6-(Bromomethyl)pteridine-2,4-diamine
Description
BenchChem offers high-quality 6-(Bromomethyl)pteridine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Bromomethyl)pteridine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-(bromomethyl)pteridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN6/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6/h2H,1H2,(H4,9,10,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRBZALCJHZGKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=NC(=NC2=N1)N)N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208106 | |
| Record name | 6-Bromomethyl-2,4-pteridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59368-16-0 | |
| Record name | 6-Bromomethyl-2,4-pteridinediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059368160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromomethyl-2,4-pteridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Reactivity of 6-(Bromomethyl)pteridine-2,4-diamine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Bromomethyl)pteridine-2,4-diamine is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Structurally, it is composed of a pteridine core—a fused bicyclic system of pyrimidine and pyrazine rings—substituted with two amino groups and a reactive bromomethyl group.[1][2] This compound is most frequently utilized as its more stable hydrobromide salt, 6-(bromomethyl)pteridine-2,4-diamine hydrobromide.[3][4][5][6]
The pteridine scaffold itself is a "privileged structure" in drug discovery, forming the core of numerous biologically active molecules, including enzyme cofactors and FDA-approved drugs like Methotrexate.[7][8][9][10] The primary utility of 6-(bromomethyl)pteridine-2,4-diamine stems from the high reactivity of its bromomethyl group, which makes it a crucial electrophilic building block.[11] It is most notably recognized as a key intermediate in the synthesis of the antifolate drug Methotrexate and its analogues, where it serves to introduce the (2,4-diamino-6-pteridinyl)methyl moiety into a target molecule.[3][12][13] This guide provides an in-depth exploration of its chemical properties, reactivity, synthesis, and handling considerations for professionals in the field.
Part 1: Molecular Structure and Physicochemical Properties
The functionality of 6-(bromomethyl)pteridine-2,4-diamine is dictated by its unique molecular architecture. The pteridine ring system is aromatic, and the electron-donating amino groups at positions 2 and 4 influence the electronic character of the ring. The key feature for synthetic applications is the bromomethyl group at the C6 position. The carbon atom of this group is analogous to a benzylic carbon, rendering it highly susceptible to nucleophilic attack.
Below is a summary of the compound's key physical and chemical identifiers, primarily focusing on the more commonly used hydrobromide salt.
| Property | Value | Source(s) |
| Chemical Name | 6-(Bromomethyl)pteridine-2,4-diamine Hydrobromide | [3][4][14] |
| CAS Number | 52853-40-4 | [4][5][6][15] |
| Molecular Formula | C₇H₈Br₂N₆ | [4][5][11][15] |
| Molecular Weight | 335.99 g/mol | [5][6][14][15] |
| Appearance | Light Brown to Brown Solid | [5][6][13][16] |
| Melting Point | >195°C (with decomposition) | [4][5][13][15] |
| Solubility | Slightly soluble in DMSO and Methanol; Sparingly soluble in water | [5][11][13][15] |
| Storage | Store at -20°C or 2-8°C, under inert atmosphere, protected from light | [4][5][13][17] |
Part 2: Chemical Reactivity, Synthesis, and Stability
Core Reactivity: Nucleophilic Substitution
The synthetic value of 6-(bromomethyl)pteridine-2,4-diamine is almost entirely derived from the reactivity of the C-Br bond in the bromomethyl group. This group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions. The bromine atom is an excellent leaving group, and the adjacent pteridine ring stabilizes the transition state of the reaction.
This reactivity allows for the covalent linkage of the (2,4-diamino-6-pteridinyl)methyl scaffold to a wide variety of nucleophiles, including aromatic and aliphatic amines, phenols, and thiophenols, providing a straightforward route to a diverse library of pteridine derivatives.[12]
Caption: General workflow for nucleophilic substitution reactions.
Experimental Protocol: Synthesis of Methotrexate
A prime example of this reactivity is in the final step of Methotrexate synthesis, where 6-(bromomethyl)pteridine-2,4-diamine hydrobromide is coupled with the secondary amine of diethyl N-[4-(methylamino)benzoyl]-L-glutamate.
Methodology:
-
Dissolution: Dissolve diethyl N-[4-(methylamino)benzoyl]-L-glutamate in a suitable polar aprotic solvent, such as N,N-Dimethylacetamide (DMAc).
-
Addition of Base: Add a non-nucleophilic base (e.g., sodium acetate) to the solution to act as an acid scavenger for the HBr generated during the reaction.
-
Reagent Addition: Add 6-(bromomethyl)pteridine-2,4-diamine hydrobromide to the reaction mixture portion-wise at room temperature.
-
Reaction: Stir the mixture at a slightly elevated temperature (e.g., 40-50°C) and monitor the reaction progress using an appropriate analytical technique like HPLC or TLC. The reaction is typically complete within several hours.
-
Workup and Hydrolysis: Upon completion, the crude product is typically precipitated by adding the reaction mixture to water. The resulting diethyl ester of Methotrexate is then hydrolyzed using aqueous sodium hydroxide to yield Methotrexate.
-
Purification: The final product is purified by recrystallization or chromatography.
Synthesis of 6-(Bromomethyl)pteridine-2,4-diamine
The reagent itself is commonly prepared from its corresponding alcohol, 2,4-diamino-6-hydroxymethylpteridine. This transformation is a standard bromination of a primary alcohol.
Methodology: A widely used method involves treating 2,4-diamino-6-hydroxymethylpteridine with N-Bromosuccinimide (NBS) and triphenylphosphine (PPh₃) in an aprotic solvent like carbon tetrachloride or DMAc at low temperatures.[18][19]
-
Reagent Preparation: In a flask under an inert atmosphere (e.g., nitrogen), dissolve triphenylphosphine and NBS in the chosen solvent and cool the mixture to 0°C.
-
Substrate Addition: Slowly add solid 2,4-diamino-6-hydroxymethylpteridine to the cold solution with vigorous stirring.
-
Reaction: Allow the reaction to proceed, often overnight, while gradually warming to room temperature.
-
Isolation: The crude product, which often precipitates from the reaction mixture, can be isolated by filtration.
-
Purification: Recrystallization from a mixed solvent system (e.g., water/DMF) yields the purified 6-(bromomethyl)pteridine-2,4-diamine.[18][19]
Caption: Synthesis from the corresponding hydroxymethyl precursor.
Stability and Storage Considerations
As with many benzylic bromide-type compounds, 6-(bromomethyl)pteridine-2,4-diamine requires careful handling and storage to prevent degradation.
-
Moisture Sensitivity: The compound is susceptible to hydrolysis, where water can act as a nucleophile to displace the bromide, reverting the compound to 2,4-diamino-6-hydroxymethylpteridine. This necessitates storage in a dry, inert atmosphere.
-
Thermal and Light Sensitivity: Elevated temperatures and exposure to light can promote decomposition and the formation of radical side products.
-
Recommended Storage: To ensure long-term stability and reactivity, the compound should be stored in a tightly sealed, opaque container under an inert atmosphere (argon or nitrogen) in a freezer at -20°C.[4][5][13][15]
Part 3: Safety and Handling
6-(Bromomethyl)pteridine-2,4-diamine and its hydrobromide salt are classified as irritants. All handling should be performed with appropriate personal protective equipment (PPE) and engineering controls.
-
Hazards: The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation if inhaled as a dust.[1][16][20][21]
-
Personal Protective Equipment: Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling Procedures:
-
All weighing and manipulation of the solid should be conducted in a certified chemical fume hood to avoid inhalation of dust.[1][20]
-
Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area immediately and thoroughly with water.[1][20]
-
Ensure proper grounding to prevent static discharge when transferring the powder.
-
Keep the container tightly closed when not in use.
-
Conclusion
6-(Bromomethyl)pteridine-2,4-diamine is a highly valuable and reactive intermediate in organic and medicinal chemistry. Its chemical properties are dominated by the electrophilic nature of the bromomethyl group, which enables facile nucleophilic substitution reactions. This reactivity has been expertly harnessed for the efficient synthesis of complex pharmaceutical agents, most notably the antifolate drug Methotrexate. A thorough understanding of its reactivity, stability, and handling requirements is essential for its safe and effective use in a research and development setting, empowering scientists to continue exploring the vast therapeutic potential of the pteridine scaffold.
References
-
6-(bromomethyl)pteridine-2,4-diamine - ChemBK. (2024). ChemBK.com. [Link]
-
A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Therapeutic potential of pteridine derivatives: A comprehensive review. (2019). ResearchGate. [Link]
-
Preparation of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide and its use in improved syntheses of methotrexate and related compounds. (1977). Journal of Organic Chemistry. [Link]
-
6-BROMOMETHYL-PTERIDINE-2,4-DIAMINE HBR CAS#: 52853-40-4. (n.d.). ChemWhat. [Link]
-
Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. (2018). PubMed. [Link]
-
Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. (n.d.). World Journal of Pharmaceutical Research. [Link]
-
Synthesis of pteridines derivatives from different heterocyclic compounds. (2015). Der Pharma Chemica. [Link]
- US4077957A - 6-(Bromomethyl)-2,4-diaminopteridine hydrobromide. (1978).
-
6-(Bromomethyl)-2,4-pteridinediaminehydrobromide | Drug Information. (n.d.). PharmaCompass.com. [Link]
-
Cas 52853-40-4, 6-BROMOMETHYL-PTERIDINE-2,4-DIAMINE HBR. (n.d.). lookchem.com. [Link]
- CN102952137A - Preparation method of 2,4-diamino-6-bromomethyl pteridine. (2013).
-
Preparation method of 2,4-diamino-6-bromomethyl pteridine. (2014). Patsnap. [Link]
-
6-BROMOMETHYL-PTERIDINE-2,4-DIAMINE HBR. (2024). ChemBK. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 6-(Bromomethyl)-2,4-pteridinediamine | 59368-16-0 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemwhat.com [chemwhat.com]
- 5. 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide CAS#: 52853-40-4 [m.chemicalbook.com]
- 6. 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide | 52853-40-4 [chemicalbook.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]
- 11. Page loading... [guidechem.com]
- 12. US4077957A - 6-(Bromomethyl)-2,4-diaminopteridine hydrobromide - Google Patents [patents.google.com]
- 13. lookchem.com [lookchem.com]
- 14. 6-(Bromomethyl)-2,4-pteridinediaminehydrobromide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 15. 52853-40-4 CAS MSDS (6-(Bromomethyl)-2,4-pteridinediamine hydrobromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide | 52853-40-4 [amp.chemicalbook.com]
- 17. 52853-40-4|6-(Bromomethyl)pteridine-2,4-diamine hydrobromide|BLD Pharm [bldpharm.com]
- 18. CN102952137A - Preparation method of 2,4-diamino-6-bromomethyl pteridine - Google Patents [patents.google.com]
- 19. Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap [eureka.patsnap.com]
- 20. echemi.com [echemi.com]
- 21. echemi.com [echemi.com]
An In-Depth Technical Guide to 6-(Bromomethyl)pteridine-2,4-diamine: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-(bromomethyl)pteridine-2,4-diamine, a pivotal intermediate in the synthesis of antifolate drugs and a scaffold of interest for the development of novel therapeutics. This document delineates the distinct properties of its free base and hydrobromide salt forms, provides detailed synthetic protocols, and explores its critical role in medicinal chemistry, particularly in the synthesis of Methotrexate and as an inhibitor of pteridine reductase.
Core Compound Identification and Physicochemical Properties
6-(Bromomethyl)pteridine-2,4-diamine is a substituted pteridine that serves as a versatile building block in organic synthesis. It is crucial to distinguish between the free base and its more commonly handled hydrobromide salt, as their properties and identifiers differ significantly.
| Property | 6-(Bromomethyl)pteridine-2,4-diamine (Free Base) | 6-(Bromomethyl)pteridine-2,4-diamine Hydrobromide |
| CAS Number | 59368-16-0[1][2] | 52853-40-4[3][4][5][6] |
| Molecular Formula | C₇H₇BrN₆[1][2] | C₇H₈Br₂N₆[3][4][6] |
| Molecular Weight | 255.07 g/mol [1][2] | 335.99 g/mol [3][4][6] |
| Appearance | - | Light brown to brown solid[3][5] |
| Melting Point | - | >195°C (decomposes)[3][4][5] |
| Solubility | - | Slightly soluble in DMSO and Methanol[5] |
| Storage | - | -20°C Freezer[5] |
Synthesis of 6-(Bromomethyl)pteridine-2,4-diamine and its Precursor
The synthesis of 6-(bromomethyl)pteridine-2,4-diamine is typically achieved through a two-stage process: first, the synthesis of the key intermediate, (2,4-diaminopteridin-6-yl)methanol, followed by its bromination.
Stage 1: Synthesis of (2,4-Diaminopteridin-6-yl)methanol
This precursor is synthesized via the condensation of 2,4,5,6-tetraaminopyrimidine with 1,3-dihydroxyacetone. The control of pH is critical in this reaction to preferentially form the desired 6-substituted isomer over the 7-substituted byproduct.
Figure 2: Bromination of the hydroxymethyl intermediate.
Experimental Protocol: Synthesis of 6-(Bromomethyl)-2,4-pteridinediamine
-
Rationale: This procedure, based on a method described in a Chinese patent, provides a high-yielding synthesis of the final product.[7] The reaction proceeds via the formation of a phosphonium salt intermediate, which is then displaced by the bromide ion.
-
Step-by-Step Methodology:
-
In a four-necked flask, add triphenylphosphine (1.1 mole equivalents), N-bromosuccinimide (1.1 mole equivalents), and a suitable solvent such as carbon tetrachloride.[7]
-
Cool the stirred suspension to 0°C.
-
Add (2,4-diaminopteridin-6-yl)methanol (1 mole equivalent) portion-wise to the cooled suspension.[7]
-
Allow the reaction mixture to stir overnight, gradually warming to room temperature.
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization from a mixture of water and dimethylformamide (DMF) to yield the purified 6-(bromomethyl)-2,4-pteridinediamine.[7]
-
-
Expected Outcome: This method has been reported to produce the desired product in a high yield of approximately 96%.[7] The product can be obtained as brown needle-like crystals.[7]
Applications in Medicinal Chemistry
Key Intermediate in the Synthesis of Methotrexate
6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is a crucial intermediate in the synthesis of Methotrexate, a widely used chemotherapeutic agent and immunosuppressant. The synthesis involves a nucleophilic substitution reaction where the secondary amine of diethyl N-[4-(methylamino)benzoyl]-L-glutamate displaces the bromide from the pteridine derivative.
Figure 3: Synthesis of Methotrexate Diethyl Ester.
Reaction Mechanism: The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of the methylamino group in the glutamate derivative acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group on the pteridine ring. This attack leads to the displacement of the bromide ion as a leaving group, forming a new carbon-nitrogen bond and yielding the methotrexate diethyl ester. The subsequent hydrolysis of the ester groups affords Methotrexate.
Scaffold for Pteridine Reductase (PTR1) Inhibitors
In parasitic trypanosomatids, such as Leishmania and Trypanosoma, pteridine reductase (PTR1) is a key enzyme in the folate salvage pathway. This enzyme can reduce pterins and folates, providing a bypass mechanism that confers resistance to dihydrofolate reductase (DHFR) inhibitors, a major class of antimicrobial and anticancer drugs. Therefore, the dual inhibition of both DHFR and PTR1 is a promising strategy for developing new anti-parasitic drugs.
Mechanism of Inhibition: Pteridine-based compounds, including derivatives of 6-(bromomethyl)pteridine-2,4-diamine, can act as inhibitors of PTR1. These inhibitors typically bind to the active site of the enzyme, often in a π-stacking interaction between the pteridine ring and the nicotinamide ring of the NADPH cofactor, as well as with key amino acid residues like phenylalanine. This binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme's function and disrupting the parasite's folate metabolism. The molecular details of these interactions are crucial for the structure-based design of potent and selective PTR1 inhibitors.[8][9][10]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 6-(Bromomethyl)-2,4-pteridinediamine | 59368-16-0 [chemicalbook.com]
- 3. 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide CAS#: 52853-40-4 [m.chemicalbook.com]
- 4. 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide | 52853-40-4 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. 6-(Bromomethyl)-2-imino-2,3-dihydropteridin-4-amine--hydrogen bromide (1/1) | C7H8Br2N6 | CID 12503242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structures of Leishmania major pteridine reductase complexes reveal the active site features important for ligand binding and to guide inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Novel Potential Inhibitors of Pteridine Reductase 1 in Trypanosoma brucei via Computational Structure-Based Approaches and in Vitro Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 6-(Bromomethyl)pteridine-2,4-diamine
Abstract
This technical guide provides an in-depth analysis of the solubility and stability of 6-(Bromomethyl)pteridine-2,4-diamine, a critical intermediate in the synthesis of various pharmaceutical compounds, including the widely used anti-rheumatic agent, methotrexate.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the compound's physicochemical properties, best practices for handling and storage, and methodologies for assessing its stability. While quantitative data for this specific molecule is not extensively available in public literature, this guide synthesizes information from analogous pteridine compounds and the known reactivity of its functional groups to provide reliable, field-proven insights.
Introduction: The Significance of 6-(Bromomethyl)pteridine-2,4-diamine
6-(Bromomethyl)pteridine-2,4-diamine, often utilized as its hydrobromide salt (CAS 52853-40-4), is a heterocyclic organic compound with the molecular formula C7H7BrN6.[2] Its structure, featuring a pteridine core with a reactive bromomethyl group, makes it a valuable precursor in the synthesis of a variety of therapeutic agents, particularly pteridine reductase inhibitors and derivatives of methotrexate.[1][3] The purity and stability of this intermediate are paramount to ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Understanding its solubility and degradation pathways is therefore a critical aspect of process development and formulation.
The pteridine ring system is analogous to the core of folic acid, and its derivatives often function as enzyme inhibitors in various biological pathways.[1] The bromomethyl group provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various side chains.
Physicochemical Properties
A summary of the known physicochemical properties of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is presented in Table 1.
| Property | Value | Source |
| Appearance | Light brown to brown solid | [1][3] |
| Molecular Formula | C7H8Br2N6 (as HBr salt) | [3] |
| Molecular Weight | 335.99 g/mol (as HBr salt) | [3] |
| Melting Point | >195°C (with decomposition) | [1][4] |
| Storage Temperature | -20°C Freezer | [1] |
Solubility Profile: A Practical Approach
Quantitative solubility data for 6-(Bromomethyl)pteridine-2,4-diamine is sparse in peer-reviewed literature. However, based on qualitative descriptions and the general solubility of pteridine compounds, a predicted solubility profile can be established. The compound is generally described as being soluble in some organic solvents and slightly soluble in others.[2]
Table 2: Qualitative and Predicted Solubility of 6-(Bromomethyl)pteridine-2,4-diamine Hydrobromide
| Solvent | Predicted Solubility | Rationale and Practical Insights |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | DMSO is a common solvent for pteridine compounds due to its high polarity. While listed as "slightly soluble," it is often the solvent of choice for preparing stock solutions for in vitro assays. Gentle warming may be required for complete dissolution. |
| Methanol | Slightly Soluble | Methanol, a polar protic solvent, can dissolve the compound, though likely to a limited extent.[1][2] It can be used for analytical purposes, such as in HPLC mobile phases. |
| Ethanol | Soluble | Ethanol is another polar protic solvent where solubility is expected.[2] It may be a suitable solvent for certain reaction conditions. |
| Water | Sparingly Soluble (pH dependent) | The pteridine core contains multiple basic nitrogen atoms, making its aqueous solubility highly dependent on pH. In acidic conditions, protonation of the amino groups would increase solubility. Conversely, in neutral or basic conditions, the free base is likely to be less soluble. |
| Acetonitrile | Sparingly Soluble | Acetonitrile is a polar aprotic solvent commonly used in reversed-phase HPLC. The compound is expected to have limited solubility in pure acetonitrile. |
| Dichloromethane (DCM) | Insoluble | As a non-polar aprotic solvent, DCM is unlikely to be a suitable solvent for this polar, heterocyclic compound. |
| N,N-Dimethylformamide (DMF) | Soluble | DMF is a polar aprotic solvent with a high boiling point, often used in synthesis. It is a suitable solvent for dissolving pteridines, especially for reactions requiring higher temperatures. A patent for the synthesis of this compound describes recrystallization from a water/DMF mixture. |
Experimental Protocol for Solubility Determination
A standardized protocol for determining the solubility of 6-(Bromomethyl)pteridine-2,4-diamine in a given solvent is outlined below. This method relies on High-Performance Liquid Chromatography (HPLC) for quantification.
Caption: Workflow for experimental solubility determination.
Stability Profile: Key Degradation Pathways and Mitigation Strategies
The stability of 6-(Bromomethyl)pteridine-2,4-diamine is influenced by several factors, including pH, temperature, and light. Pteridine derivatives, in general, are susceptible to oxidative degradation. The presence of the reactive bromomethyl group introduces an additional pathway for degradation, primarily through hydrolysis.
Hydrolytic Stability
The C-Br bond in the bromomethyl group is susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction would replace the bromine atom with a hydroxyl group, forming 6-(hydroxymethyl)pteridine-2,4-diamine. The rate of this hydrolysis is expected to be dependent on pH and temperature.
-
Acidic Conditions: In acidic solutions, the pteridine ring is protonated, which may slightly decrease the rate of hydrolysis. However, acidic conditions are generally recommended for the stability of reduced pteridines to prevent oxidation.
-
Neutral and Basic Conditions: In neutral and especially basic solutions, the rate of hydrolysis is expected to increase due to the presence of hydroxide ions, which are stronger nucleophiles than water.
Photostability
Pteridine compounds are known to be light-sensitive. Exposure to UV or visible light can lead to photolytic degradation. The exact degradation products are not well-documented for this specific compound, but it is a standard practice in the handling of all pteridines to protect them from light.
Thermal Stability
The melting point of the hydrobromide salt is reported to be above 195°C with decomposition, indicating good thermal stability in the solid state at ambient temperatures.[1][4] However, in solution, elevated temperatures will accelerate the rate of hydrolysis and other degradation reactions. Thermal decomposition of brominated organic compounds can lead to the formation of hydrogen bromide.
Oxidative Stability
The pteridine ring system can be susceptible to oxidation, especially if trace metals are present. While 6-(bromomethyl)pteridine-2,4-diamine is an oxidized pteridine, further oxidation or ring-opening reactions can occur under harsh oxidative conditions.
Recommended Storage and Handling Conditions
Based on the predicted stability profile, the following conditions are recommended for storing and handling 6-(Bromomethyl)pteridine-2,4-diamine:
-
Solid Form: Store in a well-sealed container at -20°C, protected from light and moisture.[1]
-
In Solution:
-
Prepare stock solutions fresh whenever possible.
-
For short-term storage, aliquot solutions into single-use vials and store at -20°C or -80°C.
-
Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
For aqueous solutions, consider using a slightly acidic buffer to improve stability, though this may affect the intended reaction.
-
If using organic solvents like DMSO, ensure they are anhydrous to minimize hydrolysis.
-
Experimental Protocols for Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5][6] A general workflow for a forced degradation study is presented below.
Caption: Workflow for a forced degradation study.
Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can separate the parent compound from its degradation products, allowing for the accurate quantification of each. A reversed-phase HPLC method with UV detection is a common choice for this purpose.
Table 3: Example HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention and separation for polar heterocyclic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase HPLC. |
| Gradient | 5% B to 95% B over 20 minutes | A gradient elution is necessary to separate the polar parent compound from potentially less polar degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm and 340 nm | Pteridines typically have strong absorbance in the UV region. Monitoring multiple wavelengths can help in identifying and quantifying different species. |
| Injection Volume | 10 µL | A standard injection volume. |
Conclusion
6-(Bromomethyl)pteridine-2,4-diamine is a key pharmaceutical intermediate whose handling and storage require careful consideration of its solubility and stability. While quantitative data is limited, a thorough understanding of the chemical properties of the pteridine core and the bromomethyl functional group allows for the development of robust protocols. This guide provides a framework for researchers to handle this compound effectively, design appropriate analytical methods for its characterization, and predict its behavior under various experimental conditions. Adherence to the principles of storing at low temperatures, protecting from light, and using appropriate solvents will ensure the integrity of this important synthetic building block.
References
-
LookChem. (n.d.). Cas 52853-40-4, 6-BROMOMETHYL-PTERIDINE-2,4-DIAMINE HBR. Retrieved from [Link]
- Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 111, 307-312.
-
ChemBK. (2024, April 9). 6-(bromomethyl)pteridine-2,4-diamine. Retrieved from [Link]
- Štěrbová, D., & Vičar, J. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis, 5(18), 2307-2326.
-
BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
- Kozak, D., et al. (2022). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. International Journal of Molecular Sciences, 23(15), 8499.
- Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165.
- Asian Journal of Research in Pharmaceutical Sciences. (2013).
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Fuller, R. C., Anderson, I. C., & Nathan, H. A. (1957). PTERIDINES IN PHOTOSYNTHESIS.
-
PNAS. (2019, September 4). Cooption of the pteridine biosynthesis pathway underlies the diversification of embryonic colors in water striders. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Retrieved from [Link]
-
ChemWhat. (n.d.). 6-BROMOMETHYL-PTERIDINE-2,4-DIAMINE HBR CAS#: 52853-40-4. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide | 52853-40-4 [chemicalbook.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
A Guide to the Spectroscopic Characterization of 6-(Bromomethyl)pteridine-2,4-diamine
Introduction: The Significance of a Key Building Block
In the landscape of medicinal chemistry and drug development, the pteridine scaffold is of paramount importance, forming the core of numerous therapeutic agents. Among its derivatives, 6-(Bromomethyl)pteridine-2,4-diamine stands out as a critical intermediate, particularly in the synthesis of antifolate drugs such as Methotrexate and its analogues.[1] These drugs are cornerstones in the treatment of cancer and autoimmune diseases. The reactivity of the bromomethyl group allows for facile nucleophilic substitution, enabling the attachment of various side chains to the pteridine core, a key step in creating diverse libraries of potential drug candidates.
Given its role as a pivotal precursor, the unambiguous identification and purity assessment of 6-(Bromomethyl)pteridine-2,4-diamine are non-negotiable for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth analysis of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the interpretation of the spectral data, grounded in the molecule's structure, and provide field-proven protocols for data acquisition.
Molecular Structure and Spectroscopic Correlation
The structural features of 6-(Bromomethyl)pteridine-2,4-diamine dictate its characteristic spectroscopic fingerprint. The molecule consists of a bicyclic pteridine ring system, substituted with two primary amino groups at positions 2 and 4, and a reactive bromomethyl group at position 6. Each of these components gives rise to distinct and identifiable signals in NMR, IR, and MS analyses.
Caption: Molecular Structure of 6-(Bromomethyl)pteridine-2,4-diamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of magnetically distinct nuclei.
¹H NMR Spectroscopy
The proton NMR spectrum provides a direct map of the hydrogen atoms within the molecule. The chemical shift of each proton is highly sensitive to the electronic effects of neighboring atoms and functional groups.
-
Sample Preparation: Weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent, such as DMSO-d₆. Pteridine derivatives often exhibit good solubility in DMSO-d₆.
-
Solvent Choice Causality: DMSO-d₆ is an excellent choice as it is a polar aprotic solvent capable of dissolving many polar organic compounds. Crucially, its residual solvent peak (~2.50 ppm) does not typically overlap with the key signals of the analyte. Furthermore, the acidic protons of the amino groups are often observable as broad signals in DMSO-d₆, whereas they would rapidly exchange and become invisible in solvents like D₂O.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence is typically sufficient.
The ¹H NMR spectrum of 6-(Bromomethyl)pteridine-2,4-diamine in DMSO-d₆ is expected to show distinct signals corresponding to the different types of protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-7 | ~9.10 | Singlet (s) | 1H | This proton is attached to an sp² carbon within the electron-deficient pteridine ring, resulting in significant deshielding and a downfield chemical shift. |
| -NH₂ (C4) | ~8.65 | Broad Singlet (s) | 2H | The amino protons are typically broad due to quadrupole coupling with the ¹⁴N nucleus and potential chemical exchange. Their position is variable. |
| -NH₂ (C2) | ~8.01 | Broad Singlet (s) | 2H | Similar to the C4-NH₂ protons, this signal is broad. The two amino groups may have slightly different chemical shifts. |
| -CH₂Br | ~4.94 | Singlet (s) | 2H | These protons are on a carbon adjacent to the electron-withdrawing bromine atom and the pteridine ring, shifting them downfield. They appear as a sharp singlet. |
Note: The chemical shift values are based on reported data.[1][2]
¹³C NMR Spectroscopy
While ¹H NMR maps the proton skeleton, ¹³C NMR provides information about the carbon framework of the molecule.
-
Sample Preparation: A more concentrated sample is required compared to ¹H NMR (typically 20-50 mg in ~0.6 mL of DMSO-d₆).
-
Data Acquisition: A proton-decoupled pulse sequence is standard. Due to the low natural abundance of the ¹³C isotope (~1.1%), a significantly larger number of scans (e.g., 1024 or more) and a relaxation delay (2-5 seconds) are necessary to obtain a spectrum with a good signal-to-noise ratio.
Predicting the exact chemical shifts for the pteridine ring carbons requires reference to specialized databases or computational models. However, the expected regions for each type of carbon can be reliably estimated.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C-4, C-2 | 160 - 165 | Carbons directly bonded to two nitrogen atoms (amidine-like) are highly deshielded and appear significantly downfield. |
| C-8a, C-6 | 150 - 158 | These are sp² carbons within the heterocyclic ring system. |
| C-7 | 145 - 150 | The sp² carbon bearing the H-7 proton. |
| C-4a | 120 - 130 | A quaternary sp² carbon at the ring junction. |
| -CH₂Br | 30 - 35 | The sp³ carbon is shifted downfield due to the direct attachment of the electronegative bromine atom. |
Note: Chemical shift ranges are estimated based on general values for heterocyclic systems.[3][4]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.
-
Sample Preparation: The spectrum can be acquired using a KBr (potassium bromide) pellet or via Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the sample is finely ground with dry KBr and pressed into a transparent disk. ATR is often simpler, requiring only placing a small amount of the solid sample directly onto the crystal.
-
Data Acquisition: The spectrum is typically scanned from 4000 cm⁻¹ to 400 cm⁻¹. A background scan of the empty instrument (for KBr) or clean ATR crystal is performed first and automatically subtracted from the sample spectrum.
The IR spectrum will be dominated by absorptions from the amino and aromatic ring functionalities.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Rationale |
| N-H Stretch | 3100 - 3450 | Strong, Broad | Characteristic of the primary amino (-NH₂) groups. Often appears as two distinct peaks (symmetric and asymmetric stretching). |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Absorption from the C-H bond on the pteridine ring (C7-H). |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Absorption from the C-H bonds of the bromomethyl (-CH₂Br) group. |
| C=N and C=C Stretch | 1500 - 1680 | Strong to Medium | A series of complex bands arising from the stretching vibrations within the pteridine aromatic system. |
| N-H Bend | 1580 - 1650 | Medium | The scissoring vibration of the primary amino groups, often overlapping with the ring stretches. |
| C-Br Stretch | 500 - 650 | Medium to Weak | The carbon-bromine stretch appears in the fingerprint region and is a key indicator for this functional group. |
Note: Frequency ranges are based on standard IR correlation tables.[5][6]
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound, which is a critical piece of data for confirming its identity.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this pteridine derivative, as it typically keeps the molecule intact.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
The key feature to look for in the mass spectrum of 6-(Bromomethyl)pteridine-2,4-diamine is the molecular ion peak and its unique isotopic pattern.
-
Molecular Formula: C₇H₇BrN₆
-
Monoisotopic Mass: ~254.00 g/mol (using ⁷⁹Br) and ~256.00 g/mol (using ⁸¹Br)
The most compelling evidence for the structure is the bromine isotopic pattern . Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two peaks of almost equal intensity separated by 2 m/z units.
-
Expected Molecular Ion: A pair of peaks at m/z ≈ 255 [M+H]⁺ (containing ⁷⁹Br) and m/z ≈ 257 [M+H]⁺ (containing ⁸¹Br). The observation of this characteristic doublet is definitive proof of the presence of a single bromine atom in the molecule.
Under certain MS conditions (e.g., collision-induced dissociation in MS/MS), the molecule will fragment in predictable ways. A primary fragmentation route involves the loss of the bromomethyl group or related species.
Caption: Plausible MS fragmentation pathway for the protonated molecule.
Integrated Workflow: From Synthesis to Quality Control
The spectroscopic techniques discussed are not used in isolation but are part of an integrated workflow for the synthesis and quality control of 6-(Bromomethyl)pteridine-2,4-diamine.
Caption: Integrated workflow for synthesis and spectroscopic quality control.
A typical synthesis involves the bromination of the precursor, 2,4-diamino-6-hydroxymethylpteridine.[1][2][7] Throughout this process, spectroscopy is key:
-
Reaction Monitoring: Techniques like thin-layer chromatography (TLC) coupled with a quick MS analysis can be used to monitor the conversion of the starting material to the product.
-
Structural Verification: After isolation, a full suite of spectroscopic analyses (NMR, MS, IR) is performed to confirm that the correct molecule has been synthesized.
-
Purity Assessment: ¹H NMR is particularly sensitive for detecting and quantifying residual solvents or starting material, ensuring the final product meets the high purity standards required for subsequent pharmaceutical synthesis.
Conclusion
6-(Bromomethyl)pteridine-2,4-diamine possesses a rich set of spectroscopic features that allow for its confident and unambiguous characterization. The downfield aromatic proton in the ¹H NMR, the characteristic N-H and C=N stretches in the IR, and, most definitively, the 1:1 isotopic doublet for bromine in the mass spectrum, all converge to create a unique analytical signature. For any scientist working in drug discovery and development, a thorough understanding and application of these spectroscopic methods are fundamental to guaranteeing the integrity of this vital chemical building block and the success of the overall synthetic campaign.
References
-
Piper, J. R., & Montgomery, J. A. (1977). Preparation of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide and its use in improved syntheses of methotrexate and related compounds. The Journal of Organic Chemistry, 42(12), 208–211. [Link]
-
American Chemical Society. (n.d.). Preparation of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide and its use in improved syntheses of methotrexate and related c. Retrieved from [Link]
-
ChemBK. (2024). 6-(bromomethyl)pteridine-2,4-diamine. Retrieved from [Link]
-
ChemWhat. (n.d.). 6-BROMOMETHYL-PTERIDINE-2,4-DIAMINE HBR CAS#: 52853-40-4. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 2,4-diamino-6-bromomethyl pteridine. Retrieved from [Link]
-
PubChem. (n.d.). 6-(Bromomethyl)-2-imino-2,3-dihydropteridin-4-amine--hydrogen bromide (1/1). Retrieved from [Link]
-
LookChem. (n.d.). Cas 52853-40-4,6-BROMOMETHYL-PTERIDINE-2,4-DIAMINE HBR. Retrieved from [Link]
- Google Patents. (n.d.). WO 98/24789.
-
ResearchGate. (n.d.). IR spectra of (a) 6-Br, (b) 6-NO2, (c) 6-OH, and (d) 6-OMe. Retrieved from [Link]
- Google Patents. (n.d.). CN102952137A - Preparation method of 2,4-diamino-6-bromomethyl pteridine.
-
MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C-NMR. Spectra of Pteridines. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ChemBK. (2024). 6-BROMOMETHYL-PTERIDINE-2,4-DIAMINE HBR. Retrieved from [Link]
-
Pertanika UPM. (n.d.). Infrared Absorption Spectra of a Series of 2, 6-diamino and 2-amino-6hydroxy-8-choroalkyl Purines. Retrieved from [Link]
-
Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
Sources
- 1. Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102952137A - Preparation method of 2,4-diamino-6-bromomethyl pteridine - Google Patents [patents.google.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Lynchpin Intermediate: A Technical Guide to the Strategic Role of 6-(Bromomethyl)pteridine-2,4-diamine in Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pteridine core, a fused pyrimidine and pyrazine ring system, is a privileged scaffold in medicinal chemistry. It forms the structural foundation of essential biological cofactors like folic acid and biopterin, making it a focal point for the design of therapeutic agents that target folate-dependent pathways. Within the synthetic chemist's arsenal for constructing these complex molecules, 6-(Bromomethyl)pteridine-2,4-diamine has emerged as a cornerstone intermediate. Its strategic importance lies in the highly reactive bromomethyl group at the C6 position, which serves as a versatile electrophilic handle for forging critical carbon-carbon and carbon-nitrogen bonds.
This guide provides an in-depth exploration of the synthesis, reactivity, and application of 6-(Bromomethyl)pteridine-2,4-diamine, offering field-proven insights and detailed protocols for its use in the development of high-value pharmaceutical compounds.
Synthesis of the Core Intermediate: A Validated Pathway
The preparation of 6-(Bromomethyl)pteridine-2,4-diamine, typically isolated as its more stable hydrobromide salt, is a well-established, two-step process commencing from readily available precursors. The causality behind this specific pathway is its efficiency and the ability to produce the intermediate with high purity, which is critical for subsequent GMP (Good Manufacturing Practice) applications.[1][2]
Step 1: Synthesis of 2,4-Diamino-6-pteridinemethanol
The initial step involves the condensation of 2,4,5,6-tetraaminopyrimidine with 1,3-dihydroxyacetone. This reaction builds the core pteridine bicycle by forming the pyrazine ring. The choice of aqueous sodium acetate provides the optimal pH for the condensation and subsequent cyclization, leading to the formation of the hydroxymethyl precursor.[2]
Step 2: Bromination of the Hydroxymethyl Precursor
The pivotal transformation is the conversion of the primary alcohol in 2,4-diamino-6-pteridinemethanol to the corresponding bromide. Reagents such as dibromotriphenylphosphorane or a combination of N-Bromosuccinimide (NBS) and triphenylphosphine are highly effective for this purpose.[3][4] This reaction proceeds via an Appel-type mechanism where the phosphine activates the alcohol for nucleophilic attack by the bromide ion. The resulting 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is often a light brown solid.[5][6]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102952137A - Preparation method of 2,4-diamino-6-bromomethyl pteridine - Google Patents [patents.google.com]
- 5. lookchem.com [lookchem.com]
- 6. 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
The Strategic Keystone: A Technical Guide to 6-(Bromomethyl)pteridine-2,4-diamine as a Precursor for Advanced Antifolate Agents
Introduction: The Enduring Legacy of Antifolates and the Centrality of the Pteridine Scaffold
For over half a century, antifolate agents have been a cornerstone of chemotherapy and antimicrobial treatments.[1] These agents derive their therapeutic power from their ability to disrupt the folate metabolic pathway, a process essential for the synthesis of nucleotides and certain amino acids, and thus critical for cell proliferation.[2] The primary target of classical antifolates is dihydrofolate reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key one-carbon donor in cellular biosynthesis.[3][4] By mimicking the natural substrate, folic acid, these drugs competitively inhibit DHFR, leading to a depletion of essential building blocks for DNA and RNA synthesis and ultimately inducing cell death in rapidly dividing cells like cancer cells and pathogenic microbes.[2]
The pteridine ring system, a fusion of pyrimidine and pyrazine rings, is the quintessential framework for a multitude of biologically active molecules and serves as the foundational scaffold for folic acid and, consequently, for many potent antifolates.[5][6][7] The strategic placement of substituents on this heterocyclic core dictates the molecule's affinity for DHFR and its overall pharmacological profile. Among the various pteridine-based intermediates, 6-(Bromomethyl)pteridine-2,4-diamine has emerged as a particularly versatile and crucial precursor in the synthesis of a diverse array of both classical and novel antifolate agents.[8][9][10] Its reactive bromomethyl group at the 6-position provides a convenient handle for introducing various side chains, allowing for the systematic exploration of structure-activity relationships and the development of next-generation DHFR inhibitors designed to overcome the challenge of drug resistance.[2][3][11]
This in-depth technical guide provides a comprehensive overview of 6-(Bromomethyl)pteridine-2,4-diamine, from its synthesis and chemical properties to its strategic application in the development of potent antifolate therapeutics. We will delve into the causality behind experimental choices, provide detailed protocols, and explore the molecular basis for the activity of the resulting drug candidates.
The Precursor: Synthesis and Characterization of 6-(Bromomethyl)pteridine-2,4-diamine
The synthesis of 6-(Bromomethyl)pteridine-2,4-diamine, typically isolated as its hydrobromide salt, is a critical first step in the journey towards advanced antifolates. The most common and efficient route starts from the readily available 2,4-diamino-6-pteridinemethanol.
Synthetic Pathway Overview
The conversion of the hydroxymethyl group to a more reactive bromomethyl group is the key transformation. This is typically achieved through the use of a brominating agent, with triphenylphosphine and N-bromosuccinimide (NBS) or dibromotriphenylphosphorane being effective reagents.[8][12][13]
Caption: Synthetic route to 6-(Bromomethyl)pteridine-2,4-diamine.
Detailed Experimental Protocol: Synthesis of 6-(Bromomethyl)pteridine-2,4-diamine Hydrobromide
This protocol is a synthesized representation of established methods.[8][10][12][13]
Materials:
-
2,4-Diamino-6-pteridinemethanol
-
Triphenylphosphine (PPh₃)
-
N-Bromosuccinimide (NBS)
-
Dimethylacetamide (DMAc) or Carbon Tetrachloride (CCl₄)
-
Deionized Water
-
Dimethylformamide (DMF)
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer and a cooling bath, suspend triphenylphosphine and NBS in the chosen solvent (e.g., CCl₄).
-
Stir the mixture vigorously and cool to 0°C.
-
Add 2,4-diamino-6-hydroxymethylpteridine in portions, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir overnight at room temperature.
-
Filter the resulting precipitate to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system, such as a mixture of water and DMF, to yield the purified 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide as a crystalline solid.[12]
Characterization: The final product should be characterized by:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
¹H NMR Spectroscopy: To confirm the structure and purity. The characteristic peaks for the bromomethyl group (CH₂Br) and the pteridine ring protons should be observed.[12]
-
Elemental Analysis: To confirm the elemental composition.
Application in Antifolate Synthesis: Building Potent DHFR Inhibitors
The utility of 6-(Bromomethyl)pteridine-2,4-diamine lies in the reactivity of the C6-bromomethyl group, which readily undergoes nucleophilic substitution. This allows for the coupling of the 2,4-diaminopteridine core with various side chains, often containing a p-aminobenzoyl-L-glutamate moiety or its analogs, to generate potent antifolates.
General Reaction Scheme for Antifolate Synthesis
The general strategy involves the reaction of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide with a nucleophile, typically an amine, in a suitable solvent.
Caption: General scheme for the synthesis of antifolate agents.
Case Study: Synthesis of Methotrexate
Methotrexate, a cornerstone of cancer chemotherapy, can be synthesized using this precursor.[9][14] The side chain, diethyl p-(N-methyl)-aminobenzoyl-L-glutamate, acts as the nucleophile.
Synthetic Protocol Outline:
-
Coupling Reaction: 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is reacted with diethyl p-(N-methyl)-aminobenzoyl-L-glutamate in a suitable solvent.[9]
-
Saponification: The resulting diethyl ester of methotrexate is then hydrolyzed under basic conditions to yield the final methotrexate diacid.[14]
Case Study: Synthesis of Piritrexim Analogs
Piritrexim is a lipophilic DHFR inhibitor that has been evaluated as an anticancer agent.[15][16] The synthesis of piritrexim and its structural variations often involves the reaction of suitable building blocks with a pyrimidine derivative. However, the 2,4-diaminopteridine scaffold, accessible from 6-(bromomethyl)pteridine-2,4-diamine, can be used to generate novel, potent, and selective DHFR inhibitors. For instance, reacting the precursor with various diarylamines can yield bridged diarylamine side chain-containing pteridine analogs with potential antiparasitic activity.[17]
Structure-Activity Relationships and the Rationale for Pteridine-Based Design
The enduring success of pteridine-based antifolates stems from their structural mimicry of the natural substrate, folic acid. The 2,4-diamino substitution pattern is crucial for high-affinity binding to the active site of DHFR. The amino group at the 2-position and the protonated N1 of the pteridine ring form key hydrogen bonds with a conserved aspartate residue in the enzyme's active site.
The side chain at the 6-position plays a critical role in determining the drug's selectivity, lipophilicity, and transport properties. By modifying this side chain, researchers can fine-tune the pharmacological profile of the antifolate to:
-
Enhance Potency: Optimize interactions with other residues in the DHFR active site.
-
Overcome Resistance: Design molecules that are less susceptible to efflux pumps or have altered transport mechanisms.[2][3][11]
-
Improve Selectivity: Achieve greater inhibition of pathogen DHFR over human DHFR, thereby reducing host toxicity.[17]
Quantitative Data Summary: DHFR Inhibition
| Compound | Target Organism | IC₅₀ (nM) | Reference |
| Methotrexate | Human | ~1 | [2] |
| Piritrexim | Human | Potent Inhibitor | [15] |
| Bridged Diarylamine Analogs | Pneumocystis carinii | Variable | [17] |
Future Perspectives: The Evolving Landscape of Antifolate Drug Development
The development of new antifolates continues to be an active area of research. The focus is on creating agents with improved therapeutic indices and the ability to circumvent known resistance mechanisms.[1] The versatility of 6-(Bromomethyl)pteridine-2,4-diamine as a precursor ensures its continued importance in this endeavor. Future directions include:
-
Targeted Delivery: Conjugating pteridine-based antifolates to molecules that are selectively taken up by cancer cells.
-
Dual-Target Inhibitors: Designing molecules that inhibit both DHFR and other key enzymes in the folate pathway, such as thymidylate synthase.
-
Novel Scaffolds: Using the pteridine core as a starting point for the synthesis of entirely new classes of antifolates with unique mechanisms of action.
Conclusion
6-(Bromomethyl)pteridine-2,4-diamine stands as a testament to the power of strategic precursor design in medicinal chemistry. Its straightforward synthesis and versatile reactivity have made it an indispensable tool in the development of a wide range of antifolate agents. As our understanding of the molecular basis of folate metabolism and drug resistance deepens, this key intermediate will undoubtedly continue to play a central role in the design and synthesis of the next generation of life-saving therapeutics.
References
-
Structural variations of piritrexim, a lipophilic inhibitor of human dihydrofolate reductase: synthesis, antitumor activity and molecular modeling investigations. PubMed. Available at: [Link]
-
[Synthesis and antineoplastic action of iso-piritrexim, a lipophilic folic acid antagonist]. PubMed. Available at: [Link]
-
New Antifolates in Clinical Development. CancerNetwork. Available at: [Link]
-
Novel antifolate drugs. Johns Hopkins University. Available at: [Link]
-
New antifolates in clinical development. PubMed. Available at: [Link]
-
Novel Dihydrofolate Reductase Inhibitors. Structure-Based versus Diversity-Based Library Design and High-Throughput Synthesis and Screening. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Structure-Based Design of Selective Inhibitors of Dihydrofolate Reductase: Synthesis and Antiparasitic Activity of 2,4-Diaminopteridine Analogues with a Bridged Diarylamine Side Chain. Journal of Medicinal Chemistry. Available at: [Link]
-
The antifolates: evolution, new agents in the clinic, and how targeting delivery via specific membrane transporters is driving the development of a next generation of folate analogs. Semantic Scholar. Available at: [Link]
-
The Antifolates. PMC - PubMed Central - NIH. Available at: [Link]
-
Dihydrofolate reductase inhibitor. Wikipedia. Available at: [Link]
-
Preparation of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide and its use in improved syntheses of methotrexate and related c. American Chemical Society. Available at: [Link]
-
Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Bentham Science. Available at: [Link]
-
Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. Available at: [Link]
-
Preparation of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide and its use in improved syntheses of methotrexate and related compounds. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
-
Therapeutic potential of pteridine derivatives: A comprehensive review. ResearchGate. Available at: [Link]
-
Preparation of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide and its use in improved syntheses of methotrexate and related compounds. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Design, Synthesis, and Antifolate Activity of New Analogues of Piritrexim and Other Diaminopyrimidine Dihydrofolate Reductase Inhibitors with ω-Carboxyalkoxy or ω-Carboxy-1-alkynyl Substitution in the Side Chain. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Bicyclic 6-6 Systems: Pteridines. University of Hertfordshire Research Archive. Available at: [Link]
-
Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. PubMed Central. Available at: [Link]
-
Preparation method of 2,4-diamino-6-bromomethyl pteridine. Eureka | Patsnap. Available at: [Link]
-
Cas 52853-40-4,6-BROMOMETHYL-PTERIDINE-2,4-DIAMINE HBR. lookchem. Available at: [Link]
- US4077957A - 6-(Bromomethyl)-2,4-diaminopteridine hydrobromide. Google Patents.
-
Pushing at the Boundaries of Pterin Chemistry. PMC - PubMed Central - NIH. Available at: [Link]
- WO 98/24789. Googleapis.com.
-
Chemistry and Biology of Pteridines and Folates: Proceedings of the 12th International Symposium on Pteridines and Folates, National Institutes of Health, Bethesda, Maryland, June 17–22, 2001. ResearchGate. Available at: [Link]
-
Chemistry and Biology of Pteridines and Folates. Miami University Online Bookstore. Available at: [Link]
-
The molecular basis of antifolate resistance in Plasmodium falciparum: looking beyond point mutations. PMC - PubMed Central. Available at: [Link]
-
2,4-Diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials. PMC. Available at: [Link]
-
Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. Semantic Scholar. Available at: [Link]
- CN102952137A - Preparation method of 2,4-diamino-6-bromomethyl pteridine. Google Patents.
-
Document: 2,4-Diaminothieno[2,3-d]pyrimidine lipophilic antifolates as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reducta.... ChEMBL - EMBL-EBI. Available at: [Link]
-
Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. PMC - PubMed Central. Available at: [Link]
-
Piritrexim. PubChem - NIH. Available at: [Link]
-
Continuous Flow Synthesis of Anticancer Drugs. MDPI. Available at: [Link]
Sources
- 1. The antifolates: evolution, new agents in the clinic, and how targeting delivery via specific membrane transporters is driving the development of a next generation of folate analogs. | Semantic Scholar [semanticscholar.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4077957A - 6-(Bromomethyl)-2,4-diaminopteridine hydrobromide - Google Patents [patents.google.com]
- 11. New antifolates in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN102952137A - Preparation method of 2,4-diamino-6-bromomethyl pteridine - Google Patents [patents.google.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Structural variations of piritrexim, a lipophilic inhibitor of human dihydrofolate reductase: synthesis, antitumor activity and molecular modeling investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Piritrexim | C17H19N5O2 | CID 54369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Potential Biological Activities of 6-(Bromomethyl)pteridine-2,4-diamine Derivatives
Foreword: The Pteridine Scaffold - A Privileged Structure in Medicinal Chemistry
Pteridines, heterocyclic compounds composed of fused pyrimidine and pyrazine rings, represent a cornerstone in the development of therapeutic agents.[1] Their inherent structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, making them a "privileged scaffold" in medicinal chemistry. This guide delves into the synthetic versatility and biological potential of a specific, highly reactive intermediate: 6-(bromomethyl)pteridine-2,4-diamine. The strategic placement of a bromomethyl group at the 6-position provides a reactive handle for the synthesis of a diverse library of derivatives. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of these derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties.
I. Synthesis of the Core Intermediate: 6-(Bromomethyl)pteridine-2,4-diamine
The journey into the biological activities of its derivatives begins with the efficient synthesis of the core intermediate, 6-(bromomethyl)pteridine-2,4-diamine. A reliable and scalable synthesis of this compound is crucial for further derivatization.
A. Synthetic Pathway Overview
A common and effective method for the preparation of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide has been well-established.[2][3] The synthesis typically commences with the condensation of 2,4,5,6-tetraaminopyrimidine with 1,3-dihydroxyacetone to yield 2,4-diamino-6-(hydroxymethyl)pteridine. This precursor is then subjected to bromination to afford the desired 6-(bromomethyl)pteridine-2,4-diamine, often isolated as its hydrobromide salt for improved stability and handling.[2][3]
B. Detailed Experimental Protocol: Synthesis of 6-(Bromomethyl)-2,4-pteridinediamine Hydrobromide
This protocol is adapted from the method described by Piper and Montgomery (1977).[2][3]
Step 1: Synthesis of 2,4-Diamino-6-(hydroxymethyl)pteridine
-
Reaction Setup: In a suitable reaction vessel, suspend 2,4,5,6-tetraaminopyrimidine sulfate in deionized water.
-
Condensation: To the suspension, add 1,3-dihydroxyacetone. The reaction mixture is typically heated to facilitate the condensation reaction.
-
pH Adjustment and Isolation: After the reaction is complete, the pH of the mixture is adjusted to induce precipitation of the product. The crude 2,4-diamino-6-(hydroxymethyl)pteridine is then collected by filtration, washed, and dried.
Step 2: Bromination to 6-(Bromomethyl)-2,4-pteridinediamine Hydrobromide
-
Reagent Preparation: Prepare a solution of dibromotriphenylphosphorane in a suitable anhydrous solvent (e.g., dimethylformamide).
-
Bromination Reaction: Add the 2,4-diamino-6-(hydroxymethyl)pteridine from the previous step to the dibromotriphenylphosphorane solution. The reaction is typically stirred at room temperature.
-
Precipitation and Isolation: The product, 6-(bromomethyl)-2,4-pteridinediamine hydrobromide, precipitates from the reaction mixture. It is then collected by filtration, washed with an appropriate solvent, and dried under vacuum.
II. Anticancer Activities: Targeting Dihydrofolate Reductase
The most extensively studied biological activity of 6-(bromomethyl)pteridine-2,4-diamine derivatives is their potential as anticancer agents, primarily through the inhibition of dihydrofolate reductase (DHFR).
A. Mechanism of Action: DHFR Inhibition
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are vital for DNA replication and cell division. By inhibiting DHFR, pteridine-based drugs deplete the cellular pool of tetrahydrofolate, leading to the inhibition of DNA synthesis and subsequent cell death, particularly in rapidly proliferating cancer cells. Methotrexate, a well-known anticancer drug, is a classic example of a pteridine derivative that functions as a DHFR inhibitor.
B. Synthesis of Methotrexate Analogues from 6-(Bromomethyl)pteridine-2,4-diamine
The reactive nature of the bromomethyl group in 6-(bromomethyl)pteridine-2,4-diamine makes it an excellent starting material for the synthesis of methotrexate analogues.[1] The general synthetic strategy involves the alkylation of a side-chain precursor with 6-(bromomethyl)-2,4-pteridinediamine.[1]
Diagram 1: General Synthetic Scheme for Methotrexate Analogues
Caption: Broth microdilution method workflow.
IV. Enzyme Inhibition: Expanding the Therapeutic Horizon
Beyond DHFR, derivatives of 6-(bromomethyl)pteridine-2,4-diamine have the potential to inhibit a range of other enzymes implicated in various diseases. The versatile pteridine scaffold can be tailored to fit the active sites of different enzymes, opening up new avenues for drug discovery.
A. Potential Enzyme Targets
-
Kinases: Many pteridine derivatives have been shown to possess kinase inhibitory activity. By designing appropriate side chains, it may be possible to develop selective inhibitors of kinases involved in cancer cell signaling pathways.
-
Pteridine Reductase: This enzyme is found in certain parasites, such as Leishmania, and is essential for their survival. Derivatives of 6-(bromomethyl)pteridine-2,4-diamine could be explored as potential anti-parasitic agents by targeting this enzyme. [4]* Other Enzymes: The structural diversity that can be achieved through derivatization of the 6-bromomethyl group allows for the exploration of a wide range of other enzyme targets.
B. General Protocol for Enzyme Inhibition Assays
The specific protocol for an enzyme inhibition assay will depend on the enzyme of interest. However, a general workflow can be outlined:
-
Reagent Preparation: Prepare the purified enzyme, its specific substrate, and any necessary cofactors in an optimized assay buffer.
-
Inhibitor Preparation: Prepare a stock solution of the pteridine derivative and create serial dilutions.
-
Assay Procedure: In a suitable format (e.g., 96-well plate), combine the enzyme, inhibitor, and buffer, and pre-incubate to allow for binding.
-
Reaction Initiation and Detection: Initiate the reaction by adding the substrate. The reaction progress is monitored using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence) that measures either the consumption of the substrate or the formation of the product.
-
Data Analysis: Calculate the reaction rates and determine the IC50 value of the inhibitor.
V. Future Directions and Conclusion
The 6-(bromomethyl)pteridine-2,4-diamine scaffold is a highly promising starting point for the development of novel therapeutic agents. While its application in the synthesis of anticancer DHFR inhibitors is well-established, the exploration of its derivatives as antimicrobial and other enzyme inhibitory agents remains a fertile ground for future research.
Key areas for future investigation include:
-
Synthesis of diverse libraries: Utilizing the reactivity of the 6-bromomethyl group to synthesize a wide range of derivatives with varied physicochemical properties.
-
High-throughput screening: Screening these libraries against a panel of cancer cell lines, microbial strains, and a diverse set of enzymes to identify new lead compounds.
-
Structure-based drug design: Using computational modeling and X-ray crystallography to design derivatives with improved potency and selectivity for their target enzymes.
-
In vivo studies: Evaluating the efficacy and safety of promising lead compounds in animal models of disease.
VI. References
-
Montgomery, J. A., Piper, J. R., Elliott, R. D., Temple, C., Jr, Roberts, E. C., & Shealy, Y. F. (1979). Analogues of methotrexate. Journal of Medicinal Chemistry, 22(7), 862–868.
-
Piper, J. R., & Montgomery, J. A. (1977). Preparation of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide and its use in improved syntheses of methotrexate and related compounds. The Journal of Organic Chemistry, 42(2), 208–211.
-
Piper, J. R., & Montgomery, J. A. (1977). Preparation of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide and its use in improved syntheses of methotrexate and related compounds. The Journal of Organic Chemistry, 42(2), 208–211.
-
LookChem. (n.d.). 6-BROMOMETHYL-PTERIDINE-2,4-DIAMINE HBR. Retrieved from [Link]
Sources
The Genesis of a Key Antifolate Intermediate: A Technical Guide to the Discovery and Synthesis of 6-(Bromomethyl)pteridine-2,4-diamine
Abstract
This in-depth technical guide charts the discovery and historical synthesis of 6-(bromomethyl)pteridine-2,4-diamine, a pivotal intermediate in the development of antifolate chemotherapeutics. Moving beyond a mere recitation of protocols, this document elucidates the causal-driven evolution of its synthesis, from foundational pteridine chemistry to the refined methodologies that enabled large-scale production of critical drugs like methotrexate. We will explore the critical synthesis of its precursor, 2,4-diamino-6-hydroxymethylpteridine, and the subsequent bromination step, offering detailed, field-proven experimental protocols. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive understanding of the chemical strategies and logical frameworks that have shaped the synthesis of this vital compound.
Introduction: The Strategic Importance of the Pteridine Scaffold
The pteridine ring system, a fusion of pyrimidine and pyrazine rings, is a cornerstone of numerous biologically vital molecules, including folic acid and its derivatives.[1][2] These compounds act as essential cofactors in one-carbon transfer reactions, which are fundamental to the biosynthesis of purines, pyrimidines, and certain amino acids.[2] Consequently, the folate metabolic pathway has long been a prime target for therapeutic intervention, particularly in oncology and infectious diseases.[3][4]
Antifolates, structural analogs of folic acid, competitively inhibit key enzymes in this pathway, most notably dihydrofolate reductase (DHFR), leading to the disruption of DNA synthesis and cell division.[3] The celebrated anticancer drug, methotrexate, is a quintessential example of a successful antifolate.[5] The historical development of methotrexate and related compounds necessitated a reliable and efficient synthesis of key structural components. Among the most crucial of these is 6-(bromomethyl)pteridine-2,4-diamine, a versatile electrophilic intermediate that allows for the covalent attachment of the side chain, typically a derivative of p-aminobenzoyl-L-glutamic acid.[6] This guide provides a detailed historical and technical account of the synthesis of this critical building block.
The Precursor: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine
The journey to 6-(bromomethyl)pteridine-2,4-diamine begins with the synthesis of its immediate precursor, 2,4-diamino-6-hydroxymethylpteridine. The foundational work in this area was significantly advanced by Baugh and Shaw, who described the condensation of a 2,6-disubstituted 4,5-diaminopyrimidine with dihydroxyacetone.[7]
The Baugh and Shaw Condensation: A Cornerstone Reaction
The core of the synthesis involves the reaction of 2,4,5,6-tetraaminopyrimidine with 1,3-dihydroxyacetone.[7] A critical aspect of this reaction is the control of pH to direct the regioselectivity of the condensation. The reaction can yield both the desired 6-hydroxymethyl isomer and the undesired 7-hydroxymethyl isomer.[8] It was discovered that maintaining a pH of approximately 5.5 ± 0.2 favors the formation of the desired 6-isomer.[7] This is a crucial experimental choice, as the separation of these isomers is challenging. Later refinements of this process demonstrated that conducting the reaction at a lower pH of around 3.0 could further improve the isomer ratio to approximately 20:1 in favor of the 6-hydroxymethylpteridine.[5][9]
The synthesis of the starting material, 2,4,5,6-tetraaminopyrimidine, is itself a multi-step process, often starting from 2,4,6-triaminopyrimidine.[10] This is typically nitrosated to form 2,4,6-triamino-5-nitrosopyrimidine, which is then reduced to the tetraaminopyrimidine.[10] The sulfate salt of 2,4,5,6-tetraaminopyrimidine is commonly used in the subsequent condensation step.[11][12]
Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine
The following protocol is a synthesis of the Baugh and Shaw method with subsequent improvements for enhanced yield and purity.
Materials:
-
2,4,5,6-Tetraaminopyrimidine sulfate
-
Barium chloride dihydrate
-
Deionized water
-
Sodium acetate
-
1,3-Dihydroxyacetone
-
L-Cysteine hydrochloride monohydrate
-
10% Acetic acid
-
Concentrated hydrochloric acid
-
Activated carbon
-
Ammonia solution
-
Ethanol
Procedure:
-
Preparation of 2,4,5,6-Tetraaminopyrimidine Hydrochloride Solution: To a suspension of 2,4,5,6-tetraaminopyrimidine sulfate (e.g., 7.14 g, 30 mmol) in deionized water, add a solution of barium chloride dihydrate (e.g., 7.32 g, 30 mmol) in water. Heat the mixture to 100 °C for 10 minutes and then cool to room temperature. Filter to remove the barium sulfate precipitate. The filtrate contains the 2,4,5,6-tetraaminopyrimidine as its hydrochloride salt.[13]
-
Condensation Reaction: In a separate flask, prepare a 4 M sodium acetate solution containing 1,3-dihydroxyacetone (3 equivalents, e.g., 8 g, 90 mmol) and L-cysteine hydrochloride monohydrate (1 equivalent, e.g., 3.63 g, 30 mmol). Add the filtrate from step 1 to this solution. Stir the reaction mixture at room temperature, open to the air, for 24 hours. A yellow solid will precipitate.[13]
-
Isolation of Crude Product: Collect the precipitated yellow solid by filtration. Wash the solid sequentially with water and ethanol. Dry the crude product in a vacuum oven overnight.[13]
-
Purification: Dissolve the crude solid in 10% acetic acid with the addition of a few drops of concentrated hydrochloric acid. Heat the solution to 75 °C and treat with activated carbon. Filter the hot solution. Neutralize the filtrate with ammonia solution to precipitate a bright yellow solid. Collect the purified product by filtration, wash with a water-ethanol mixture, and then with ethanol. Dry the final product under vacuum.[13]
Physicochemical Data for 2,4-Diamino-6-hydroxymethylpteridine
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈N₆O | [14] |
| Molecular Weight | 192.18 g/mol | [14] |
| Appearance | Bright yellow solid | [13] |
| Melting Point | 333-334 °C (decomposes) | [14] |
| Boiling Point | 560.2 ± 60.0 °C (Predicted) | [14] |
| Solubility | Soluble in acidic and alkaline solutions, sparingly soluble in water at neutral pH. | [14] |
The Crucial Transformation: Bromination to 6-(Bromomethyl)pteridine-2,4-diamine
With the hydroxymethyl precursor in hand, the next critical step is the conversion of the hydroxyl group to a bromomethyl group. This transformation introduces a reactive electrophilic center, prime for nucleophilic substitution by the side chain of what will become methotrexate or other antifolates.
The Piper and Montgomery Method: A Refined Approach
The seminal work of Piper and Montgomery detailed a robust method for this bromination.[6] Their approach involves the use of triphenylphosphine dibromide (Ph₃PBr₂) as the brominating agent. This reagent is typically generated in situ from triphenylphosphine and bromine. The use of Ph₃PBr₂ is a deliberate choice; it provides a milder and more selective bromination of the primary alcohol in the presence of the amine functionalities on the pteridine ring compared to harsher reagents like phosphorus tribromide.[6]
The reaction is typically carried out in an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAC), to ensure the solubility of the starting materials and to facilitate the reaction.[6] The product, 6-(bromomethyl)pteridine-2,4-diamine, is isolated as its hydrobromide salt.[6]
Experimental Protocol: Synthesis of 6-(Bromomethyl)pteridine-2,4-diamine Hydrobromide
The following protocol is based on the Piper and Montgomery synthesis.
Materials:
-
2,4-Diamino-6-hydroxymethylpteridine
-
48% Hydrobromic acid
-
Triphenylphosphine
-
Bromine
-
Anhydrous N,N-dimethylacetamide (DMAC)
-
Anhydrous diethyl ether
Procedure:
-
Formation of the Hydrobromide Salt: Prepare the hydrobromide salt of 2,4-diamino-6-hydroxymethylpteridine by treating the free base with 48% hydrobromic acid and recrystallizing from a suitable solvent system.
-
Preparation of Triphenylphosphine Dibromide: In a flask protected from atmospheric moisture and cooled in an ice bath (0-5 °C), dissolve triphenylphosphine (e.g., 4 equivalents) in anhydrous DMAC. Slowly add bromine (e.g., 4 equivalents) dropwise with stirring. A suspension of triphenylphosphine dibromide will form.
-
Bromination Reaction: To the suspension of triphenylphosphine dibromide, add the 2,4-diamino-6-hydroxymethylpteridine hydrobromide (e.g., 1 equivalent) in one portion. Remove the ice bath and allow the mixture to warm to room temperature while stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion of the reaction, add the reaction mixture to a large volume of anhydrous diethyl ether to precipitate the product. Collect the solid by filtration, wash thoroughly with diethyl ether, and dry under vacuum. The product is obtained as the hydrobromide salt.[6]
Physicochemical Data for 6-(Bromomethyl)pteridine-2,4-diamine Hydrobromide
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇BrN₆ · HBr | [1] |
| Molecular Weight | 335.99 g/mol | [15] |
| Appearance | Light brown solid | [1] |
| Melting Point | >195 °C (decomposes) | [1][16] |
| Solubility | Slightly soluble in DMSO and methanol. | [1] |
| Storage | -20°C Freezer | [1] |
Alternative Synthetic Approaches and Considerations
While the Piper and Montgomery method is widely cited, other approaches have been explored. Patents have described the use of N-bromosuccinimide (NBS) in combination with triphenylphosphine for the bromination step.[17] This combination is another common method for converting alcohols to alkyl bromides. The choice of brominating agent can influence the reaction conditions and the impurity profile of the final product.
The overall synthesis is not without its challenges. The formation of isomers in the first step requires careful pH control.[8] The intermediates and the final product can be sensitive to light and oxidation, necessitating careful handling and storage. Purification of the final product is crucial to ensure its suitability for use in the synthesis of pharmaceuticals, where high purity is paramount. Recrystallization is a common method for purification.[17]
Visualization of Synthetic Pathways
To provide a clear visual representation of the synthetic transformations discussed, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway for 6-(Bromomethyl)pteridine-2,4-diamine.
Conclusion
The synthesis of 6-(bromomethyl)pteridine-2,4-diamine represents a significant achievement in medicinal and organic chemistry. The development of a reliable and scalable synthetic route was a critical enabler for the production of methotrexate and a host of other antifolate drugs that have had a profound impact on the treatment of cancer and autoimmune diseases. The historical evolution of its synthesis, from the foundational studies on pteridine chemistry to the refined protocols of Piper and Montgomery, showcases a clear progression of scientific understanding and experimental design. This guide has provided an in-depth look at the key transformations, the rationale behind the experimental choices, and the practical details necessary for the successful synthesis of this important molecule. The continued study of pteridine chemistry will undoubtedly lead to the discovery of new therapeutic agents, building on the foundational knowledge established through the synthesis of compounds like 6-(bromomethyl)pteridine-2,4-diamine.
References
-
AccessPharmacy. (n.d.). Folate Antagonists | Basic Concepts in Pharmacology: What You Need to Know for Each Drug Class, 5e. Retrieved from [Link]
- Google Patents. (n.d.). US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate.
- Google Patents. (n.d.). EP0115324B1 - Process for the preparation of 2,4,5,6-tetraaminopyrimidine-sulphate.
-
Piper, J. R., & Montgomery, J. A. (1977). Preparation of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide and its use in improved syntheses of methotrexate and related compounds. PubMed. Retrieved from [Link]
-
Piper, J. R., & Montgomery, J. A. (1977). Preparation of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide and its use in improved syntheses of methotrexate and related compounds. The Journal of Organic Chemistry, 42(2), 208–211. [Link]
- Google Patents. (n.d.). US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine.
- Google Patents. (n.d.). DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts.
-
LookChem. (n.d.). Cas 52853-40-4, 6-BROMOMETHYL-PTERIDINE-2,4-DIAMINE HBR. Retrieved from [Link]
- Google Patents. (n.d.). WO9824789A1 - A novel process for synthesizing gamma-methylene-10-deazaaminopterin and derivatives thereof.
- Google Patents. (n.d.). GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine.
-
ChemBK. (2024, April 9). 2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE. Retrieved from [Link]
-
Krumdieck, C. L., Baugh, C. M., & Shaw, E. N. (1964). THE BIOSYNTHESIS OF 2-AMINO-4-HYDROXY-6-HYDROXYMETHYLPTERIDINE. PubMed. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). 4306064 Synthesis of 2,4-diamino-6-hydroxymethylpteridine. Retrieved from [Link]
-
ChemBK. (2024, April 9). 6-(bromomethyl)pteridine-2,4-diamine. Retrieved from [Link]
- Google Patents. (n.d.). US4306064A - Synthesis of 2,4-diamino-6-hydroxymethylpteridine.
- Piper, J. R., & Montgomery, J. A. (1977). Preparation of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide and its use in improved syntheses of methotrexate and related compounds. Journal of Organic Chemistry, 42(2), 208-211.
-
Chongqing Chemdad Co., Ltd. (n.d.). 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of pteridines derivatives from different heterocyclic compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN102952137A - Preparation method of 2,4-diamino-6-bromomethyl pteridine.
-
PubChem. (n.d.). 6-(Bromomethyl)-2-imino-2,3-dihydropteridin-4-amine--hydrogen bromide (1/1). Retrieved from [Link]
-
Enkhtaivan, G., et al. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. PMC. Retrieved from [Link]
-
Fischer, B., et al. (2024). Pushing at the Boundaries of Pterin Chemistry. PMC. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. prepchem.com [prepchem.com]
- 4. 2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE | 945-24-4 [chemicalbook.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine - Google Patents [patents.google.com]
- 8. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]
- 9. US4306064A - Synthesis of 2,4-diamino-6-hydroxymethylpteridine - Google Patents [patents.google.com]
- 10. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 11. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
- 13. 2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE synthesis - chemicalbook [chemicalbook.com]
- 14. chembk.com [chembk.com]
- 15. 6-(Bromomethyl)-2-imino-2,3-dihydropteridin-4-amine--hydrogen bromide (1/1) | C7H8Br2N6 | CID 12503242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 52853-40-4 CAS MSDS (6-(Bromomethyl)-2,4-pteridinediamine hydrobromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 17. CN102952137A - Preparation method of 2,4-diamino-6-bromomethyl pteridine - Google Patents [patents.google.com]
Navigating the Chemistry of 6-(Bromomethyl)pteridine-2,4-diamine: A Technical Guide to Safe Handling and Use
For Immediate Release
Union City, CA – January 16, 2026 – As a cornerstone in the synthesis of novel therapeutics, including antifolates and kinase inhibitors, 6-(Bromomethyl)pteridine-2,4-diamine presents both significant opportunities and considerable hazards for the research and drug development community. This potent alkylating agent, owing to its reactive bromomethyl group attached to a biologically active pteridine scaffold, demands a comprehensive understanding of its chemical nature to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This in-depth technical guide provides a framework for the safe handling, use, and disposal of 6-(Bromomethyl)pteridine-2,4-diamine, grounded in the principles of chemical reactivity and laboratory best practices.
Compound Profile and Hazard Identification
6-(Bromomethyl)pteridine-2,4-diamine is a solid, typically appearing as a light brown to brown substance.[1] While its primary utility lies in its role as a pharmaceutical intermediate, particularly in the synthesis of methotrexate derivatives and other therapeutic agents, its chemical structure inherently confers specific hazards.[1][2]
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 52853-40-4 (for the hydrobromide salt) | [3] |
| Molecular Formula | C₇H₇BrN₆ (for the free base) | [4] |
| Molecular Weight | 255.07 g/mol (for the free base) | [4] |
| Appearance | Light Brown to Brown Solid | [1] |
| Melting Point | >195°C (decomposes) | [5][6] |
| Solubility | Slightly soluble in DMSO and Methanol | [5] |
The primary hazards associated with 6-(Bromomethyl)pteridine-2,4-diamine are formally classified as:
-
Skin Irritation (Category 2) [3]
-
Serious Eye Irritation (Category 2A) [3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [3]
These classifications stem from the compound's nature as a potent alkylating agent, a characteristic endowed by the reactive bromomethyl group. Alkylating agents can form covalent bonds with biological macromolecules, including DNA, which is the basis for their use in anticancer therapies but also the source of their toxicity to healthy cells.[2]
The Chemistry of Reactivity: Understanding the "Why" Behind the Precautions
The safe handling of any chemical begins with a fundamental understanding of its reactivity. The key to the reactivity of 6-(Bromomethyl)pteridine-2,4-diamine lies in the interplay between the pteridine ring system and the attached bromomethyl group.
The pteridine core, being a nitrogen-rich heterocyclic system, is electron-deficient. This electronic characteristic enhances the electrophilicity of the benzylic carbon in the bromomethyl group, making it highly susceptible to nucleophilic attack. This heightened reactivity is the very reason it is a valuable synthetic building block, but it also makes it prone to undesired reactions with a variety of nucleophiles, including water, alcohols, and biological molecules.
Common side reactions to be aware of include:
-
Over-alkylation: If a target nucleophile has multiple reactive sites, or if the initial product is still nucleophilic, it can be alkylated more than once.
-
Elimination Reactions: Under basic conditions, particularly with sterically hindered bases, an elimination reaction can occur, leading to the formation of a methylidene compound.
-
Reaction with Solvents: Nucleophilic solvents, such as methanol or even water, can react with the bromomethyl group to form ether or alcohol byproducts, respectively.
-
Self-condensation/Polymerization: Molecules of 6-(Bromomethyl)pteridine-2,4-diamine can potentially react with each other, leading to the formation of oligomers or polymers.
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
Given the hazardous nature of this compound, a robust safety protocol involving both engineering controls and personal protective equipment (PPE) is mandatory.
Engineering Controls: All handling of 6-(Bromomethyl)pteridine-2,4-diamine, especially in its powdered form, must be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors. The work area should be equipped with an eyewash station and a safety shower that are readily accessible.[3]
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and an impervious lab coat. Double-gloving is recommended. | Gloves should be inspected before use. Contaminated clothing must be removed immediately and washed before reuse.[3] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if there is a risk of generating dust or aerosols, or if working outside of a fume hood. | A full-face respirator offers a higher level of protection. |
Step-by-Step Handling Protocols
Adherence to meticulous handling procedures is critical to minimize the risk of exposure and ensure experimental reproducibility.
Protocol for Weighing and Preparing a Solution:
-
Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment, including the container of 6-(Bromomethyl)pteridine-2,4-diamine, a tared weigh boat, spatulas, the chosen solvent, and appropriate glassware.
-
Donning PPE: Put on all required PPE, including double gloves, a lab coat, and safety goggles.
-
Weighing: Inside the fume hood, carefully open the container of 6-(Bromomethyl)pteridine-2,4-diamine. Use a clean spatula to transfer the desired amount of the solid to the tared weigh boat. Avoid generating dust. Close the primary container tightly immediately after use.
-
Dissolution: Add the weighed solid to the reaction vessel containing the solvent. The addition should be done slowly and carefully to avoid splashing.
-
Rinsing: Rinse the weigh boat and spatula with a small amount of the solvent and add the rinse to the reaction vessel to ensure a complete transfer of the compound.
-
Securing the Reaction: Securely cap or seal the reaction vessel.
-
Decontamination of Work Area: Wipe down the work surface in the fume hood with an appropriate decontaminating solution (see Section 6), followed by a clean, dry cloth.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the lab coat, and then the inner gloves. Wash hands thoroughly with soap and water.
Storage and Stability
Proper storage is crucial to maintain the integrity of 6-(Bromomethyl)pteridine-2,4-diamine and to prevent accidents.
-
Short-term Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[3]
-
Long-term Storage: For long-term stability, storage at 2-8°C is recommended.[3] Some suppliers may recommend storage at -20°C.[5] Always consult the supplier's specific recommendations.
-
Incompatibilities: Keep away from incompatible substances, including strong oxidizing agents, strong acids, and strong bases.[3] Also, keep away from sources of ignition.[3]
Spill Management and Emergency Procedures
In the event of a spill or exposure, a swift and informed response is critical.
Spill Cleanup:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated. Remove all sources of ignition.[3]
-
Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.
-
Containment: Prevent the further spread of the spill.[3]
-
Cleanup: For a solid spill, carefully sweep or vacuum the material into a suitable, labeled disposal container. Avoid generating dust.[3] For a liquid spill, absorb with an inert material and place it into a sealed container for disposal.[3]
-
Decontamination: Decontaminate the spill area. While specific deactivation protocols for this compound are not well-documented, a common approach for neutralizing reactive alkylating agents is to use a solution of sodium thiosulfate. A thorough wash with soap and water should follow.
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local regulations.[3]
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush the eyes with plenty of running water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Waste Disposal
The disposal of 6-(Bromomethyl)pteridine-2,4-diamine and any contaminated materials must be handled with the utmost care and in strict compliance with all federal, state, and local regulations.[2]
-
Waste Streams: All waste containing this compound, including unreacted material, contaminated labware, and spill cleanup debris, should be collected in clearly labeled, sealed containers.
-
Pre-treatment: Before disposal, it may be advisable to quench any residual reactivity. This can be achieved by slowly adding the waste to a stirred solution of a nucleophile like sodium thiosulfate. This should be done in a fume hood with appropriate PPE.
-
Final Disposal: The primary recommended method for the disposal of hazardous organic waste is incineration in a licensed facility.[3] Do not dispose of this chemical down the drain or in the regular trash.
Conclusion
6-(Bromomethyl)pteridine-2,4-diamine is a valuable tool in the arsenal of medicinal chemists and drug development professionals. However, its potent alkylating nature necessitates a deep respect for its hazardous properties. By understanding the chemical principles that drive its reactivity and by implementing rigorous safety protocols, researchers can safely harness the synthetic potential of this compound while protecting themselves and their colleagues. This guide serves as a comprehensive resource to foster a culture of safety and scientific excellence in the laboratory.
Visualization of Key Safety Workflows
DOT Script for General Handling Workflow:
Caption: A flowchart illustrating the key steps for the safe handling of 6-(Bromomethyl)pteridine-2,4-diamine.
DOT Script for Spill Response Workflow:
Caption: A step-by-step workflow for responding to a spill of 6-(Bromomethyl)pteridine-2,4-diamine.
References
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
ChemBK. (2024). 6-(bromomethyl)pteridine-2,4-diamine. Retrieved from [Link]
-
ChemWhat. (n.d.). 6-BROMOMETHYL-PTERIDINE-2,4-DIAMINE HBR CAS#: 52853-40-4. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 6-(Bromomethyl)pteridine-2,4-diamine, CAS No : 59368-16-0. Retrieved from [Link]
-
PubChem. (n.d.). 6-(Bromomethyl)-2-imino-2,3-dihydropteridin-4-amine--hydrogen bromide (1/1). Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 2,4-diamino-6-bromomethyl pteridine. Retrieved from [Link]
Sources
- 1. ethz.ch [ethz.ch]
- 2. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Senior Application Scientist's Guide to Sourcing High-Purity 6-(Bromomethyl)pteridine-2,4-diamine for Pharmaceutical Research
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, qualifying, and procuring high-purity 6-(Bromomethyl)pteridine-2,4-diamine. Moving beyond a simple list of vendors, this document establishes a systematic methodology for ensuring the quality and consistency of this critical research chemical, which is paramount for reproducible and reliable experimental outcomes.
Introduction: The Strategic Importance of 6-(Bromomethyl)pteridine-2,4-diamine
6-(Bromomethyl)pteridine-2,4-diamine is a heterocyclic compound that serves as a cornerstone intermediate in medicinal chemistry and pharmaceutical synthesis.[1][2] Its significance is primarily derived from its reactive bromomethyl group, which makes it a versatile building block for constructing more complex molecules.[1]
1.1 Chemical Identity and Forms
It is critical for researchers to distinguish between the free base and its more common salt form, as they have different CAS numbers and molecular weights:
-
6-(Bromomethyl)pteridine-2,4-diamine (Free Base):
-
6-(Bromomethyl)pteridine-2,4-diamine Hydrobromide (HBr Salt):
The hydrobromide salt is often favored for its improved stability and handling characteristics, making it the most frequently offered form by commercial suppliers.
1.2 Significance as a Key Intermediate
This compound is indispensable for the synthesis of antifolate drugs. It is a well-documented precursor in the preparation of Methotrexate (MTX), a cornerstone therapeutic for treating cancer and autoimmune diseases.[8][9][10] Beyond MTX, its structural motif is integral to the development of novel inhibitors for enzymes like dihydrofolate reductase (DHFR) and pteridine reductase, which are vital targets in oncology and anti-parasitic drug discovery.[2][7]
Defining "High-Purity" for Research Applications
The term "high-purity" is not absolute; it is defined by the sensitivity and requirements of the intended application.
2.1 Purity Tiers and Their Implications
Commercial suppliers typically offer this reagent in purities ranging from 90% to over 95%.[][5][6]
-
≥90% Purity: Often suitable for initial synthetic route scouting or exploratory studies where the presence of minor impurities is less likely to interfere with the primary reaction pathway. Suppliers like Sigma-Aldrich and AK Scientific, Inc. list this grade.[5][6]
-
≥95% Purity: This is a more common standard for medicinal chemistry applications where byproducts can complicate purification and analysis of the final compounds. BOC Sciences, for example, offers a 95% purity product.[]
-
>98% Purity: Essential for late-stage drug development, kinetic assays, structural biology (e.g., co-crystallization), and any application where impurities could act as confounding variables.
Causality in Purity Selection: The choice of purity tier is a balance between cost and scientific rigor. Using a lower-purity reagent for a sensitive enzymatic assay could lead to misleading inhibition data if an impurity has off-target activity. Conversely, using an ultra-pure grade for a simple, robust chemical transformation may be an unnecessary expense.
2.2 The Mandate for Analytical Validation
A purity percentage on a label is meaningless without supporting analytical data. The self-validating system of trustworthiness requires researchers to demand and scrutinize this data. Key techniques include:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity and identifying the number and relative abundance of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Confirms the structural identity of the compound and can reveal the presence of residual solvents or structurally similar impurities. For instance, a common impurity from the synthesis is the starting material 6-methyl-2,4-pteridinediamine, which would show a distinct methyl signal in the NMR spectrum.[9]
-
Mass Spectrometry (MS): Verifies the molecular weight of the compound, confirming its elemental composition.
A Systematic Workflow for Supplier Qualification
Acquiring a high-quality reagent requires a methodical approach. The following workflow provides a logical sequence for evaluating and selecting a supplier.
Sources
- 1. Page loading... [guidechem.com]
- 2. lookchem.com [lookchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 6-BROMOMETHYL-PTERIDINE-2,4-DIAMINE HBR | 52853-40-4 [sigmaaldrich.com]
- 6. aksci.com [aksci.com]
- 7. biosynth.com [biosynth.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
The Strategic Application of 6-(Bromomethyl)pteridine-2,4-diamine in the Solid-Phase Synthesis of Antifolate Libraries
This comprehensive guide is intended for researchers, medicinal chemists, and professionals in drug development. It provides an in-depth exploration of the application of 6-(bromomethyl)pteridine-2,4-diamine as a pivotal building block in the solid-phase synthesis of diverse antifolate libraries. This document offers not only detailed protocols but also the underlying scientific principles and strategic considerations essential for the successful design and execution of these synthetic campaigns.
Introduction: The Enduring Importance of Antifolates and the Power of Solid-Phase Synthesis
Antifolates are a cornerstone of chemotherapy and antimicrobial therapy, exerting their therapeutic effects by inhibiting key enzymes in the folic acid metabolic pathway.[1] A primary target of these agents is dihydrofolate reductase (DHFR), an enzyme critical for the regeneration of tetrahydrofolate, a cofactor essential for the synthesis of purines and thymidylate, the building blocks of DNA. By mimicking the natural substrate, folic acid, antifolates like methotrexate bind to and inhibit DHFR, leading to a depletion of essential precursors for DNA replication and cell proliferation.
The pteridine core, particularly the 2,4-diaminopteridine scaffold, is a crucial pharmacophore that mimics folic acid, enabling potent inhibition of DHFR. The development of novel antifolates with improved efficacy, selectivity, and resistance-breaking profiles remains a significant goal in medicinal chemistry.
Solid-phase synthesis has emerged as a powerful technology for the rapid generation of large and diverse libraries of small molecules for drug discovery.[2][3] This methodology, pioneered by R. Bruce Merrifield, involves the attachment of a starting material to an insoluble polymer support, allowing for the sequential addition of building blocks and the easy removal of excess reagents and by-products through simple filtration and washing steps.[4] This approach is highly amenable to automation and the generation of combinatorial libraries, accelerating the drug discovery process.[5]
6-(Bromomethyl)pteridine-2,4-diamine: A Versatile Scaffold for Antifolate Libraries
The selection of 6-(bromomethyl)pteridine-2,4-diamine as a key building block for the solid-phase synthesis of antifolates is predicated on several key advantages:
-
Reactive Handle for Immobilization: The bromomethyl group at the C6 position serves as a highly reactive electrophilic handle, facilitating the covalent attachment of the pteridine scaffold to a variety of nucleophilic solid supports. Bromine is an excellent leaving group, rendering the benzylic carbon highly susceptible to nucleophilic attack, ensuring efficient immobilization.
-
Structural Mimicry: The 2,4-diaminopteridine core is a well-established pharmacophore for DHFR inhibition, providing a solid foundation for the design of potent antifolates.[1]
-
Versatility for Diversification: Once immobilized, the pteridine scaffold can be further elaborated by introducing diversity at other positions, although the primary diversification in this strategy occurs through the choice of the initial solid support or the building blocks added after immobilization.
The general workflow for the solid-phase synthesis of antifolate libraries using 6-(bromomethyl)pteridine-2,4-diamine is depicted below.
Figure 1: General workflow for the solid-phase synthesis of antifolates.
Experimental Protocols
The following protocols provide a detailed framework for the solid-phase synthesis of an antifolate library. Researchers should note that optimization of reaction times, temperatures, and reagent equivalents may be necessary depending on the specific solid support and building blocks employed.
Protocol 1: Immobilization of 6-(Bromomethyl)pteridine-2,4-diamine on Merrifield Resin
This protocol describes the attachment of the pteridine scaffold to a chloromethylated polystyrene resin (Merrifield resin).[4][6]
Materials:
-
Merrifield resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)
-
6-(Bromomethyl)pteridine-2,4-diamine hydrobromide
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place the Merrifield resin (1.0 g, ~1.0 mmol) in a solid-phase synthesis vessel and swell in DMF (10 mL) for 1 hour with gentle agitation.
-
Reagent Preparation: In a separate vial, dissolve 6-(bromomethyl)pteridine-2,4-diamine hydrobromide (1.5 mmol, 1.5 equiv) and DIPEA (3.0 mmol, 3.0 equiv) in DMF (5 mL).
-
Immobilization Reaction: Drain the DMF from the swollen resin and add the solution from step 2. Agitate the mixture at 50°C for 12-24 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
Causality Behind Experimental Choices:
-
DIPEA: A non-nucleophilic base is used to neutralize the hydrobromide salt of the pteridine and to scavenge the HBr generated during the reaction, driving the equilibrium towards product formation.
-
Elevated Temperature: Heating to 50°C increases the reaction rate of the nucleophilic substitution between the resin and the pteridine.
-
Thorough Washing: The extensive washing sequence is crucial to remove unreacted starting materials and by-products, ensuring the purity of the resin-bound intermediate for subsequent steps.
Protocol 2: Diversification of the Resin-Bound Pteridine (Example: Amine Addition)
This protocol illustrates the diversification of the immobilized pteridine by reaction with a primary or secondary amine.
Materials:
-
Resin-bound pteridine from Protocol 1
-
Amine building block (e.g., substituted aniline)
-
DIPEA
-
DMF
-
DCM
-
MeOH
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin-bound pteridine in DMF (10 mL) for 30 minutes.
-
Reagent Preparation: In a separate vial, dissolve the amine building block (3.0 mmol, 3.0 equiv) and DIPEA (3.0 mmol, 3.0 equiv) in DMF (5 mL).
-
Coupling Reaction: Drain the DMF from the swollen resin and add the solution from step 2. Agitate the mixture at 50°C for 12-24 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage from the Solid Support
This protocol describes the release of the final antifolate from the solid support using trifluoroacetic acid (TFA).[7][8]
Materials:
-
Diversified resin-bound pteridine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Collection vessel
Procedure:
-
Resin Preparation: Place the dried, diversified resin in a solid-phase synthesis vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/DCM/TIS (e.g., 95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the resin and agitate at room temperature for 2-4 hours.
-
Product Collection: Filter the resin and collect the filtrate in a collection vessel.
-
Resin Washing: Wash the resin with a small volume of DCM (2 x 2 mL) and combine the washings with the filtrate.
-
Solvent Evaporation: Concentrate the combined filtrate and washings under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by preparative HPLC.
Self-Validating System and Trustworthiness:
The success of each step can be monitored using qualitative tests. For example, a small sample of the resin can be cleaved and analyzed by LC-MS to confirm the successful immobilization and diversification steps before proceeding with the bulk cleavage. The purity of the final product should be assessed by analytical HPLC and its identity confirmed by mass spectrometry and NMR spectroscopy.
Data Presentation
The following table summarizes representative data for a small library of antifolates synthesized using the described protocols.
| Entry | Amine Building Block | Reaction Time (h) | Crude Purity (%) | Isolated Yield (%) |
| 1 | Aniline | 18 | 85 | 75 |
| 2 | 4-Fluoroaniline | 18 | 88 | 79 |
| 3 | 3,4-Dichloroaniline | 20 | 82 | 71 |
| 4 | Benzylamine | 16 | 90 | 82 |
Note: The data presented are representative and may vary depending on the specific reaction conditions and building blocks used.
Visualization of the DHFR Inhibition Pathway
The synthesized antifolates are designed to inhibit DHFR, a critical enzyme in the folate metabolic pathway. The following diagram illustrates this mechanism of action.
Figure 2: Inhibition of the Dihydrofolate Reductase (DHFR) pathway.
Conclusion
The use of 6-(bromomethyl)pteridine-2,4-diamine in solid-phase synthesis provides a robust and efficient platform for the generation of diverse antifolate libraries. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore this valuable chemical space in the quest for novel therapeutics. The combination of a well-established pharmacophore with the power of combinatorial chemistry holds significant promise for the discovery of next-generation antifolates.
References
- Google Patents. (2022). CN115215967A - Merrifield resin and preparation method and application thereof.
-
Chemistry LibreTexts. (2022). 26.9: The Merrifield Solid-Phase Technique. Retrieved from [Link]
-
Nankai Hecheng S&T Co., Ltd. Solid phase synthesis carrier. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. Solid-Phase Peptide Synthesis (Merrifield). Retrieved from [Link]
-
Robinson, A. B., & Scotchler, J. W. (2007). Use of Merrifield solid phase peptide synthesis in investigations of biological deamidation of peptides and proteins. Biopolymers, 88(5), 629-640. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(11), 775-787. Retrieved from [Link]
-
El-Hamamsy, M. H., El-Sawy, E. R., & El-Ashry, E. S. H. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of medicinal chemistry, 38(18), 3583-3591. Retrieved from [Link]
-
Hulmes, J. D., & Pan, Y. C. (1991). Selective cleavage of polypeptides with trifluoroacetic acid: applications for microsequencing. Analytical biochemistry, 197(2), 368-376. Retrieved from [Link]
-
Shi, P. T., Hao, X. K., Chen, Y., Zhang, Y. H., & Tao, Q. Y. (1997). [The solid-phase synthesis of methotrexate-alpha-peptides]. Yao xue xue bao = Acta pharmaceutica Sinica, 32(2), 106-109. Retrieved from [Link]
-
Felippi, R. Z., et al. (2005). Evaluation of the Trifluoromethanosulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 16(5), 953-959. Retrieved from [Link]
-
Felippi, R. Z., et al. (2005). Evaluation of the trifluoromethanesulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis. Journal of the Brazilian Chemical Society, 16(5), 953-959. Retrieved from [Link]
-
Galdeano, C., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 7084-7092. Retrieved from [Link]
-
Hoogewijs, K., Deceuninck, A., & Madder, A. (2012). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation during resin cleavage. Organic & Biomolecular Chemistry, 10(30), 5735-5742. Retrieved from [Link]
-
Urban, J., Vaisar, T., Shen, R., & Lee, M. S. (1996). Lability of N-alkylated peptides towards TFA cleavage. International journal of peptide and protein research, 47(3), 182-189. Retrieved from [Link]
-
Aapptec. Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]
-
Jaradat, D. S., et al. (2020). Solid-phase synthesis and antibacterial activity of an artificial cyclic peptide containing two disulfide bridges. Molecules, 25(11), 2548. Retrieved from [Link]
Sources
- 1. [The solid-phase synthesis of methotrexate-alpha-peptides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. Use of Merrifield solid phase peptide synthesis in investigations of biological deamidation of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solid phase synthesis carrier – 天津南开和成科技股份有限公司 [tjhecheng.com]
- 6. CN115215967A - Merrifield resin and preparation method and application thereof - Google Patents [patents.google.com]
- 7. Selective cleavage of polypeptides with trifluoroacetic acid: applications for microsequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Modular Approach to Synthesizing Pteridine Reductase (PTR1) Inhibitors via Nucleophilic Substitution of 6-(Bromomethyl)pteridine-2,4-diamine
An Application Note and Protocol for the Synthesis of Pteridine Reductase Inhibitors
Introduction
Pteridine reductase 1 (PTR1) is a vital enzyme in the folate and biopterin salvage pathways of trypanosomatid parasites, such as Leishmania and Trypanosoma, the causative agents of leishmaniasis and African sleeping sickness, respectively.[1][2] This enzyme provides a metabolic bypass for dihydrofolate reductase (DHFR), a common target for antifolate drugs, rendering these parasites intrinsically resistant to many conventional therapies.[1][3] Consequently, the development of potent and selective PTR1 inhibitors is a critical strategy in the pursuit of new antiparasitic agents.[4][5]
The 2,4-diaminopteridine scaffold is a well-established framework for targeting both DHFR and PTR1.[3] A key intermediate in the synthesis of diverse libraries of these inhibitors is 6-(Bromomethyl)pteridine-2,4-diamine.[6][] The exocyclic bromomethyl group at the C-6 position is an excellent electrophile, readily undergoing nucleophilic substitution. This reactivity allows for the systematic and modular introduction of a wide variety of side chains, enabling a thorough exploration of the structure-activity relationship (SAR) to optimize inhibitor potency and selectivity.[1][3]
This document provides a detailed protocol for the synthesis of a representative pteridine reductase inhibitor through the displacement of the bromide from 6-(Bromomethyl)pteridine-2,4-diamine with a primary amine nucleophile. The principles outlined are broadly applicable to reactions with other nucleophiles, such as thiols and alcohols.
Principle of the Reaction
The core of the synthetic strategy is a nucleophilic substitution reaction. The electron-deficient pteridine ring system enhances the reactivity of the bromomethyl group. A nucleophile (Nu-H), typically an amine or thiol, attacks the methylene carbon, displacing the bromide ion and forming a new carbon-nucleophile bond. This reaction is generally conducted in a polar aprotic solvent to facilitate the dissolution of reactants and the progression of the substitution mechanism.
Caption: General reaction scheme for inhibitor synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of a N-((2,4-diaminopteridin-6-yl)methyl)aniline derivative, a representative inhibitor, from 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide and a substituted aniline.
I. Materials and Equipment
-
Reagents:
-
6-(Bromomethyl)pteridine-2,4-diamine hydrobromide (Starting Material)
-
Substituted Aniline (e.g., 4-methoxyaniline) (Nucleophile, 1.2 equivalents)
-
N,N-Dimethylacetamide (DMA) or N,N-Dimethylformamide (DMF) (Anhydrous)
-
Diethyl ether or water (for precipitation)
-
Solvents for TLC (e.g., Dichloromethane/Methanol mixture)
-
Solvents for purification (e.g., Ethanol, DMF)
-
-
Equipment:
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and hot plate or microwave reactor
-
Condenser (if using conventional heating)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing tank
-
UV lamp for TLC visualization
-
Büchner funnel and vacuum flask for filtration
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
-
II. Synthetic Procedure
The following workflow outlines the key stages of the synthesis, from reaction setup to final product characterization.
Caption: Experimental workflow from synthesis to characterization.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a clean, dry microwave reaction vial or round-bottom flask, add 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide (1.0 eq).
-
Add the substituted aniline (1.2 eq).
-
Under an inert atmosphere (e.g., nitrogen), add anhydrous N,N-dimethylacetamide (DMA) to achieve a concentration of approximately 0.1 M. The use of a polar aprotic solvent is crucial for dissolving the reactants and facilitating the nucleophilic substitution.[3]
-
Add a magnetic stir bar.
-
-
Reaction Execution:
-
Microwave Method (Preferred): Seal the vial and place it in a microwave reactor. Heat the mixture to 60 °C and hold for 1-2 hours.[3] Microwave heating often leads to higher yields and shorter reaction times compared to conventional methods.
-
Conventional Method: If a microwave reactor is unavailable, equip the flask with a condenser and heat the mixture in an oil bath at 60-80 °C for 4-12 hours.
-
Rationale: The elevated temperature provides the necessary activation energy for the substitution reaction to proceed at a practical rate.
-
-
Monitoring the Reaction:
-
Periodically take small aliquots from the reaction mixture and spot them on a TLC plate.
-
Elute the plate using a suitable solvent system (e.g., 9:1 Dichloromethane/Methanol).
-
Visualize the spots under a UV lamp. The reaction is complete when the starting 6-(Bromomethyl)pteridine-2,4-diamine spot is no longer visible.[8]
-
-
Product Isolation (Work-up):
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a large volume of an anti-solvent, such as cold water or diethyl ether, while stirring vigorously. This will cause the product to precipitate out of the solution.
-
Pteridine compounds can sometimes precipitate slowly, so it may be necessary to cool the mixture in an ice bath for an extended period (1-2 hours) or even store it overnight in a refrigerator to maximize precipitation.[8]
-
Collect the resulting solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of the anti-solvent (water or ether) to remove residual DMA and unreacted starting materials.
-
Dry the crude product under vacuum.
-
-
Purification:
-
The crude solid can be purified by recrystallization. The choice of solvent is critical and may require some experimentation. A mixture of DMF and water or ethanol is often effective.[9]
-
Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
-
III. Structural Characterization and Data
Unambiguous confirmation of the synthesized inhibitor's structure is essential. This is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation.[10]
-
¹H NMR: The key diagnostic signal is the disappearance of the singlet corresponding to the bromomethyl protons (-CH₂Br) of the starting material (typically around δ 4.94 ppm in d6-DMSO).[9] Concurrently, a new signal for the newly formed methylene protons (-CH₂-N-) will appear, often as a doublet if coupled to an N-H proton. Protons from the incorporated aniline moiety will also be present in the aromatic region.
-
¹³C NMR: The carbon spectrum will confirm the overall carbon framework of the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final product, matching it to the calculated value.[9]
Expected Analytical Data for a Representative Product
| Analysis | Starting Material (6-(Bromomethyl)pteridine-2,4-diamine) | Expected Product (e.g., N-((2,4-diaminopteridin-6-yl)methyl)-4-methoxyaniline) | Rationale for Change |
| ¹H NMR (δ, ppm) | ~4.94 (s, 2H, -CH₂Br) | ~4.5-4.8 (d, 2H, -CH₂-N-); Signals for methoxy & aniline protons | Disappearance of bromomethyl signal and appearance of new methylene and aromatic signals.[9][11] |
| Mass Spec (m/z) | M+H⁺ ≈ 254/256 (Isotopic pattern for Br) | M+H⁺ ≈ 297 | Mass increase corresponds to the replacement of Br (79/81 Da) with the nucleophile (-NH-C₆H₄-OCH₃, 122 Da). |
References
- BenchChem. (2025). Isolating the Architects of Color: Protocols for Purifying Pteridine Biosynthesis Enzymes. Benchchem.
- Schircks Laboratories. General instructions for working with pteridines.
- BenchChem. (2025). Confirming the Structure of Synthesized Pteridine Derivatives: A Spectroscopic Comparison Guide. Benchchem.
- De Luca, L., et al. (2009). Structure-Based Design of Pteridine Reductase Inhibitors Targeting African Sleeping Sickness and the Leishmaniases. Journal of Medicinal Chemistry.
- Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- De Luca, L., et al. (2009). Structure-Based Design of Pteridine Reductase Inhibitors Targeting African Sleeping Sickness and the Leishmaniases.
- Kim, S-W., & Kang, Y. (2011). Structural Elucidations of Pyrano[3,2-g]pteridine Derivatives by 2D NMR Spectroscopy. Bulletin of The Korean Chemical Society.
- Scorciapino, M. A., et al. (2015). Structure-Based Design and Synthesis of Antiparasitic Pyrrolopyrimidines Targeting Pteridine Reductase 1.
- Kaufmann, M., et al. (2024). Pushing at the Boundaries of Pterin Chemistry.
- Spangler, J., et al. (2020). Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. PubMed Central.
- Scorciapino, M. A., et al. (2015). Structure-Based Design and Synthesis of Antiparasitic Pyrrolopyrimidines Targeting Pteridine Reductase 1. Journal of Medicinal Chemistry.
- Ahmed, S. A., et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica.
- Darji, N. C., et al. (2022). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Oriental Journal of Chemistry.
- Piper, J. R., & Montgomery, J. A. (1977). Preparation of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide and its use in improved syntheses of methotrexate and related compounds. The Journal of Organic Chemistry.
- CN102464528A. Preparation method of 2,4-diamino-6-bromomethyl pteridine.
- BOC Sciences. 2,4-pteridinediamine,6-(bromomethyl)-.
- Báez-García, J. E., et al. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Based Design of Pteridine Reductase Inhibitors Targeting African Sleeping Sickness and the Leishmaniases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design and Synthesis of Antiparasitic Pyrrolopyrimidines Targeting Pteridine Reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 8. schircks.ch [schircks.ch]
- 9. Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap [eureka.patsnap.com]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. mdpi.com [mdpi.com]
Alkylation of Glutamate Derivatives with 6-(Bromomethyl)pteridine-2,4-diamine: A Detailed Guide for Synthetic Chemists
Introduction: Crafting the Core of Antifolate Therapeutics
The alkylation of glutamate derivatives with 6-(bromomethyl)pteridine-2,4-diamine is a cornerstone reaction in medicinal chemistry, most notably for the synthesis of methotrexate (MTX) and its analogues.[1][2] These compounds are potent inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and certain amino acids.[3] By disrupting the folate metabolic pathway, these synthetic molecules serve as powerful antimetabolites in cancer chemotherapy and as immunosuppressants in the treatment of autoimmune diseases.[3][4]
This guide provides a comprehensive overview of the chemical principles, detailed experimental protocols, and critical considerations for the successful synthesis, purification, and characterization of N-alkylated glutamate derivatives using 6-(bromomethyl)pteridine-2,4-diamine. The insights provided herein are curated for researchers, scientists, and drug development professionals seeking to leverage this pivotal reaction for the creation of novel therapeutic agents.
Chemical Principles and Mechanistic Insights
The core of this synthetic transformation is a nucleophilic substitution reaction (SN2) where the nucleophilic nitrogen atom of a glutamate derivative attacks the electrophilic benzylic carbon of 6-(bromomethyl)pteridine-2,4-diamine, displacing the bromide leaving group.
The Reactants: A Closer Look
-
6-(Bromomethyl)pteridine-2,4-diamine: This key intermediate is a pteridine derivative where the methyl group at the 6-position is functionalized with a bromine atom, rendering it an excellent alkylating agent.[1][5] The pteridine core, a fused pyrimidine and pyrazine ring system, is the pharmacophore responsible for mimicking the natural substrate, folic acid.[6][7] The synthesis of this starting material often involves the bromination of 2,4-diamino-6-methylpteridine.[8]
-
Glutamate Derivatives: Glutamic acid, with its two carboxylic acid groups and one amino group, offers multiple reactive sites. To achieve selective N-alkylation, the carboxylic acid functionalities are typically protected as esters (e.g., diethyl glutamate).[9][10] This protection strategy prevents unwanted side reactions and enhances the solubility of the glutamate derivative in organic solvents. The free amine group of the glutamate ester acts as the nucleophile in the alkylation reaction.
Reaction Mechanism: An SN2 Pathway
The alkylation proceeds via a classical SN2 mechanism. The lone pair of electrons on the secondary amine of the glutamate derivative attacks the carbon atom of the bromomethyl group on the pteridine ring. This occurs in a single, concerted step where the carbon-nitrogen bond forms simultaneously with the cleavage of the carbon-bromine bond.
Caption: SN2 mechanism for the alkylation of a glutamate derivative.
Experimental Protocols
The following protocols provide a generalized framework for the alkylation of glutamate derivatives with 6-(bromomethyl)pteridine-2,4-diamine. The synthesis of methotrexate is presented as a specific example.
Materials and Reagents
| Reagent | Purity | Supplier |
| 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide | ≥95% | TCI, Sigma-Aldrich |
| Diethyl L-glutamate hydrochloride | ≥98% | Sigma-Aldrich |
| Diethyl p-(methylamino)benzoyl-L-glutamate | ≥97% | TCI |
| Dimethylformamide (DMF), anhydrous | ≥99.8% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Diethyl ether, anhydrous | ≥99.7% | Fisher Scientific |
| Sodium hydroxide (NaOH) | ≥97% | Merck |
| Hydrochloric acid (HCl), concentrated | 37% | Fisher Scientific |
| Ethyl acetate | HPLC grade | Fisher Scientific |
| Hexanes | HPLC grade | Fisher Scientific |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | Merck |
Protocol 1: General N-Alkylation of Diethyl L-glutamate
This protocol outlines the general procedure for the N-alkylation of a simple glutamate derivative.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, dissolve diethyl L-glutamate hydrochloride (1.0 eq) in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to the solution to neutralize the hydrochloride salt and to act as a base for the reaction. Stir for 15 minutes at 0 °C.
-
Addition of Alkylating Agent: Add 6-(bromomethyl)pteridine-2,4-diamine hydrobromide (1.0 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Hydrolysis (Optional): If the free acid is desired, the purified ester can be saponified using an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid.[2]
Caption: General workflow for the N-alkylation of diethyl L-glutamate.
Protocol 2: Synthesis of Methotrexate (A Case Study)
This protocol details the synthesis of methotrexate, a widely used chemotherapeutic agent.
Step-by-Step Procedure:
-
Reaction Setup: Dissolve diethyl p-(methylamino)benzoyl-L-glutamate (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq), to the solution and stir for 10-15 minutes.
-
Alkylation: Slowly add a solution of 6-(bromomethyl)pteridine-2,4-diamine hydrobromide (1.0 eq) in the same solvent to the reaction mixture.
-
Reaction Conditions: Maintain the reaction temperature between 20-25 °C and stir for 4-8 hours. The progress of the reaction should be monitored by HPLC or TLC.
-
Isolation of Methotrexate Ester: Upon completion, the reaction mixture is typically poured into water to precipitate the crude methotrexate diethyl ester. The precipitate is then collected by filtration, washed with water, and dried.
-
Saponification: The crude ester is then hydrolyzed to methotrexate by treatment with an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) at room temperature until the ester is completely consumed (as monitored by HPLC).
-
Purification: The resulting solution is filtered, and the pH is adjusted to 3.5-4.0 with hydrochloric acid to precipitate methotrexate. The solid is collected by filtration, washed with cold water and acetone, and then dried under vacuum to yield the final product.
Table 1: Key Reaction Parameters for Methotrexate Synthesis
| Parameter | Value |
| Solvent | Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) |
| Temperature | 20-25 °C |
| Reaction Time | 4-8 hours |
| Stoichiometry | ~1:1 ratio of reactants |
Characterization and Quality Control
The identity and purity of the synthesized compounds must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation, confirming the formation of the new C-N bond and the overall integrity of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the product, confirming its elemental composition. LC-MS/MS is particularly useful for analyzing complex reaction mixtures and for the identification of metabolites.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final compound and for monitoring the progress of the reaction. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a trifluoroacetic acid modifier) is commonly employed.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; side reactions; degradation of starting materials. | Ensure anhydrous conditions; use fresh, high-purity reagents; optimize reaction time and temperature. |
| Multiple Products | Dialkylation; reaction at other nucleophilic sites. | Use protecting groups for other reactive functionalities; control stoichiometry carefully. |
| Difficult Purification | Co-eluting impurities; product instability on silica gel. | Explore alternative purification techniques such as preparative HPLC or crystallization. |
Conclusion
The alkylation of glutamate derivatives with 6-(bromomethyl)pteridine-2,4-diamine remains a highly relevant and powerful tool in the synthesis of antifolate drugs. A thorough understanding of the reaction mechanism, careful control of reaction parameters, and rigorous purification and characterization are paramount to obtaining high-quality products. The protocols and insights provided in this guide serve as a robust foundation for researchers to confidently and successfully execute this important synthetic transformation in their drug discovery and development endeavors.
References
-
Preparation of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide and its use in improved syntheses of methotrexate and related compounds. The Journal of Organic Chemistry (ACS Publications). [Link]
-
Quantitative structure-activity relationships of methotrexate and methotrexate analogues transported by the rat multispecific resistance-associated protein 2 (rMrp2). PubMed. [Link]
-
Synthesis and characterization of methotrexate-dimyristoylphosphatidylethanolamine derivatives and the glycerophosphorylethanolamine analogs. PubMed. [Link]
-
Preparation of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide and its use in improved syntheses of methotrexate and related compounds. The Journal of Organic Chemistry (ACS Publications). [Link]
-
Synthesis of 2,4-diamino-6-hydroxymethylpteridine. WIPO Patentscope. [Link]
-
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PMC. [Link]
-
Synthesis of methotrexate. Patent CA-1077477-A. PubChem. [Link]
-
Analogues of methotrexate. PubMed. [Link]
- Process for the production of methotrexate.
-
Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. [Link]
-
Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. [Link]
-
Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. [Link]
-
Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. ResearchGate. [Link]
-
Pushing at the Boundaries of Pterin Chemistry. MDPI. [Link]
-
Direct N-alkylation of unprotected amino acids with alcohols. PMC - NIH. [Link]
-
Synthesis of N-Alkyl Amino Acids. Monash University. [Link]
-
In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics. MDPI. [Link]
-
Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]
-
Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]
-
L-glutamate diethyl ester and deaminated analogues as excitatory amino acid antagonists in rat cerebral cortex. PMC - PubMed Central. [Link]
-
B.Sc. III Year | Organic synthesis via enolates | Alkylation of diethyl malonate. YouTube. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analogues of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative structure-activity relationships of methotrexate and methotrexate analogues transported by the rat multispecific resistance-associated protein 2 (rMrp2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]
- 8. US4224446A - Process for the production of methotrexate - Google Patents [patents.google.com]
- 9. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Synthesis of Novel Antifolates for Leukemia Treatment Using 6-(Bromomethyl)pteridine-2,4-diamine: Application Notes and Protocols
<
Introduction: The Imperative for Novel Antifolates in Leukemia Therapy
Antifolates represent a cornerstone in the chemotherapeutic arsenal against various malignancies, particularly acute lymphoblastic leukemia.[1][2][3] These agents function by disrupting the metabolic pathways dependent on folic acid, a critical vitamin for the synthesis of nucleotides, which are the fundamental building blocks of DNA and RNA.[3] By inhibiting key enzymes in folate metabolism, such as dihydrofolate reductase (DHFR), antifolates effectively halt DNA synthesis and repair, leading to cell cycle arrest and apoptosis, especially in rapidly proliferating cancer cells.[2]
The archetypal antifolate, methotrexate (MTX), has been instrumental in treating leukemia for decades.[1] However, the emergence of drug resistance poses a significant clinical challenge, limiting its long-term efficacy.[1][4][5] Mechanisms of resistance are multifaceted and include impaired drug transport into cancer cells, mutations in the target enzyme DHFR, and decreased intracellular drug retention.[1][4][6] This necessitates the development of novel antifolates that can circumvent these resistance mechanisms and offer improved therapeutic indices.
This technical guide provides a comprehensive framework for the synthesis of novel antifolate candidates using 6-(Bromomethyl)pteridine-2,4-diamine as a key starting material. This versatile precursor allows for the introduction of diverse chemical moieties, enabling the exploration of new chemical spaces and the potential discovery of next-generation leukemia therapeutics. We present detailed, field-proven protocols, explain the rationale behind experimental choices, and provide methods for the characterization and preliminary biological evaluation of these novel compounds.
Core Reagent: 6-(Bromomethyl)pteridine-2,4-diamine Hydrobromide
The starting material, 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide (CAS No. 52853-40-4), is a pteridine derivative that serves as a crucial building block in the synthesis of various folate analogs, including methotrexate.[7][8][9] Its chemical structure features a reactive bromomethyl group, making it an excellent electrophile for substitution reactions with various nucleophiles.[7]
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₇H₈Br₂N₆[10] |
| Molecular Weight | 335.99 g/mol [10][11] |
| Appearance | Light brown solid[7] |
| Storage | -20°C Freezer[7] |
Handling and Safety Precautions:
6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[12] It is a skin and eye irritant and may cause respiratory irritation.[12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[12] In case of contact, rinse the affected area with copious amounts of water.[12]
Synthetic Strategy: Nucleophilic Substitution for Structural Diversification
The primary synthetic route to novel antifolates using 6-(bromomethyl)pteridine-2,4-diamine involves a nucleophilic substitution reaction. The bromine atom on the methyl group is a good leaving group, allowing for the facile introduction of various side chains. This strategy is exemplified by the classical synthesis of methotrexate, where the pteridine moiety is coupled with a derivative of p-aminobenzoyl-L-glutamic acid.[8]
By employing a diverse range of nucleophiles, researchers can generate a library of novel antifolate candidates with varied structural features. This approach allows for the systematic exploration of structure-activity relationships (SAR) to identify compounds with improved potency, selectivity, and the ability to overcome known resistance mechanisms.
Figure 1: General workflow for the synthesis and evaluation of novel antifolates.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Novel Antifolates
This protocol outlines a general method for the nucleophilic substitution reaction. The specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for each unique nucleophile.
Materials:
-
6-(Bromomethyl)pteridine-2,4-diamine hydrobromide
-
Selected nucleophile (e.g., substituted aniline, heterocyclic amine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or other suitable base
-
Ethyl acetate
-
Hexanes
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide in anhydrous DMF.
-
Add 1.1 to 1.5 equivalents of the chosen nucleophile to the solution.
-
Add 2.0 to 3.0 equivalents of a suitable base, such as triethylamine, to neutralize the hydrobromide salt and facilitate the reaction.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Purification of the crude product is essential to isolate the desired novel antifolate. Column chromatography is a standard and effective method.
Materials:
-
Crude product
-
Silica gel (230-400 mesh)
-
Appropriate solvent system (e.g., a gradient of methanol in dichloromethane)
Procedure:
-
Prepare a silica gel slurry in the initial eluting solvent and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluting solvent or a stronger solvent if necessary.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity to separate the desired compound from impurities.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified novel antifolate.
Protocol 3: Characterization of Novel Antifolates
Thorough characterization is crucial to confirm the identity and purity of the synthesized compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule, confirming the successful incorporation of the nucleophile and the overall structure.
-
¹³C NMR: Provides information about the carbon framework of the molecule.
2. Mass Spectrometry (MS):
-
Determines the molecular weight of the synthesized compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass.
3. High-Performance Liquid Chromatography (HPLC):
-
Assesses the purity of the final compound. A single, sharp peak indicates a high degree of purity.
Biological Evaluation: In Vitro Assays
Once synthesized and characterized, the novel antifolates should be evaluated for their biological activity.
Protocol 4: Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay determines the ability of the novel compounds to inhibit the primary target enzyme, DHFR.
Principle: The activity of DHFR is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Procedure:
-
Prepare a reaction mixture containing buffer, NADPH, and DHF.
-
Add varying concentrations of the novel antifolate compound to the reaction mixture.
-
Initiate the reaction by adding a purified preparation of DHFR.
-
Monitor the change in absorbance at 340 nm over time.
-
Calculate the initial reaction rates and determine the IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%).
Protocol 5: Leukemia Cell Line Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of the novel antifolates on leukemia cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Procedure:
-
Seed leukemia cells (e.g., CCRF-CEM, MOLT-4) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the novel antifolate compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation and Interpretation
The results from the biological assays should be tabulated to facilitate comparison and the identification of promising lead compounds.
Table 1: In Vitro Activity of Novel Antifolates
| Compound ID | DHFR IC₅₀ (nM) | Leukemia Cell Line GI₅₀ (nM) |
| Control (Methotrexate) | X | Y |
| Novel Antifolate 1 | A | B |
| Novel Antifolate 2 | C | D |
| ... | ... | ... |
A lower IC₅₀ value indicates more potent inhibition of DHFR, while a lower GI₅₀ value indicates greater cytotoxicity towards leukemia cells. By comparing the activity of the novel compounds to a known standard like methotrexate, researchers can identify candidates with superior or differentiated activity profiles.
Figure 2: Simplified schematic of the folate metabolic pathway and the mechanism of action of antifolates targeting DHFR.
Conclusion and Future Directions
The synthesis of novel antifolates using 6-(Bromomethyl)pteridine-2,4-diamine as a versatile starting material offers a promising avenue for the development of more effective leukemia therapies. The protocols detailed in this guide provide a robust framework for the generation, purification, characterization, and preliminary biological evaluation of new chemical entities.
Future efforts should focus on expanding the library of synthesized compounds to further explore the structure-activity landscape. Promising candidates identified through in vitro screening should be advanced to more complex preclinical models, including studies on drug metabolism, pharmacokinetics, and in vivo efficacy in animal models of leukemia. Ultimately, the goal is to identify novel antifolates with superior therapeutic profiles that can overcome the challenge of drug resistance and improve outcomes for patients with leukemia.
References
- Fotoohi, A. K., & Albertioni, F. (2008). Mechanisms of antifolate resistance and methotrexate efficacy in leukemia cells. Leukemia & Lymphoma, 49(12), 2213-2226.
- Gonen, N., & Assaraf, Y. G. (2012). Antifolates in cancer therapy: structure, activity and mechanisms of drug resistance.
- Assaraf, Y. G., Levanon, E. Y., & Erez, O. (2012). Antifolates in cancer therapy: structure, activity and mechanisms of drug resistance.
- Gorlick, R., Goker, E., & Trippett, T. (1996). Mechanisms of antifolate resistance and methotrexate efficacy in leukemia cells. Leukemia, 10 Suppl 3, S21-6.
- Sobo, M. J., & Bertino, J. R. (2003). Antifolate analogs: mechanism of action, analytical methodology, and clinical efficacy. Clinical chemistry, 49(11), 1803-1811.
- Jackman, A. L. (Ed.). (1999). Antifolate drugs in cancer therapy. Humana Press.
- Goldman, I. D. (2010).
- van der Velden, D. L., et al. (2023). A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance. EMBO Molecular Medicine, 15(3), e16584.
- Fotoohi, A. K., & Albertioni, F. (2008). Mechanisms of antifolate resistance and methotrexate efficacy in leukemia cells. Leukemia & Lymphoma, 49(12), 2213-2226.
- Scobie, M., & Jackman, A. L. (2002). Novel antifolate drugs. Current pharmaceutical design, 8(8), 629-642.
- Gonen, N., & Assaraf, Y. G. (2012). Antifolates in cancer therapy: structure, activity and mechanisms of drug resistance.
- Pieters, R., et al. (1995). Ex vivo activity of methotrexate versus novel antifolate inhibitors of dihydrofolate reductase and thymidylate synthase against childhood leukemia cells. Blood, 85(3), 734-741.
- Anderson, A. C. (2011). Antibacterial antifolates: from development through resistance to the next generation. Cold Spring Harbor perspectives in medicine, 1(4), a005223.
- Wiebe, D. A., & Grieshaber, C. K. (2022). Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. Molecules, 27(19), 6289.
- BenchChem. (2025). Exploring the Antifolate Activity of Novel Compounds: An In-depth Technical Guide.
- Nakanishi, T., et al. (1995). Biological Activity and Intracellular Metabolism of ZD1694 in Human Leukemia Cell Lines with Different Resistance Mechanisms to Antifolate Drugs. Japanese journal of cancer research, 86(7), 676-683.
-
ChemBK. (2024). 6-(bromomethyl)pteridine-2,4-diamine. Retrieved from [Link]
- Priestley, N. D., et al. (2017). Pharmaceutical analysis of a novel propargyl-linked antifolate antibiotic in the mouse. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1052, 69-75.
- Pieters, R., et al. (1995). Ex vivo activity of methotrexate versus novel antifolate inhibitors of dihydrofolate reductase and thymidylate synthase against childhood leukemia cells. Blood, 85(3), 734–741.
- Elslager, E. F., et al. (1975). Folate antagonists. 10. Synthesis and antimalarial effects of 6-[[(aryl and aralkyl)amino]methyl]-2,4-pteridinediamines and -pteridinediamine 8-oxides. Journal of medicinal chemistry, 18(11), 1104-1109.
- Piper, J. R., & Montgomery, J. A. (1977). Preparation of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide and its use in improved syntheses of methotrexate and related compounds. The Journal of Organic Chemistry, 42(2), 208-211.
- G-Dayan, M., et al. (2019). Optimization of N-alkylation in the Synthesis of Methotrexate and Pteridine-based Derivatives Under Microwave-Irradiation. ChemistrySelect, 4(15), 4503-4508.
- El-Sayed, W. A., et al. (2017). Synthesis of Some New Folic Acid-Based Heterocycles of Anticipated Biological Activity. Molecules, 22(11), 1957.
- Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of medicinal chemistry, 38(14), 2549-2559.
- Nosulenko, I. S., et al. (2021).
-
PubChem. (n.d.). 6-(Bromomethyl)-2-imino-2,3-dihydropteridin-4-amine--hydrogen bromide (1/1). Retrieved from [Link]
- Chong, P. H., et al. (2000). Combinatorial mixture synthesis and biological evaluation of dihydrophenyl triazine antifolates. Combinatorial chemistry & high throughput screening, 3(5), 375-385.
- Zhang, Y., et al. (2023).
Sources
- 1. Mechanisms of antifolate resistance and methotrexate efficacy in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifolate analogs: mechanism of action, analytical methodology, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. cris.iucc.ac.il [cris.iucc.ac.il]
- 6. Novel antifolate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemscene.com [chemscene.com]
- 11. 6-(Bromomethyl)-2-imino-2,3-dihydropteridin-4-amine--hydrogen bromide (1/1) | C7H8Br2N6 | CID 12503242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
Application Notes & Protocols: A Guide to the Development of Antimalarial Compounds from 2,4-Diaminopteridine Precursors
Abstract
The relentless evolution of drug resistance in Plasmodium falciparum necessitates the urgent discovery of novel antimalarial agents. The parasite's folate biosynthesis pathway remains a clinically validated and highly attractive target for chemotherapeutic intervention. This guide provides a comprehensive overview and detailed protocols for the development of antimalarial drugs derived from 2,4-diaminopteridine precursors. These compounds often act as potent inhibitors of the critical enzyme dihydrofolate reductase (DHFR), disrupting the parasite's ability to synthesize essential DNA precursors. We will explore the strategic rationale, synthesis considerations, and a complete cascade of in vitro and in vivo screening protocols designed to identify and validate promising new lead compounds. This document is intended for researchers, scientists, and drug development professionals engaged in antimalarial discovery.
Section 1: The Strategic Rationale - Targeting the Plasmodium Folate Pathway
The folate metabolic pathway is indispensable for the synthesis of thymidine, purines, and some amino acids, which are the building blocks of DNA and proteins. Plasmodium parasites cannot salvage folate from their human host and are entirely dependent on their own de novo synthesis pathway. This creates a crucial metabolic vulnerability that can be exploited for selective toxicity.
Two key enzymes in this pathway are dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR).[1] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for DNA synthesis.[1] Inhibiting DHFR leads to a depletion of this cofactor, effectively halting parasite replication and leading to cell death.[2]
The 2,4-diamino class of heterocyclic compounds, which includes pteridines, pyrimidines, and quinazolines, has historically been a rich source of DHFR inhibitors.[1][3][4] The classic antimalarial pyrimethamine is a 2,4-diaminopyrimidine. However, widespread resistance, primarily due to point mutations in the DHFR active site (e.g., at codons 51, 59, 108, and 164), has severely compromised its efficacy.[4]
The development of new 2,4-diaminopteridine-based compounds aims to overcome this resistance. The scientific premise is twofold:
-
Novel Scaffolds for Resistant Enzymes: Designing molecules that can effectively bind to and inhibit both wild-type and mutated forms of P. falciparum DHFR (PfDHFR).[5]
-
Prodrug Strategy: Utilizing 2,4-diaminopteridine precursors that the parasite metabolizes into potent DHFR inhibitors.[6][7] For example, compounds like 2,4-diamino-N10-methyl-pteroic acid (DAMPA) are hypothesized to be converted into the highly potent inhibitor methotrexate by the parasite's own dihydrofolate synthase, an enzyme absent in the human host, ensuring selective activation within the target organism.[6][7][8]
This targeted approach, particularly the prodrug strategy, offers a promising avenue for developing next-generation antifolates that are both potent and selective.
Caption: The Plasmodium folate biosynthesis pathway, a key drug target.
Section 2: The Antimalarial Drug Discovery Workflow
The development of a new antimalarial compound from a 2,4-diaminopteridine precursor follows a structured, multi-stage screening cascade. This workflow is designed to efficiently identify compounds with high potency against the parasite, a confirmed mechanism of action, low toxicity to human cells, and ultimately, efficacy in a preclinical animal model.
Caption: High-level workflow for antimalarial drug discovery.
Section 3: Synthesis of 2,4-Diaminopteridine Analogs
The chemical synthesis of a library of 2,4-diaminopteridine derivatives is the foundational step. While numerous specific synthetic routes exist, a common approach involves the condensation of a pyrimidine precursor with an appropriate reaction partner.
Protocol 3.1: Representative Synthesis of a 6-Substituted 2,4-Diaminopteridine
This protocol provides a generalized three-step method for synthesizing 2,4-diaminopteridine derivatives, which allows for diversification at the 6-position of the pteridine core.
Step 1: Synthesis of 2,4,6-Triaminopyrimidine
-
Rationale: This step creates the core pyrimidine ring structure required for the subsequent condensation.
-
Procedure:
-
To a solution of guanidine hydrochloride (1.1 eq) in ethanol, add sodium ethoxide (1.1 eq) and stir for 30 minutes at room temperature.
-
Add ethyl cyanoacetate (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 6-8 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction to room temperature and filter the resulting precipitate. Wash the solid with cold ethanol and dry under vacuum to yield 2,4,6-triaminopyrimidine.
-
Step 2: Synthesis of the α-keto-aldehyde or equivalent
-
Rationale: This component will react with the pyrimidine to form the second ring of the pteridine system. The choice of starting material for this step determines the final substituent at the 6-position. For example, using a selenium dioxide oxidation of a substituted methyl ketone.
-
Procedure:
-
Dissolve the substituted methyl ketone (e.g., 1-(4-chlorophenyl)ethan-1-one) (1.0 eq) in dioxane/water (e.g., 10:1 v/v).
-
Add selenium dioxide (1.2 eq) portion-wise.
-
Heat the reaction mixture to 80-100°C for 4-6 hours.
-
Filter the hot solution to remove black selenium precipitate.
-
Concentrate the filtrate under reduced pressure. The crude product can often be used directly in the next step.
-
Step 3: Condensation to form the 2,4-Diaminopteridine
-
Rationale: This is the key ring-forming step, creating the pteridine bicycle.
-
Procedure:
-
Dissolve 2,4,6-triaminopyrimidine (1.0 eq) and the crude product from Step 2 (1.1 eq) in a mixture of ethanol and water containing a catalytic amount of acetic acid.
-
Heat the mixture to reflux for 12-24 hours. A precipitate should form as the reaction proceeds.
-
Cool the reaction to room temperature and collect the solid product by filtration.
-
Wash the solid sequentially with water, ethanol, and diethyl ether.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 6-substituted 2,4-diaminopteridine.
-
Confirm the structure using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[9]
-
Section 4: In Vitro Screening Protocols
Protocol 4.1: Anti-plasmodial Activity using SYBR Green I-Based Fluorescence Assay (MSF)
Rationale: This assay is a robust, high-throughput method for determining the 50% inhibitory concentration (IC50) of compounds against the asexual blood stages of P. falciparum. It measures the accumulation of parasitic DNA, which is directly proportional to parasite growth. The SYBR Green I dye intercalates with DNA and fluoresces upon binding.[10]
Materials:
-
P. falciparum culture (e.g., drug-sensitive 3D7 or drug-resistant Dd2/W2 strains).[11]
-
Complete malaria culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 50 mg/L hypoxanthine).[11]
-
Human erythrocytes (O+).
-
Lysis buffer with SYBR Green I (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, 0.2 µL/mL SYBR Green I).
-
Black, clear-bottom 96-well plates.
-
Test compounds and reference drugs (e.g., Chloroquine, Pyrimethamine) dissolved in DMSO.
Procedure:
-
Plate Preparation:
-
Prepare serial dilutions of test compounds in culture medium. The final DMSO concentration should be ≤0.5%.
-
Add 100 µL of each drug dilution to the 96-well plate.
-
Include wells for a positive control (e.g., Chloroquine) and a negative control (parasitized RBCs with no drug).
-
-
Parasite Culture Addition:
-
Synchronize parasite cultures to the ring stage.
-
Prepare a parasite suspension of 1% parasitemia and 2% hematocrit in complete medium.[10]
-
Add 100 µL of this suspension to each well of the pre-dosed plate.
-
-
Incubation:
-
Lysis and Fluorescence Reading:
-
Freeze the plates at -80°C for at least 2 hours to lyse the cells.
-
Thaw the plates at room temperature.
-
Add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Read the fluorescence on a plate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from uninfected RBC wells.
-
Normalize the data to the negative control (100% growth) and positive control (0% growth).
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 4.2: Mammalian Cell Cytotoxicity using MTT Assay
Rationale: To assess the selectivity of a compound, its toxicity against a mammalian cell line must be determined. The MTT assay measures the metabolic activity of cells, which correlates with cell viability. Viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[12]
Materials:
-
Human cell line (e.g., HepG2 or HEK293).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Clear 96-well plates.
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.[12]
-
Compound Addition: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., Doxorubicin).
-
Incubation: Incubate for 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 4 hours.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at ~570 nm on a plate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) using a dose-response curve, similar to the IC50 calculation. The Selectivity Index (SI) is then calculated as SI = CC50 / IC50 . A higher SI value indicates greater selectivity for the parasite over mammalian cells.
Protocol 4.3: Synergy Testing with a DHPS Inhibitor
Rationale: If a 2,4-diaminopteridine derivative targets PfDHFR, its activity should be potentiated by a DHPS inhibitor (e.g., dapsone or sulfadoxine).[1][13] This synergy confirms the compound's mechanism of action within the folate pathway. This is tested using a fixed-ratio isobologram analysis.[10]
Procedure:
-
Determine IC50s: First, determine the IC50 of your test compound (Drug A) and the DHPS inhibitor (Drug B, e.g., dapsone) individually.
-
Prepare Fixed-Ratio Mixtures: Prepare mixtures of Drug A and Drug B at fixed molar ratios (e.g., 4:1, 1:1, 1:4).
-
Assay Setup: Perform the SYBR Green I assay as described in Protocol 4.1, but use serial dilutions of the fixed-ratio mixtures instead of single drugs.
-
Data Analysis:
-
Calculate the IC50 for each mixture (IC50mix).
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the mixture:
-
FIC_A = (Concentration of A in the IC50mix) / IC50_A
-
FIC_B = (Concentration of B in the IC50mix) / IC50_B
-
-
Calculate the sum of the FICs (ΣFIC): ΣFIC = FIC_A + FIC_B .[10]
-
Interpret the results:
-
ΣFIC ≤ 0.5: Synergy
-
0.5 < ΣFIC ≤ 1.0: Additive
-
ΣFIC > 1.0: Antagonism
-
-
Potentiation of activity by a DHPS inhibitor is a strong indicator that the test compound indeed inhibits DHFR.[1][7][14]
Section 5: In Vivo Efficacy Assessment
Protocol 5.1: The 4-Day Suppressive Test in a P. berghei Mouse Model
Rationale: The murine malaria model is a crucial step to evaluate the in vivo efficacy of lead compounds. The 4-day suppressive test (Peter's Test) is a standard method to assess a compound's ability to inhibit parasite growth in a living organism. Plasmodium berghei is a commonly used rodent malaria parasite for these studies.[15][16][17]
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice.[15]
-
P. berghei ANKA strain (or other suitable strain).[15]
-
Test compound formulated in an appropriate vehicle (e.g., 7% Tween-80, 3% ethanol in water).
-
Reference drug (e.g., Chloroquine or Artemether).
Procedure:
-
Infection: Infect mice intravenously or intraperitoneally with 1x10⁷ P. berghei-infected red blood cells on Day 0.
-
Grouping and Dosing: Randomize mice into groups (n=5 per group):
-
Vehicle Control group.
-
Reference Drug group (e.g., Chloroquine at 20 mg/kg).
-
Test Compound groups (at least 3 dose levels, e.g., 25, 50, 100 mg/kg).
-
-
Drug Administration: Administer the first dose orally (or via the intended route) 2-4 hours post-infection (Day 0). Continue dosing once daily for the next three days (Day 1, 2, 3).
-
Monitoring Parasitemia: On Day 4, collect a small amount of blood from the tail vein of each mouse.
-
Blood Smear Analysis: Prepare a thin blood smear, fix with methanol, and stain with Giemsa. Count the number of parasitized RBCs out of at least 1,000 total RBCs under a microscope to determine the percent parasitemia.
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Calculate the percent parasite suppression for each treatment group relative to the vehicle control group:
-
% Suppression = [1 - (Avg. Parasitemia_Treated / Avg. Parasitemia_Vehicle)] x 100
-
-
Determine the effective dose that suppresses parasitemia by 50% (ED50) and 90% (ED90) by plotting % suppression against the log of the dose.
-
Excellent in vivo activity in this model, such as that seen with some 2,4-diamino-thienopyrimidines, is a strong justification for advancing a compound to further preclinical development.[17][18]
Section 6: Data Summary and Interpretation
All quantitative data should be systematically organized to facilitate the selection of lead candidates. A summary table is an effective way to compare key parameters.
| Compound ID | Scaffold | PfDHFR Target | P. falciparum IC50 (nM) [W2 Strain] | HepG2 CC50 (nM) | Selectivity Index (SI) | Synergy with Dapsone (ΣFIC) | In Vivo % Suppression [@50 mg/kg] |
| Lead-001 | 2,4-Diaminopteridine | Yes | 9.0[1] | > 20,000 | > 2222 | 0.05 (Synergy) [13] | 98.5% |
| Lead-002 | 2,4-Diaminoquinazoline | Yes | 45.0[1] | 15,000 | 333 | 0.12 (Synergy) | 85.1% |
| Control | Pyrimethamine | Yes | 4,200[14] | > 50,000 | > 12 | N/A | 99.2% |
Interpretation:
-
Lead-001 emerges as an exceptional candidate. It is highly potent against a resistant P. falciparum strain, demonstrates a very high selectivity index, and its mechanism is confirmed by strong synergy with dapsone. Crucially, this in vitro profile translates to excellent in vivo efficacy.
-
Lead-002 is also a promising compound, though less potent than Lead-001.
-
The Pyrimethamine control shows high IC50, reflecting its compromised activity against the resistant W2 strain.
References
-
The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI. [Link]
-
In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. PubMed Central. [Link]
-
2,4-diaminopteridine-based compounds as precursors for de novo synthesis of antifolates: a novel class of antimalarials. Liverpool School of Tropical Medicine. [Link]
-
The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery. Preprints.org. [Link]
-
Animal models of efficacy to accelerate drug discovery in malaria. Parasitology. [Link]
-
Some antimalarial leads, with their in vivo efficacy assessment and their murine model. ResearchGate. [Link]
-
An all-in-one pipeline for the in vitro discovery and in vivo testing of Plasmodium falciparum malaria transmission blocking drugs. MalariaWorld. [Link]
-
2,4-diaminopteridine-based Compounds as Precursors for De Novo Synthesis of Antifolates: A Novel Class of Antimalarials. PubMed. [Link]
-
Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Semantic Scholar. [Link]
-
In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. [Link]
-
Structure-Activity Relationship Studies of Orally Active Antimalarial 2,4-Diamino-thienopyrimidines. PubMed. [Link]
-
2,4-diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. N/A. [Link]
-
Binding modes of 2,4-diaminoquinazoline and 2,4-diaminopteridine analogs to P. falciparum dihydrofolate reductase enzyme: Molecular docking studies. NIH. [Link]
-
Antimalarial Activity of 2,4-Diaminopyrimidines. ResearchGate. [Link]
-
Binding modes of 2,4-diaminoquinazoline and 2,4-diaminopteridine analogs to P. falciparum dihydrofolate reductase enzyme: Molecular docking studies. PubMed. [Link]
-
Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay. PubMed Central. [Link]
-
Structure Activity Relationship Studies of Orally Active Antimalarial 2,4-Diamino-thienopyrimidines. ResearchGate. [Link]
-
In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum. ResearchGate. [Link]
-
2,4-Diaminothienopyrimidines as orally active antimalarial agents. PubMed. [Link]
-
In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum. NIH. [Link]
-
Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates. PubMed Central. [Link]
-
Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target. NIH. [Link]
-
Synthesis and biological activities of 2,4-diaminopteridine derivatives. PubMed. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Binding modes of 2,4-diaminoquinazoline and 2,4-diaminopteridine analogs to P. falciparum dihydrofolate reductase enzyme: Molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 7. 2,4-diaminopteridine-based compounds as precursors for de novo synthesis of antifolates: a novel class of antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Synthesis and biological activities of 2,4-diaminopteridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmv.org [mmv.org]
- 12. scielo.br [scielo.br]
- 13. In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Animal models of efficacy to accelerate drug discovery in malaria | Parasitology | Cambridge Core [cambridge.org]
- 17. Structure-Activity Relationship Studies of Orally Active Antimalarial 2,4-Diamino-thienopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
In Vitro Efficacy Testing of 6-(Bromomethyl)pteridine-2,4-diamine Derivatives: Application Notes and Protocols
An Application Note from the Office of the Senior Scientist
Abstract
Pteridines, heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are recognized as "privileged scaffolds" in medicinal chemistry due to their diverse and significant biological activities.[1][2] Derivatives of this core structure have been extensively investigated for their therapeutic potential, with many demonstrating potent anticancer properties by targeting key cellular pathways.[3][4] This document provides a comprehensive suite of in vitro assays to robustly evaluate the efficacy of novel 6-(Bromomethyl)pteridine-2,4-diamine derivatives. As a Senior Application Scientist, this guide is designed to provide not only step-by-step protocols but also the underlying scientific rationale, ensuring that the data generated is both accurate and contextually meaningful for researchers, scientists, and drug development professionals. The protocols herein cover enzymatic inhibition, cell viability, apoptosis induction, and cell cycle analysis, forming an integrated workflow for preliminary efficacy and mechanism-of-action studies.
Foundational Knowledge: Compound Handling & Solubilization
The accuracy and reproducibility of any in vitro assay begin with the proper handling of the test compound. The physicochemical properties of the compound dictate its behavior in aqueous assay buffers and cell culture media.
Expertise & Experience: Pteridine derivatives often exhibit limited solubility in aqueous solutions but are generally soluble in organic solvents like dimethyl sulfoxide (DMSO).[5][6] Starting with a high-concentration stock solution in 100% DMSO is standard practice. However, the final concentration of DMSO in the assay medium must be carefully controlled (typically ≤0.5%) to avoid solvent-induced cytotoxicity or artifacts.
Protocol 1.1: Preparation of Compound Stock Solutions
-
Weighing: Accurately weigh 1-5 mg of the 6-(Bromomethyl)pteridine-2,4-diamine derivative using a calibrated analytical balance.
-
Solubilization: Dissolve the compound in high-purity, sterile DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Gentle warming (37°C) may be applied if necessary, but stability at elevated temperatures should be pre-determined.
-
Aliquoting & Storage: Aliquot the primary stock into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C for long-term stability.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the primary stock and prepare serial dilutions in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations.
Trustworthiness - The Self-Validating System: Always include a "vehicle control" in every experiment. This control contains the highest concentration of DMSO used for the test compounds, allowing you to subtract any effect of the solvent from the observed activity of the derivative.
Primary Screening: Dihydrofolate Reductase (DHFR) Inhibition Assay
Many pteridine-based compounds, most notably methotrexate, function as antifolates by inhibiting Dihydrofolate Reductase (DHFR).[1][3] This enzyme is critical for the synthesis of nucleotides and, consequently, for DNA synthesis and cell proliferation.[7] Therefore, a DHFR inhibition assay is a logical primary screen.
Mechanism of Action: The assay quantifies DHFR activity by spectrophotometrically monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[8] An effective inhibitor will slow down this reaction, resulting in a reduced rate of absorbance decrease.
Protocol 2.1: Spectrophotometric DHFR Inhibition Assay
This protocol is adapted for a 96-well microplate format for higher throughput.[9][10]
Reagents & Materials:
-
Recombinant human DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
NADPH solution
-
Dihydrofolic acid (DHF) solution
-
Test compound serial dilutions
-
Methotrexate (positive control inhibitor)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
Workflow:
Caption: Workflow for the DHFR enzymatic inhibition assay.
Step-by-Step Procedure:
-
Plate Setup: To each well of a 96-well plate, add the components in the following order:
-
Assay Buffer: To bring the final volume to 200 µL.
-
Inhibitor/Control: 2 µL of the test compound dilution, methotrexate (positive control), or vehicle (DMSO) control.
-
DHFR Enzyme: Add diluted DHFR enzyme to all wells except the "No Enzyme" background control.
-
-
Pre-incubation: Mix gently and incubate the plate at room temperature for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a solution containing NADPH (final concentration ~100 µM) and DHF (final concentration ~50 µM) to all wells to start the reaction.
-
Measurement: Immediately place the plate in the spectrophotometer and begin a kinetic read at 340 nm, recording data every 30 seconds for 10-20 minutes.[8]
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor - V_background) / (V_vehicle - V_background)] * 100
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation:
| Compound ID | Target | IC50 (µM) |
| Derivative X | DHFR | [Value] |
| Derivative Y | DHFR | [Value] |
| Methotrexate | DHFR | [Value] |
Cellular Assays: Phenotypic Screening
While a target-based assay is informative, it is crucial to confirm that enzymatic inhibition translates to a functional effect in a cellular context. A tiered approach using cell-based assays will assess cytotoxicity, mode of cell death, and impact on cell proliferation.
Cell Viability and Cytotoxicity Assay
Expertise & Experience: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[11] The amount of formazan produced is proportional to the number of living cells, providing a measure of cytotoxicity.[11]
Protocol 3.1: MTT Cell Viability Assay
Workflow:
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined optimal density (e.g., 4,000-10,000 cells/well) in 100 µL of complete culture medium.[12]
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to adhere.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the pteridine derivatives. Include vehicle control and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percent viability using the formula: % Viability = (Abs_treated / Abs_vehicle) * 100
-
Plot percent viability against the logarithm of compound concentration to determine the GI50 (concentration causing 50% growth inhibition).
-
Data Presentation:
| Compound ID | Cell Line | GI50 (µM) after 72h |
| Derivative X | MCF-7 (Breast) | [Value] |
| Derivative X | NCI-H460 (Lung) | [Value] |
| Derivative Y | MCF-7 (Breast) | [Value] |
| Derivative Y | NCI-H460 (Lung) | [Value] |
Apoptosis Induction Assay
Expertise & Experience: To determine if cell death occurs via apoptosis (programmed cell death) or necrosis, an Annexin V and Propidium Iodide (PI) co-staining assay is employed, followed by flow cytometry analysis.[13][14] In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer surface.[15] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[16] PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost, staining the DNA.[13]
Principle of Detection:
Caption: Principle of distinguishing cell states via Annexin V/PI staining.
Protocol 3.2: Annexin V/PI Apoptosis Assay
-
Cell Culture & Treatment: Seed cells in a 6-well plate and treat with the test compound (at its GI50 and 2x GI50 concentrations) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.[14]
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[13]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[16]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[16]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.[16] Be sure to include unstained, Annexin V-only, and PI-only controls to set up proper compensation and gating.[14]
Data Presentation:
| Treatment | Concentration | % Viable Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| Vehicle | - | [Value] | [Value] | [Value] |
| Derivative X | GI50 | [Value] | [Value] | [Value] |
| Derivative X | 2x GI50 | [Value] | [Value] | [Value] |
Cell Cycle Analysis
Expertise & Experience: Anticancer drugs often exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M).[17] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the DNA content of a cell population. Since DNA content doubles during the S phase and is doubled in G2/M compared to G1, the fluorescence intensity of the PI-stained cells allows for their distribution across these phases to be quantified.[18]
Cell Cycle Phases:
Caption: The four main phases of the eukaryotic cell cycle.
Protocol 3.3: Cell Cycle Analysis via PI Staining
-
Cell Culture & Treatment: Seed cells and treat with the pteridine derivative as described in Protocol 3.2.
-
Harvesting: Harvest cells by trypsinization.
-
Fixation: Wash cells with PBS, then fix them by adding them dropwise to ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their DNA.[19]
-
Storage: Fixed cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[19] RNase A is crucial as it prevents the staining of double-stranded RNA, ensuring that the PI signal is specific to DNA.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the samples on a flow cytometer, using a linear scale for the DNA fluorescence channel.[19] Use software (e.g., FlowJo, ModFit) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Data Presentation:
| Treatment | Concentration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle | - | [Value] | [Value] | [Value] |
| Derivative X | GI50 | [Value] | [Value] | [Value] |
| Derivative X | 2x GI50 | [Value] | [Value] | [Value] |
Integrated Data Interpretation
The power of this assay suite lies in the integration of data from each tier. A compound that demonstrates potent DHFR inhibition (low IC50) should logically lead to a decrease in cell viability (low GI50). The cell death mechanism should be primarily apoptotic, and a cell cycle analysis should reveal an arrest, likely in the S phase, consistent with the inhibition of DNA synthesis. Discrepancies in this logical flow can provide valuable insights. For example, a compound that is highly cytotoxic but a weak DHFR inhibitor may be acting through an alternative mechanism of action, warranting further investigation.
References
-
Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]
-
Choi, Y. J., & Lee, S. J. (2018). Assaying cell cycle status using flow cytometry. PMC - NIH. Available at: [Link]
-
Gote, L., & Knape, M. (1998). Dihydrofolate reductase enzyme inhibition assay for plasma methotrexate determination using a 96-well microplate reader. PubMed. Available at: [Link]
-
USF Health - University of South Florida. Apoptosis Protocols. USF Health. Available at: [Link]
-
Gote, L., & Knape, M. (1998). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry | Oxford Academic. Available at: [Link]
-
Semantic Scholar. Bioassays for anticancer activities. Semantic Scholar. Available at: [Link]
-
Darzynkiewicz, Z., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. MDPI. Available at: [Link]
-
Ma, F. F., et al. (2023). Guideline for anticancer assays in cells. ResearchGate. Available at: [Link]
-
SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Available at: [Link]
-
Assay Genie. Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]
-
University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. Available at: [Link]
-
Zhang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]
-
Biocompare. Cell Cycle Analysis with Flow Cytometry. Biocompare. Available at: [Link]
-
Wikipedia. Cell cycle analysis. Wikipedia. Available at: [Link]
-
Solubility of Things. Pteridine - Solubility of Things. Solubility of Things. Available at: [Link]
-
Int. J. Pharm. Sci. Rev. Res. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. Available at: [Link]
-
ResearchGate. Therapeutic potential of pteridine derivatives: A comprehensive review. ResearchGate. Available at: [Link]
-
J. Pharm. Chem. (2022). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Available at: [Link]
-
Albert, A., Brown, D. J., & Cheeseman, G. (1952). Pteridine studies. Part III. The solubility and the stability to hydrolysis of pteridines. Journal of the Chemical Society (Resumed). Available at: [Link]
-
ResearchGate. Enzymatic assays with pteridine substrates. ResearchGate. Available at: [Link]
-
Castillo, J., et al. (2018). Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. PubMed. Available at: [Link]
-
MDPI. Pushing at the Boundaries of Pterin Chemistry. MDPI. Available at: [Link]
-
Anderson, R. J., et al. (2014). Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties. PubMed Central. Available at: [Link]
-
Gangjee, A., et al. (2010). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. PMC - NIH. Available at: [Link]
-
Singh, M., & Kumar, R. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions. PMC. Available at: [Link]
-
Milewski, S., et al. (1995). Mechanism of action of anticandidal dipeptides containing inhibitors of glucosamine-6-phosphate synthase. PMC. Available at: [Link]
-
Gangjee, A., et al. (2009). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH. Available at: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. orientjchem.org [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 812. Pteridine studies. Part III. The solubility and the stability to hydrolysis of pteridines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Dihydrofolate reductase enzyme inhibition assay for plasma methotrexate determination using a 96-well microplate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Apoptosis Protocols | USF Health [health.usf.edu]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 19. cancer.wisc.edu [cancer.wisc.edu]
Application Notes & Protocols for Cell Culture Studies with Methotrexate Analogs Derived from 6-(Bromomethyl)pteridine-2,4-diamine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting cell culture studies with novel methotrexate (MTX) analogs synthesized from 6-(bromomethyl)pteridine-2,4-diamine. This document outlines the underlying scientific principles, detailed experimental protocols, and data interpretation strategies essential for evaluating the efficacy and mechanism of action of these antifolate compounds.
Introduction: The Rationale for Novel Methotrexate Analogs
Methotrexate, a cornerstone of chemotherapy for decades, exerts its therapeutic effect by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1] This inhibition leads to the depletion of tetrahydrofolate (THF), a vital cofactor for the synthesis of nucleotides and amino acids, ultimately disrupting DNA synthesis and halting the proliferation of rapidly dividing cancer cells.[2]
The development of novel MTX analogs is driven by the need to overcome clinical challenges such as drug resistance and to improve the therapeutic index.[1][3] Analogs derived from 6-(bromomethyl)pteridine-2,4-diamine offer a versatile platform for chemical modification of the MTX scaffold.[4][5][6][7] These modifications can influence the compound's affinity for DHFR, its transport into cells, and its susceptibility to cellular efflux pumps, all of which are key determinants of its anticancer activity.[4][8]
This guide provides a framework for the systematic evaluation of these novel analogs in a cell culture setting, from initial cytotoxicity screening to more detailed mechanistic studies.
Mechanism of Action: Dihydrofolate Reductase Inhibition
The primary mechanism of action for methotrexate and its analogs is the competitive inhibition of DHFR.[1][2] These compounds are structural mimics of dihydrofolate (DHF), the natural substrate of DHFR. By binding to the active site of the enzyme with high affinity, they prevent the reduction of DHF to THF.[1]
The resulting depletion of the intracellular THF pool has several downstream consequences:
-
Inhibition of Thymidylate Synthesis: THF is a necessary cofactor for thymidylate synthase, the enzyme responsible for converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.
-
Disruption of Purine Synthesis: THF derivatives are also involved in the de novo synthesis of purine nucleotides (adenine and guanine), which are fundamental building blocks of both DNA and RNA.[2]
-
Impaired Amino Acid Metabolism: The synthesis of certain amino acids, such as methionine and glycine, also requires THF-dependent one-carbon transfer reactions.[2]
The collective effect of these metabolic disruptions is the induction of a "thymineless death" and the cessation of cell proliferation, particularly in rapidly dividing cancer cells.[2]
Visualizing the DHFR Inhibition Pathway
Caption: Dihydrofolate Reductase (DHFR) Inhibition Pathway.
Experimental Design and Workflow
A systematic approach is crucial for the effective evaluation of novel methotrexate analogs. The following workflow provides a roadmap for characterizing these compounds.
Visualizing the Experimental Workflow
Caption: General Experimental Workflow for Analog Evaluation.
Core Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the methotrexate analogs.
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549, CCRF-CEM)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells in the logarithmic growth phase using Trypsin-EDTA.
-
Determine cell concentration and viability using a hemocytometer or automated cell counter.
-
Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the methotrexate analogs in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (e.g., methotrexate).
-
Incubate the plates for 48-72 hours at 37°C.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cellular Uptake Study
Understanding the rate and extent of drug accumulation within cancer cells is crucial, as it directly impacts the drug's efficacy. This protocol provides a general framework for assessing the cellular uptake of methotrexate analogs.
Materials:
-
Radiolabeled methotrexate analog (e.g., ³H-labeled) or a sensitive analytical method such as LC-MS/MS.
-
Selected cancer cell lines.
-
Complete cell culture medium.
-
Ice-cold PBS.
-
Cell lysis buffer (e.g., RIPA buffer).
-
Scintillation counter (for radiolabeled compounds) or LC-MS/MS system.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in a near-confluent monolayer on the day of the experiment.
-
Incubate for 24-48 hours.
-
-
Drug Incubation:
-
On the day of the experiment, remove the culture medium and wash the cells once with warm PBS.
-
Add pre-warmed medium containing a known concentration of the methotrexate analog to each well.
-
Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes) to assess the time course of uptake.
-
-
Stopping the Uptake and Cell Lysis:
-
To stop the uptake at each time point, rapidly aspirate the drug-containing medium and wash the cell monolayer three times with ice-cold PBS.
-
Add a suitable volume of cell lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate.
-
-
Quantification:
-
For radiolabeled compounds: Transfer a portion of the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
For non-radiolabeled compounds: Use a validated LC-MS/MS method to quantify the concentration of the analog in the cell lysate.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay) to normalize the drug uptake data.
-
Data Analysis:
The cellular uptake is typically expressed as pmol or nmol of the drug per mg of total cellular protein. Plot the uptake over time to determine the kinetics of drug accumulation.
Data Presentation and Interpretation
Quantitative data from these studies should be presented in a clear and organized manner to facilitate comparison between different analogs.
Table 1: Hypothetical Cytotoxicity Data for Novel Methotrexate Analogs
| Compound | Cell Line | IC50 (µM) ± SD |
| Methotrexate | MCF-7 | 0.05 ± 0.01 |
| Analog A | MCF-7 | 0.02 ± 0.005 |
| Analog B | MCF-7 | 0.5 ± 0.1 |
| Methotrexate | A549 | 0.1 ± 0.02 |
| Analog A | A549 | 0.08 ± 0.01 |
| Analog B | A549 | 1.2 ± 0.3 |
Interpretation:
-
A lower IC50 value indicates higher potency. In the example above, Analog A is more potent than methotrexate in MCF-7 cells.
-
Comparing IC50 values across different cell lines can reveal selectivity.
-
Correlating cytotoxicity data with cellular uptake results can provide insights into whether improved potency is due to enhanced accumulation within the cells.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| High variability in MTT assay results | Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding; Use a multichannel pipette for consistency; Avoid using the outer wells of the plate. |
| Low signal in cellular uptake study | Insufficient drug concentration or incubation time; Inefficient cell lysis. | Optimize drug concentration and incubation time; Ensure the chosen lysis buffer is effective for the cell line. |
| Drug precipitation in culture medium | Poor solubility of the analog. | Prepare a higher concentration stock in DMSO and dilute further in medium; Test the solubility of the compound before the experiment. |
Conclusion
The protocols and guidelines presented here provide a robust framework for the preclinical evaluation of novel methotrexate analogs derived from 6-(bromomethyl)pteridine-2,4-diamine. By systematically assessing their cytotoxicity and cellular uptake, researchers can identify promising lead candidates for further development in the quest for more effective cancer therapies.
References
-
Grokipedia. (2026). Dihydrofolate reductase inhibitor. Retrieved from [Link]
-
PubMed. (n.d.). Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. Retrieved from [Link]
-
protocols.io. (2024). Cytotoxicity Assay Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Cytotoxicity Assay Protocol v1. Retrieved from [Link]
-
PubMed. (1979). Analogues of methotrexate. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
PubMed. (1988). Cytotoxicity, uptake, polyglutamate formation, and antileukemic effects of 8-deaza analogues of methotrexate and aminopterin in mice. Retrieved from [Link]
-
ACS Publications. (n.d.). Preparation of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide and its use in improved syntheses of methotrexate and related compounds. Retrieved from [Link]
-
ACS Publications. (1977). Preparation of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide and its use in improved syntheses of methotrexate and related compounds. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Synthese Von β-Aryl-Methotrexat Derivaten. Retrieved from [Link]
-
PubMed. (1982). Methotrexate Analogues. 16. Importance of the Side-Chain Amide Carbonyl Group as a Structural Determinant of Biological Activity. Retrieved from [Link]
-
PubMed. (1988). Modulation of antifolate cytotoxicity by metabolites from dying cells in a lymphocyte clonal assay. Retrieved from [Link]
-
ResearchGate. (n.d.). The in vitro assessment of methotrexate uptake study carried out using.... Retrieved from [Link]
-
PNAS. (n.d.). Toxicity of folic acid analogs in cultured human cells: a microtiter assay for the analysis of drug competition. Retrieved from [Link]
-
PMC - NIH. (n.d.). A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance. Retrieved from [Link]
-
PubChem. (n.d.). Synthesis of methotrexate - Patent CA-1077477-A. Retrieved from [Link]
-
PubMed. (n.d.). A synthetic approach to poly-gamma-glutamyl analogs of methotrexate. Retrieved from [Link]
-
NCBI. (n.d.). Methotrexate: Pharmacokinetics and Assessment of Toxicity - Drinking Water and Health, Volume 8. Retrieved from [Link]
-
PLOS. (2024). Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells. Retrieved from [Link]
-
SpringerLink. (2008). Effect of folate derivatives on the activity of antifolate drugs used against malaria and cancer. Retrieved from [Link]
- Google Patents. (n.d.). US4224446A - Process for the production of methotrexate.
-
PubMed. (1974). Methotrexate Analogues. 3. Synthesis and Biological Properties of Some Side-Chain Altered Analogues. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analogues of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cytotoxicity, uptake, polyglutamate formation, and antileukemic effects of 8-deaza analogues of methotrexate and aminopterin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to In Vivo Evaluation of 6-(Bromomethyl)pteridine-2,4-diamine Derivatives
Abstract
Pteridine derivatives represent a promising class of heterocyclic compounds with a wide spectrum of biological activities, including significant anticancer potential.[1][2] These compounds often exert their effects by targeting critical cellular machinery involved in cancer progression, such as dihydrofolate reductase (DHFR), various protein kinases, and other enzymes vital for tumor cell proliferation and survival.[1][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the design and execution of preclinical animal studies to evaluate the anticancer efficacy of novel 6-(Bromomethyl)pteridine-2,4-diamine derivatives. We delve into the critical aspects of model selection, detailed experimental protocols, and robust data interpretation, ensuring scientific rigor and ethical conduct.
The Rationale for Animal Models in Evaluating Pteridine Derivatives
While in vitro assays using 2D cell cultures are indispensable for initial high-throughput screening, they fail to recapitulate the complex, three-dimensional architecture and dynamic interplay of the tumor microenvironment (TME).[4] Animal models are crucial for bridging the gap between promising in vitro data and clinical reality.[5][6] They allow for the assessment of a compound's pharmacokinetics (PK), pharmacodynamics (PD), systemic toxicity, and efficacy within a living biological system, which are critical determinants of its therapeutic potential.[5][7] The progression of a potential cancer therapeutic to human clinical trials requires prior assessment of safety, dosing limits, and efficacy in in vivo animal models.[7]
Ethical Principles: The 3Rs in Oncology Research
All animal experimentation must be conducted with the highest ethical standards. The principles of the 3Rs—Replacement, Reduction, and Refinement —are paramount and should underpin all study designs.[8]
-
Replacement: Using non-animal methods wherever possible. Animal studies should only be initiated after exhaustive in vitro and in silico analyses.
-
Reduction: Using the minimum number of animals necessary to obtain statistically significant and scientifically valid data.
-
Refinement: Modifying procedures to minimize animal pain, suffering, and distress. This includes using appropriate anesthesia, analgesia, and defining humane endpoints.[7][8]
All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent local ethics committee.[9][10]
Strategic Selection of the Appropriate Animal Model
The choice of animal model is one of the most critical decisions in preclinical oncology research and directly impacts the clinical relevance of the findings. The selection depends on the specific research question, the compound's hypothesized mechanism of action, and the tumor type being studied.[11]
// Node Definitions start [label="Start: Have a lead\n6-Bromomethylpteridine\n-2,4-diamine derivative", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; q1 [label="Research Question:\nEvaluate general cytotoxicity\nand anti-proliferative effect?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Research Question:\nAssess impact on the\nimmune system or TME?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Research Question:\nModel metastasis or\norgan-specific tumor growth?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; q4 [label="Research Question:\nMaximize clinical relevance\nusing patient tumors?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
cdx [label="Cell Line-Derived Xenograft (CDX)\n- Subcutaneous implantation\n- Immunodeficient mice (Nude, SCID)\n- Rationale: Rapid, cost-effective initial\nefficacy screening.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; syngeneic [label="Syngeneic Model\n- Murine tumor cells implanted in\nimmunocompetent mice (e.g., C57BL/6)\n- Rationale: Intact immune system allows\nfor immunotherapy evaluation.", fillcolor="#34A853", fontcolor="#FFFFFF"]; orthotopic [label="Orthotopic Model\n- Tumor cells implanted in the\ncorresponding organ of origin.\n- Rationale: Preserves organ-specific\nmicroenvironment and metastatic potential.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pdx [label="Patient-Derived Xenograft (PDX)\n- Patient tumor fragments implanted in\nhighly immunodeficient mice (NSG).\n- Rationale: High fidelity, preserves original\ntumor heterogeneity and architecture.", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> cdx [label=" Yes "]; q1 -> q2 [label=" No "]; q2 -> syngeneic [label=" Yes "]; q2 -> q3 [label=" No "]; q3 -> orthotopic [label=" Yes "]; q3 -> q4 [label=" No "]; q4 -> pdx [label=" Yes "]; } } Caption: Decision tree for selecting an appropriate animal model.
| Model Type | Description | Advantages | Disadvantages | Best For... |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted (usually subcutaneously) into immunodeficient mice (e.g., athymic nude, SCID).[12] | Cost-effective, rapid tumor growth, high reproducibility, vast number of established cell lines.[4] | Lacks an intact immune system; cell lines may differ from original tumors; subcutaneous site is not physiologically relevant.[12] | Initial in vivo efficacy screening, dose-response studies. |
| Syngeneic | Murine tumor cells are implanted into immunocompetent mice of the same inbred strain.[13] | Fully competent immune system allows for studying immuno-oncology agents and tumor-immune interactions.[14][15] | Murine tumors may not fully recapitulate human cancer biology; limited number of available cell lines.[13] | Evaluating immunotherapies, checkpoint inhibitors, and combination therapies.[15] |
| Orthotopic | Tumor cells (human or murine) are implanted into the corresponding organ of origin (e.g., pancreatic cells into the pancreas).[16] | High clinical relevance, preserves the natural tumor microenvironment, allows for the study of metastasis.[16][17] | Technically challenging surgery, tumor growth is difficult to monitor without imaging.[17] | Evaluating therapies targeting metastasis and organ-specific tumor-stromal interactions. |
| Patient-Derived Xenograft (PDX) | Fresh tumor tissue from a patient is directly implanted into severely immunodeficient mice (e.g., NSG).[11] | Preserves original tumor heterogeneity, architecture, and molecular signatures; high predictive value for clinical outcomes.[12] | Expensive, low engraftment rates, slow growth, requires highly immunodeficient mice.[12] | Personalized medicine studies, biomarker discovery, evaluating therapies for refractory tumors. |
Preclinical Study Design: A Step-by-Step Workflow
A well-designed preclinical study is essential for generating reliable and translatable data. The following workflow outlines the key phases of a typical in vivo efficacy study.
Detailed Protocols
The following protocols provide step-by-step methodologies for common procedures. Note: All procedures must be performed under sterile conditions in a certified animal facility and in accordance with an approved IACUC protocol.
Protocol: Subcutaneous Xenograft Model Establishment
This model is the workhorse for initial efficacy assessment due to its simplicity and reproducibility.
-
Cell Preparation:
-
Culture human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) under standard conditions. Ensure cells are in the exponential growth phase and have >95% viability.
-
Harvest cells using trypsin and wash twice with sterile, serum-free media or phosphate-buffered saline (PBS).
-
Resuspend the cell pellet to a final concentration of 5-10 x 10⁶ cells per 100 µL. For improved tumor take-rate, cells can be resuspended in a 1:1 mixture of PBS and Cultrex Basement Membrane Extract (BME). Keep the cell suspension on ice.
-
-
Animal Preparation:
-
Use 6-8 week old immunodeficient mice (e.g., athymic Nude or NOD/SCID). Allow animals to acclimatize for at least one week prior to the experiment.
-
Anesthetize the mouse using a calibrated isoflurane vaporizer (2-3% isoflurane in oxygen).
-
-
Implantation:
-
Wipe the right flank of the anesthetized mouse with an alcohol swab.
-
Gently tent the skin. Using a 27-gauge needle and a 1 mL syringe, inject 100-200 µL of the cell suspension subcutaneously.
-
Monitor the animal until it has fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Begin monitoring for tumor growth 3-5 days post-implantation.
-
Measure tumors 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²)/2 .
-
Once average tumor volumes reach a predetermined size (typically 100-150 mm³), randomize animals into treatment groups.
-
Protocol: Orthotopic Pancreatic Cancer Model
This protocol provides a more clinically relevant model for assessing therapies against pancreatic cancer.[16][18]
-
Cell Preparation:
-
Surgical Procedure:
-
Anesthetize a 4-6 week old athymic nude mouse with isoflurane and place it in a supine position.[18] Apply ophthalmic ointment to prevent eye dryness.
-
Make a small incision in the upper left abdominal quadrant to expose the pancreas and spleen.
-
Gently exteriorize the pancreas. Using a 30-gauge sterile needle, slowly inject the 20 µL cell suspension into the subcapsular region of the pancreas.[18]
-
Carefully return the pancreas to the abdominal cavity.
-
Close the peritoneum and skin incisions sequentially with absorbable sutures.
-
Administer post-operative analgesics as per the approved protocol and monitor the animal closely for recovery.[18]
-
-
Tumor Monitoring via Bioluminescence Imaging (BLI):
-
Image mice on the day of injection to establish a baseline luminescence value.[18]
-
For subsequent imaging, administer the luciferase substrate D-luciferin (typically 150 mg/kg) via intraperitoneal (IP) injection.[19]
-
Anesthetize the mouse and place it in an in vivo imaging system (e.g., IVIS).[19]
-
Acquire images 10-15 minutes post-luciferin injection. Quantify the light emission from the region of interest (ROI) around the tumor.[19] This allows for longitudinal and quantitative tracking of tumor burden.[20]
-
Protocol: Drug Administration and Toxicity Monitoring
-
Dosing Preparation: Formulate the 6-(Bromomethyl)pteridine-2,4-diamine derivative in a suitable vehicle (e.g., saline, 5% DMSO in corn oil). The formulation should be sterile and stable.
-
Administration: Administer the compound via the desired route (e.g., oral gavage, IP, IV, or SC) according to the predetermined schedule (e.g., daily, twice weekly).
-
Toxicity Monitoring:
-
Record the body weight of each animal at least twice per week. Progressive weight loss exceeding 15-20% is a common sign of toxicity and a humane endpoint.
-
Perform daily clinical observations for signs of distress, such as lethargy, piloerection, hunched posture, or labored breathing.[21]
-
At the end of the study, major organs (liver, kidney, spleen, lung, heart) should be collected for histopathological analysis to assess for organ toxicity.
-
Efficacy Evaluation and Data Presentation
The primary endpoint of an efficacy study is typically tumor growth inhibition.
Key Efficacy Metrics
-
Tumor Growth Inhibition (TGI): Calculated at the end of the study using the formula:
-
% TGI = (1 - (ΔT / ΔC)) x 100
-
Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control (vehicle) group.
-
-
Survival Analysis: In studies where survival is an endpoint (e.g., metastatic models), data can be plotted as a Kaplan-Meier curve and analyzed using a log-rank test.
Sample Data Presentation
The following table illustrates how to present summary data from a hypothetical subcutaneous xenograft study.
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | % TGI | Mean Body Weight Change (%) ± SEM | p-value vs. Vehicle |
| Vehicle | - | 1540 ± 185 | - | -1.5 ± 0.8 | - |
| Compound X | 25 | 785 ± 95 | 51.2 | -3.2 ± 1.1 | <0.01 |
| Compound X | 50 | 450 ± 62 | 71.9 | -5.8 ± 1.5 | <0.001 |
| Positive Control | 10 | 390 ± 55 | 75.8 | -8.1 ± 1.9 | <0.001 |
Potential Mechanisms and Pathway Analysis
Pteridine derivatives are known to inhibit various signaling pathways crucial for cancer cell growth. For instance, they may act as inhibitors of receptor tyrosine kinases (RTKs) like EGFR or non-receptor kinases like FAK. Inhibition of these pathways can block downstream signals that promote proliferation and survival.[1][22]
Endpoint Histopathological Analysis
Histopathology is the gold standard for confirming tumor diagnosis and assessing therapeutic effects at the cellular level.[23][24]
-
Tissue Collection and Fixation: At the study endpoint, carefully excise tumors and major organs. Fix tissues in 10% neutral buffered formalin for 24-48 hours.[25]
-
Processing and Embedding: Tissues are then dehydrated through a series of alcohol grades, cleared with xylene, and embedded in paraffin wax to form FFPE blocks.[25]
-
Sectioning and Staining: Cut thin sections (4-5 µm) from the FFPE blocks using a microtome. Mount the sections on glass slides.
-
Hematoxylin and Eosin (H&E) Staining: Perform standard H&E staining to visualize tissue morphology. A pathologist can then examine the slides to assess tumor characteristics, necrosis, and any potential drug-induced toxicity in normal organs.[23][26]
-
Immunohistochemistry (IHC): IHC can be used to probe for specific biomarkers of drug activity, such as proliferation (Ki-67), apoptosis (cleaved caspase-3), or inhibition of a specific signaling pathway (e.g., phospho-ERK).
Conclusion
The successful preclinical evaluation of 6-(Bromomethyl)pteridine-2,4-diamine derivatives hinges on a methodologically sound and ethically responsible approach to animal modeling. By carefully selecting the appropriate model, designing robust studies, and employing a multi-faceted approach to data collection—from non-invasive imaging to endpoint histopathology—researchers can generate the high-quality, translatable data needed to advance promising anticancer agents toward clinical trials.
References
- Anilocus. (n.d.). Creating Orthotopic Cancer Models for Safety and Efficacy Assessment.
- Charles River Laboratories. (n.d.). Oncology In Vivo Imaging.
- Champions Oncology. (n.d.). Preclinical In Vivo Imaging.
- Wang, J., Dong, H., Liu, J., Zheng, N., Xie, X., & Jia, L. (2019). The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests. Current Cancer Drug Targets, 19(4), 277-284.
- Miyauchi, S., et al. (2024). Protocol to study the immune profile of syngeneic mouse tumor models. STAR Protocols.
- Li, Y., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies.
- Condeelis, J., & Segall, J. E. (2003). In Vivo Imaging in Cancer. Cold Spring Harbor Perspectives in Medicine.
- Bentham Science Publishers. (2019). The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests. Current Cancer Drug Targets, 19(4), 277-284.
- Maltman, D. J., & Pavan, S. (2022). Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. MDPI.
- National Institutes of Health. (2024). Protocol to study the immune profile of syngeneic mouse tumor models. PubMed.
- Kuntner, C., & Stout, D. B. (2014). A Comparison of Imaging Techniques to Monitor Tumor Growth and Cancer Progression in Living Animals.
- Labcorp Oncology. (2020).
- National Institutes of Health. (n.d.). The Use of Animal Models for Cancer Chemoprevention Drug Development. PubMed Central.
- Altogen Labs. (n.d.). Syngeneic Models. Altogen Labs.
- Creative Bioarray. (n.d.). Syngeneic Mouse Models.
- Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer.
- Various Authors. (n.d.). Xenograft Tumor Models/Orthotopic Cancer Models Protocols.
- Bio-protocol. (2016). Orthotopic tumor model. Bio-protocol.
- Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols.
- Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME.
- ResearchGate. (2010). Guidelines for the welfare and use of animals in cancer research.
- Hida, K., et al. (2017).
- National Institutes of Health. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed.
- Norecopa. (2021). Guidelines for the welfare and use of animals in cancer research.
- Medicilon. (n.d.). Syngeneic Mouse Models.
- Gurcan, M. N., et al. (2009). Histology image analysis for carcinoma detection and grading. IEEE Transactions on Medical Imaging.
- Vicencio, A. G., et al. (2015). A Method for Orthotopic Transplantation of Lung Cancer in Mice. Methods in Molecular Biology.
- JoVE. (2023). Orthotopic Implantation of Patient-Derived Cancer Cells in Mice Recapitulates Advanced Colorectal Cancer. Journal of Visualized Experiments.
- PRECAMA. (n.d.). Collection and histopathological analysis of tumour samples.
- Netherlands National Committee for the protection of animals used for scientific purposes. (n.d.). CODE OF PRACTICE ANIMAL EXPERIMENTS IN CANCER RESEARCH.
- Royal College of Pathologists. (n.d.). Histopathology.
- The Jackson Laboratory. (2024). How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research.
- Cassano, K. (2025). Histopathology: Definition, Techniques, Results. Verywell Health.
- MDPI. (2023).
- Swiss Academy of Medical Sciences & Swiss Academy of Sciences. (2005). Ethical Principles and Guidelines for Experiments on Animals.
- Various Authors. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives.
- Various Authors. (n.d.). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Oriental Journal of Chemistry.
- Romera, M., et al. (2018). Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. Medicinal Research Reviews.
- ResearchGate. (2018). Therapeutic potential of pteridine derivatives: A comprehensive review.
- MuriGenics. (n.d.). Toxicology.
- Oettl, K., & Reibnegger, G. (2002).
- Oriental Journal of Chemistry. (n.d.). Pteridine a Colored Heterocycle and Its Anticancer activity: (An Overview).
- National Institutes of Health. (n.d.). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules.
- Frontiers. (2022). Metabolite Identification and Pharmacokinetic Behavior of Diaveridine in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay. Frontiers in Veterinary Science.
- National Institutes of Health. (n.d.). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. Bioorganic & Medicinal Chemistry Letters.
- Lagisetty, U., Mohammed, H., & Ramaiah, S. (n.d.). Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models. Pharmacognosy Journal.
- Benchchem. (n.d.). Pharmacokinetics and Metabolism of Zolimidine in Animal Models: A Technical Guide.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]
- 4. Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment [mdpi.com]
- 5. The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rug.nl [rug.nl]
- 11. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Syngeneic Models - Altogen Labs [altogenlabs.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. medicilon.com [medicilon.com]
- 16. Creating Orthotopic Cancer Models for Safety and Efficacy Assessment [anilocus.com]
- 17. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. oncology.labcorp.com [oncology.labcorp.com]
- 20. championsoncology.com [championsoncology.com]
- 21. Toxicology | MuriGenics [murigenics.com]
- 22. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rcpath.org [rcpath.org]
- 24. Histopathology: Definition, Techniques, Results [verywellhealth.com]
- 25. PRECAMA: Collection and histopathological analysis of tumour samples [precama.iarc.who.int]
- 26. Histology image analysis for carcinoma detection and grading - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side products in the synthesis of 6-(Bromomethyl)pteridine-2,4-diamine.
Welcome to the technical support center for the synthesis of 6-(Bromomethyl)pteridine-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthetic step. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, ensuring high purity and yield.
Introduction
The synthesis of 6-(Bromomethyl)pteridine-2,4-diamine is a key transformation in the production of various folate analogs, most notably the antifolate drug Methotrexate. The most common synthetic route involves the bromination of 2,4-diamino-6-(hydroxymethyl)pteridine. While seemingly straightforward, this reaction is often accompanied by the formation of several side products that can complicate purification and compromise the quality of the final compound. This guide provides a detailed breakdown of these potential impurities, their mechanisms of formation, and robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common brominating agents for this synthesis, and how do I choose the right one?
A1: The most frequently employed brominating agents for converting 2,4-diamino-6-(hydroxymethyl)pteridine to its bromomethyl analog are phosphorus tribromide (PBr₃) and a combination of N-Bromosuccinimide (NBS) with triphenylphosphine (PPh₃).
-
PBr₃: This is a strong brominating agent that is effective for primary alcohols. However, it can be harsh and may lead to the formation of acidic byproducts that can affect the stability of the pteridine ring.
-
NBS/PPh₃: This reagent system, often referred to as the Appel reaction, is generally milder and offers higher yields with fewer side products.[1] The triphenylphosphine oxide byproduct is a solid that can often be removed by filtration. For these reasons, NBS/PPh₃ is often the preferred method.
Q2: What is a typical purity for the crude product, and what level of purity can I expect after purification?
A2: The purity of the crude product can vary significantly depending on the reaction conditions and the purity of the starting material. It is not uncommon for the crude product to have a purity of around 65% due to the presence of side products and unreacted starting material.[1] However, after a careful recrystallization, typically from a mixed solvent system like DMF/water, it is possible to achieve a purity of 96-98% or higher.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol) to separate the starting material, product, and major byproducts. The disappearance of the starting material spot (2,4-diamino-6-(hydroxymethyl)pteridine) and the appearance of the product spot are indicative of reaction completion. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section addresses specific issues you may encounter during your synthesis, focusing on the identification and mitigation of common side products.
Issue 1: Presence of an Isomeric Impurity
Observation: You observe a persistent impurity in your final product with the same mass as your desired compound, which is difficult to separate by standard chromatography.
Probable Cause: Formation of 7-(Bromomethyl)pteridine-2,4-diamine
The primary precursor, 2,4-diamino-6-(hydroxymethyl)pteridine, is synthesized by the condensation of 2,4,5,6-tetraaminopyrimidine with 1,3-dihydroxyacetone. During this cyclization, a competing reaction can lead to the formation of the isomeric 7-hydroxymethylpteridine.[2] This isomeric impurity will then be brominated along with the desired 6-hydroxymethylpteridine, leading to the formation of 7-(bromomethyl)pteridine-2,4-diamine.
Mitigation Strategies:
-
Control pH during Precursor Synthesis: The formation of the 7-hydroxymethyl isomer is favored at higher pH. Maintaining a strict pH control around 5.5 ± 0.2 during the synthesis of 2,4-diamino-6-(hydroxymethyl)pteridine can minimize the formation of this isomeric byproduct.[2]
-
Purification of the Precursor: It is highly recommended to rigorously purify the 2,4-diamino-6-(hydroxymethyl)pteridine starting material before proceeding with the bromination step. Recrystallization can often reduce the level of the 7-hydroxymethyl isomer.
-
Analytical Characterization: Use 2D NMR techniques (like HMBC and NOESY) to confirm the substitution pattern on the pteridine ring if you suspect the presence of the 7-bromo isomer.
Diagram: Formation of 6- and 7-substituted Pteridine Isomers
Caption: Isomer formation during precursor synthesis.
Issue 2: A Side Product with a Mass Approximately Double that of the Starting Material
Observation: You detect a significant amount of a higher molecular weight impurity, particularly when the reaction is run at higher concentrations or for extended periods.
Probable Cause: Dimerization to form 6,6'-(Oxybis(methylene))bis(pteridine-2,4-diamine)
The product, 6-(bromomethyl)pteridine-2,4-diamine, is a reactive alkylating agent. It can react with any remaining unreacted 2,4-diamino-6-(hydroxymethyl)pteridine starting material, or with another molecule of the product where the bromine has been hydrolyzed back to a hydroxyl group, to form an ether-linked dimer. This is a classic Williamson ether synthesis-type side reaction.
Mitigation Strategies:
-
Control Reaction Time and Temperature: Avoid prolonged reaction times and excessive temperatures, as these conditions favor the dimerization side reaction. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Stoichiometry of Reagents: Ensure that a slight excess of the brominating agent is used to drive the reaction to completion and minimize the amount of unreacted starting alcohol.
-
Anhydrous Conditions: The presence of water can hydrolyze the bromomethyl group back to a hydroxymethyl group, which can then react to form the dimer. Using anhydrous solvents and reagents is crucial.
-
Purification: The dimer, being significantly larger and less polar than the monomeric product, can usually be separated by column chromatography or careful recrystallization.
Diagram: Dimerization Side Reaction Pathway
Caption: Formation of the ether-linked dimer.
Issue 3: Presence of a Reduced Impurity
Observation: You notice a small peak in your NMR spectrum around δ 2.8 ppm and a corresponding mass signal indicating the loss of bromine and the addition of a proton.
Probable Cause: Formation of 2,4-Diamino-6-methylpteridine
A patent for the synthesis of 6-(bromomethyl)pteridine-2,4-diamine hydrobromide notes the presence of a "barely detectable amount of methyl-substituted 2,4-diaminopteridine.HBr" as an impurity.[3] This side product can arise from the reduction of the bromomethyl group.
Mitigation Strategies:
-
Choice of Reagents: Some reducing agents may be inadvertently present as impurities in the reagents or solvents. Ensure high-purity starting materials and solvents.
-
Reaction Conditions: Avoid conditions that could promote reduction, such as the presence of certain metals or prolonged heating.
-
Purification: This impurity has a significantly different polarity compared to the brominated product and can typically be removed by chromatography or recrystallization.
Issue 4: Multiple Unidentified Side Products and Dark Reaction Mixture
Observation: The reaction mixture turns dark, and TLC/HPLC analysis shows a complex mixture of products, leading to low yield of the desired compound.
Probable Cause: Over-bromination or Ring Bromination and Decomposition
The pteridine ring system is electron-rich due to the presence of the amino groups, making it susceptible to electrophilic aromatic substitution. While the bromination of the primary alcohol is the desired reaction, under harsh conditions (e.g., excess brominating agent, high temperature, or presence of a strong acid catalyst), electrophilic bromination of the pteridine ring itself could occur. Additionally, the product itself can be unstable under certain conditions, leading to decomposition.
Mitigation Strategies:
-
Control Stoichiometry: Use a carefully controlled amount of the brominating agent (typically 1.1-1.5 equivalents). Adding the brominating agent portion-wise can help to maintain a low instantaneous concentration.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.
-
pH Control: Avoid strongly acidic or basic conditions during workup, as these can promote decomposition of the pteridine ring.
Recommended Experimental Protocol (NBS/PPh₃ Method)
This protocol is designed to minimize the formation of the aforementioned side products.
Materials:
-
2,4-Diamino-6-(hydroxymethyl)pteridine
-
N-Bromosuccinimide (NBS), recrystallized
-
Triphenylphosphine (PPh₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
Procedure:
-
To a stirred solution of triphenylphosphine (1.1 eq) in anhydrous DMF (10 volumes) under a nitrogen atmosphere at 0 °C, add N-bromosuccinimide (1.1 eq) in one portion.
-
Stir the resulting mixture at 0 °C for 15 minutes to form the brominating reagent in situ.
-
Add 2,4-diamino-6-(hydroxymethyl)pteridine (1.0 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and slowly add deionized water (5 volumes) to precipitate the crude product.
-
Stir the slurry for 30 minutes, then collect the solid by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove triphenylphosphine oxide and other soluble impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., DMF/water) to obtain pure 6-(bromomethyl)pteridine-2,4-diamine.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | NBS/PPh₃ | Milder conditions, higher yield, easier byproduct removal. |
| Temperature | 0 °C to Room Temperature | Minimizes side reactions like dimerization and decomposition. |
| Solvent | Anhydrous DMF | Good solubility for reactants, suitable for the reaction temperature. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidative degradation of the pteridine ring. |
| Purification | Recrystallization (DMF/water) | Effective for removing major impurities and achieving high purity. |
Conclusion
The synthesis of 6-(bromomethyl)pteridine-2,4-diamine, while a common reaction, requires careful control of reaction parameters to minimize the formation of side products. By understanding the potential impurities and their mechanisms of formation, researchers can implement effective troubleshooting and optimization strategies. This guide provides a framework for achieving high-purity 6-(bromomethyl)pteridine-2,4-diamine, a critical intermediate for the development of important therapeutic agents.
References
-
Piper, J. R., & Montgomery, J. A. (1977). Preparation of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide and its use in improved syntheses of methotrexate and related compounds. The Journal of Organic Chemistry, 42(2), 208–211. [Link]
- Taylor, E. C., & Sowinski, F. (1975). Pteridines. 41. A new and unequivocal synthesis of 6-substituted pteridines. Journal of the American Chemical Society, 97(12), 3532–3533.
- Ellard, J. A. (1978). U.S. Patent No. 4,077,957. Washington, DC: U.S.
- Ellard, J. A. (1981). Great Britain Patent No. 1595338. London: UK Intellectual Property Office.
- Preparation method of 2,4-diamino-6-bromomethyl pteridine. (2013). CN102952137A.
-
Preparation method of 2,4-diamino-6-bromomethyl pteridine. (2013). Eureka | Patsnap. [Link]
Sources
Technical Support Center: Purification of Crude 6-(Bromomethyl)pteridine-2,4-diamine by Recrystallization
Welcome to the technical support center for the purification of 6-(bromomethyl)pteridine-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the recrystallization of this critical pharmaceutical intermediate.
Introduction
6-(Bromomethyl)pteridine-2,4-diamine is a key building block in the synthesis of various therapeutic agents, including antifolates like Methotrexate.[1][2] Achieving high purity of this intermediate is paramount for the successful synthesis of the final active pharmaceutical ingredient (API) and for ensuring its safety and efficacy. Recrystallization is a powerful technique for purifying solid organic compounds, but it can present challenges, especially with heterocyclic compounds like pteridines. This guide provides practical, experience-driven advice to help you overcome these challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of 6-(bromomethyl)pteridine-2,4-diamine.
Issue 1: The compound "oils out" instead of forming crystals.
-
Question: I dissolved my crude 6-(bromomethyl)pteridine-2,4-diamine in a hot solvent, but upon cooling, it separated as an oil instead of forming crystals. What is happening and how can I fix it?
-
Answer: "Oiling out" is a common problem in recrystallization, particularly with compounds that have relatively low melting points or when the solution is highly concentrated.[3] The compound is coming out of the solution at a temperature above its melting point. Here are the likely causes and solutions:
-
Causality: The solubility of your compound is too high in the chosen solvent, leading to a supersaturated solution that crashes out as a liquid phase. Impurities can also sometimes promote oiling out.
-
Solutions:
-
Re-dissolve and Dilute: Gently warm the mixture to redissolve the oil, then add a small amount of additional hot solvent to decrease the concentration.[3] Allow the solution to cool much more slowly.
-
Induce Crystallization Above the Oiling Temperature: As the solution cools, vigorously scratch the inside of the flask with a glass rod at the surface of the liquid.[3] This creates nucleation sites for crystal growth. Adding a seed crystal of pure product, if available, can also be very effective.
-
Change the Solvent System: If the problem persists, your solvent is likely not ideal. Consider a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy (turbid). Then, warm the mixture until it is clear again and allow it to cool slowly. A common mixed solvent system for pteridine derivatives is DMF/water.[4][5]
-
-
Issue 2: Very low or no recovery of the product after recrystallization.
-
Question: After cooling and filtering, I recovered very little of my 6-(bromomethyl)pteridine-2,4-diamine. Where did my product go and how can I improve the yield?
-
Answer: Low recovery is a frustrating but solvable issue in recrystallization. The primary culprits are using too much solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.[6]
-
Causality: The goal of recrystallization is to find a solvent where the compound is soluble when hot but insoluble when cold. If too much solvent is used, the solution will not become saturated upon cooling, and the product will remain dissolved.[6]
-
Solutions:
-
Minimize Solvent Volume: Always use the minimum amount of boiling solvent necessary to just dissolve the crude product.[6] Adding the solvent in small portions to the heated solid is a good practice.
-
Concentrate the Mother Liquor: If you've already filtered and have a low yield, you can try to recover more product from the filtrate (the "mother liquor"). Reduce the volume of the mother liquor by evaporation (e.g., using a rotary evaporator) and then cool it again to see if more crystals form.[7] Be aware that these second-crop crystals may be less pure and might require a second recrystallization.
-
Optimize Cooling: Ensure you are cooling the solution to a sufficiently low temperature. After cooling to room temperature, placing the flask in an ice bath can significantly increase the yield.
-
Re-evaluate Your Solvent: If the yield is still poor, you may need to select a different solvent. Perform small-scale solubility tests to find a solvent with a better solubility profile for your compound.
-
-
Issue 3: The recrystallized product is not significantly purer than the crude material.
-
Question: I performed a recrystallization, but my analytical data (e.g., NMR, HPLC) shows that the purity of my 6-(bromomethyl)pteridine-2,4-diamine has not improved much. Why did this happen?
-
Answer: This indicates that the impurities have similar solubility properties to your desired compound in the chosen solvent.
-
Causality: For recrystallization to be effective, the impurities must either be much more soluble in the cold solvent than your product (so they stay in the mother liquor) or much less soluble in the hot solvent (so they can be removed by hot filtration). If the impurities' solubility mirrors that of the product, they will co-crystallize.
-
Solutions:
-
Change the Solvent: This is the most effective solution. A different solvent or solvent system will have different solubility properties and may leave the impurities behind. For pteridine derivatives, which are polar, consider solvents like ethanol, methanol, or mixtures like DMF/water.[4][8]
-
Perform a Hot Filtration: If you have insoluble impurities, they must be removed while the solution is hot. If you allow the solution to cool even slightly during this step, your product will start to crystallize prematurely and be lost.[3] Use a pre-heated funnel and flask to prevent this.
-
Consider a Different Purification Technique: If recrystallization is ineffective, you may need to use an alternative or preliminary purification method. For basic heterocyclic compounds, a quick filtration through a plug of silica gel or alumina can sometimes remove baseline impurities before recrystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing 6-(bromomethyl)pteridine-2,4-diamine?
A1: The choice of solvent is critical. For 6-(bromomethyl)pteridine-2,4-diamine and its hydrobromide salt, polar solvents are generally a good starting point.
-
Methanol and Ethanol: These are mentioned as solvents in which the compound is soluble.[8] They are good candidates for single-solvent recrystallization.
-
DMSO: The hydrobromide salt is slightly soluble in DMSO.[1][9]
-
DMF/Water: A mixed solvent system of dimethylformamide and water has been successfully used for the recrystallization of this compound, yielding high purity.[4][5]
Solvent Selection Workflow
Caption: A workflow for selecting an appropriate recrystallization solvent.
Q2: How can I assess the purity of my recrystallized product?
A2: Several analytical techniques can be used to determine the purity of your 6-(bromomethyl)pteridine-2,4-diamine.
-
High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods for assessing purity. It can separate the main compound from even minor impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a clear picture of the product's structure and reveal the presence of impurities with distinct proton signals.[5]
-
Melting Point: A pure crystalline solid will have a sharp melting point range. The hydrobromide salt of 6-(bromomethyl)pteridine-2,4-diamine has a reported melting point of >195°C with decomposition.[1][9] A broad or depressed melting range suggests the presence of impurities.
| Analytical Technique | Information Provided | Notes |
| HPLC | Quantitative purity, detection of minor impurities | Highly sensitive and accurate. |
| ¹H NMR | Structural confirmation, identification of impurities | Provides structural information. |
| Melting Point | Indication of purity | A sharp range indicates high purity.[8] |
| UV-Vis Spectroscopy | Quick purity check, quantification | Pteridines have characteristic UV absorbance. |
Q3: What safety precautions should I take when working with 6-(bromomethyl)pteridine-2,4-diamine?
A3: It is essential to handle this compound with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[8]
-
Handling: Avoid contact with skin and eyes.[8] In case of contact, rinse immediately with plenty of water. The hydrobromide salt is classified as harmful if swallowed and causes skin and eye irritation.
-
Storage: Store in a cool, dry place away from incompatible materials. The hydrobromide salt is often stored at -20°C.[1][9]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
References
-
6-(bromomethyl)pteridine-2,4-diamine - ChemBK. Available at: [Link]
-
Problems in recrystallization - Biocyclopedia. Available at: [Link]
-
Determination of pteridines in biological samples with an emphasis on their stability - National Center for Biotechnology Information. Available at: [Link]
-
Recrystallization - University of California, Los Angeles. Available at: [Link]
-
Tips & Tricks: Recrystallization - University of Rochester. Available at: [Link]
-
Pteridine Analysis in Urine by Capillary Electrophoresis using Laser-Induced Fluorescence Detection - Scholars' Mine. Available at: [Link]
-
Problems with Recrystallisations - University of York. Available at: [Link]
- CN102952137A - Preparation method of 2,4-diamino-6-bromomethyl pteridine - Google Patents.
-
Pteridine – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap. Available at: [Link]
-
Cas 52853-40-4,6-BROMOMETHYL-PTERIDINE-2,4-DIAMINE HBR | lookchem. Available at: [Link]
- WO 98/24789 - A process for the synthesis of y-methylene-10-deazaaminopterin - Google Patents.
Sources
- 1. 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide CAS#: 52853-40-4 [m.chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 4. CN102952137A - Preparation method of 2,4-diamino-6-bromomethyl pteridine - Google Patents [patents.google.com]
- 5. Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chembk.com [chembk.com]
- 9. 52853-40-4 CAS MSDS (6-(Bromomethyl)-2,4-pteridinediamine hydrobromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Troubleshooting guide for the reaction of 6-(Bromomethyl)pteridine-2,4-diamine with nucleophiles.
Welcome to the technical support center for troubleshooting reactions involving 6-(Bromomethyl)pteridine-2,4-diamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical reagent in the synthesis of novel therapeutics, particularly antifolates and enzyme inhibitors. As a key intermediate, the successful and efficient reaction of 6-(bromomethyl)pteridine-2,4-diamine with various nucleophiles is paramount.[1][2][3] This document provides in-depth, experience-driven answers to common challenges encountered during its use.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to solve problems effectively.
Category 1: Low or No Product Yield
Question 1: My reaction is sluggish, showing low conversion and poor yield, even after extended reaction times. What are the primary factors to investigate?
This is a common issue often rooted in the inherent properties of pteridine systems and the stability of the starting material. Here’s a systematic approach to troubleshooting:
-
1. Assess the Integrity of the Starting Material: 6-(Bromomethyl)pteridine-2,4-diamine is a highly reactive alkylating agent and is susceptible to degradation. It is often supplied and best stored as its hydrobromide (HBr) salt, which enhances stability.[3][4] Over time, especially with exposure to atmospheric moisture, it can hydrolyze to the corresponding 6-(hydroxymethyl)pteridine-2,4-diamine. Before starting, confirm the purity of your starting material. The presence of the hydroxymethyl impurity is a common cause of failed reactions.
-
Validation Protocol: Run a quick ¹H NMR or LC-MS on your starting material. The benzylic protons (-CH₂Br) should be a sharp, characteristic singlet. The appearance of a new singlet corresponding to the -CH₂OH protons indicates hydrolysis.
-
-
2. Address Solubility Challenges: Pteridine derivatives are notoriously difficult to dissolve in many common organic solvents due to their planar, hydrogen-bonding structure.[5][6] If your reagents are not fully dissolved, the reaction is happening in a heterogeneous mixture, which will drastically reduce the reaction rate.
-
Recommended Solvents: Polar aprotic solvents are the gold standard for these reactions. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices as they can effectively solvate both the pteridine salt and a wide range of nucleophiles.[3][7]
-
Solubilization Techniques: Gentle heating (40-60 °C) can significantly improve solubility. If using the HBr salt, adding a non-nucleophilic base (see next point) will neutralize it to the free base, which may have slightly better solubility in some organic solvents.
-
-
3. Optimize Base and Nucleophile Stoichiometry:
-
Base Selection: If you are using the HBr salt of the pteridine, you must add at least one equivalent of a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA)) to neutralize the acid and liberate the free base for the reaction. If your nucleophile is an alcohol, thiol, or a secondary amine, an additional equivalent of base is required to deprotonate it, thereby increasing its nucleophilicity.
-
Nucleophile Strength: The reaction proceeds via a nucleophilic substitution mechanism (SN2).[8][9] Stronger nucleophiles react faster. If you are using a weak nucleophile (e.g., an alcohol or a phenol), its deprotonation to the corresponding alkoxide/phenoxide is essential for the reaction to proceed at a reasonable rate.[10]
-
-
4. Re-evaluate Reaction Temperature: While heat can improve solubility, excessive temperatures can promote side reactions and degradation. A good starting point is room temperature, followed by gentle warming if the reaction is slow. For less reactive nucleophiles, temperatures of 50-80 °C may be necessary, but the reaction should be monitored closely by TLC or LC-MS.
Category 2: Complex Reaction Mixtures & Side Products
Question 2: My LC-MS analysis shows multiple product peaks. What are the most likely side reactions occurring with 6-(bromomethyl)pteridine-2,4-diamine?
The formation of multiple products arises from the presence of several nucleophilic sites in the reactants and the inherent reactivity of the pteridine core.
-
1. Hydrolysis: As mentioned, reaction with trace water in the solvent or on glassware will produce 6-(hydroxymethyl)pteridine-2,4-diamine. This is often the main byproduct if anhydrous conditions are not maintained.
-
Preventative Measure: Use dry solvents (e.g., from a solvent purification system or freshly opened anhydrous grade bottles) and flame-dry your glassware under an inert atmosphere (Nitrogen or Argon).
-
-
2. Over-alkylation: If your nucleophile has multiple reactive sites (e.g., a diamine or a molecule with both an amine and a hydroxyl group), you can get double alkylation, where two molecules of the pteridine react with one molecule of the nucleophile.
-
Control Strategy: Use an excess of the nucleophile (2-3 equivalents) to favor the mono-alkylation product. Alternatively, a slow addition of the pteridine to the solution of the nucleophile can also minimize this side reaction.
-
-
3. Ring N-Alkylation: The pteridine ring itself contains several nitrogen atoms. While the exocyclic amino groups at the 2- and 4-positions are generally less nucleophilic due to resonance, the ring nitrogens can sometimes compete with the primary nucleophile, leading to undesired N-alkylated isomers. This is less common but can occur under certain conditions.
-
4. Elimination: In the presence of a strong, sterically hindered base, an E2 elimination reaction can occur to form the 6-methylenepteridine derivative. This is generally a minor pathway but can become significant at higher temperatures.
The diagram below illustrates the primary desired reaction pathway against common side reactions.
Caption: Desired SN2 pathway and common side reactions.
Category 3: Purification & Work-up
Question 3: My product is difficult to isolate from the reaction mixture, especially from the DMSO/DMF solvent and excess base. What is a reliable purification strategy?
Purification can be challenging due to the high boiling points of the recommended solvents and the polar nature of the products.
-
1. Aqueous Work-up: For many products, precipitating the crude material from the reaction mixture by adding water is a viable first step. Pteridine derivatives are often sparingly soluble in water.[5][6] After diluting the reaction mixture with water, the product may crash out and can be collected by filtration. This is an effective way to remove the bulk of DMSO or DMF.
-
2. Column Chromatography: This is the most common method for purification.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient elution is typically required. Start with a less polar system (e.g., 100% Dichloromethane (DCM)) and gradually increase the polarity by adding Methanol (MeOH). A common gradient is from 0% to 10% MeOH in DCM. Adding a small amount of ammonium hydroxide (0.5-1%) to the mobile phase can improve peak shape and prevent streaking for basic compounds.
-
-
3. Recrystallization: If a solid is obtained after work-up, recrystallization can be an effective final purification step. Finding a suitable solvent system may require some screening. Common systems include Methanol, Ethanol, or mixtures like DMF/Water or DMSO/Ethanol.
-
4. Preparative HPLC: For products that are difficult to separate by conventional chromatography or for achieving very high purity, reverse-phase preparative HPLC is an excellent option.
Data & Protocols
Table 1: Recommended Starting Conditions for Nucleophilic Substitution
| Nucleophile Class | Example | Recommended Solvent | Base (if required) | Typical Temp. (°C) | Key Considerations |
| Primary/Secondary Amines | Benzylamine | DMSO, DMF | 1 eq. DIPEA (for HBr salt) | 25 - 60 | Use excess amine (1.5-2 eq.) to avoid over-alkylation. |
| Anilines | p-Anisidine | DMSO, DMF | 1 eq. DIPEA (for HBr salt) | 50 - 80 | Less nucleophilic than aliphatic amines; may require heat. |
| Thiols | Thiophenol | DMF | 2 eq. K₂CO₃ or DIPEA | 25 - 50 | Thiolates are excellent nucleophiles; reactions are often fast. |
| Alcohols/Phenols | Phenol | DMF | 2 eq. K₂CO₃ or NaH | 25 - 70 | Must be deprotonated to the alkoxide/phenoxide to react. |
General Experimental Protocol: Reaction with an Amine Nucleophile
This protocol provides a robust starting point for the synthesis of 6-(aminomethyl)pteridine-2,4-diamine derivatives.[11]
-
Reagent Preparation:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 6-(bromomethyl)pteridine-2,4-diamine hydrobromide (1.0 eq.).
-
Add anhydrous DMSO or DMF to create a ~0.1 M solution.
-
Add the amine nucleophile (1.5 eq.).
-
Add diisopropylethylamine (DIPEA) (1.1 eq. to neutralize the HBr salt).
-
-
Reaction Execution:
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The disappearance of the starting pteridine and the appearance of a new, more polar spot indicates product formation.
-
If the reaction is slow after 4 hours, gently warm the mixture to 40-50 °C.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add the reaction mixture to a beaker of vigorously stirring deionized water (10x the volume of the reaction solvent).
-
A precipitate should form. Continue stirring for 30 minutes.
-
Collect the solid by vacuum filtration, washing with water and then a small amount of cold diethyl ether.
-
-
Purification:
-
Dry the crude solid under high vacuum.
-
Purify the material using silica gel column chromatography, eluting with a gradient of 0-10% methanol in dichloromethane.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
-
Characterize the product thoroughly by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Troubleshooting Workflow
If you are experiencing low yields, follow this logical workflow to diagnose the issue.
Caption: Systematic workflow for troubleshooting low product yield.
References
- Vertex AI Search. (n.d.). Pteridine - Solubility of Things.
- Vertex AI Search. (n.d.). Pterin | Solubility of Things.
-
Albert, A., Brown, D. J., & Cheeseman, G. (1952). Pteridine studies. Part III. The solubility and the stability to hydrolysis of pteridines. Journal of the Chemical Society (Resumed), 4219. [Link]
- Cheméo. (n.d.). Pteridine - Chemical & Physical Properties.
- BenchChem. (2025). Isolating the Architects of Color: Protocols for Purifying Pteridine Biosynthesis Enzymes.
- Sayed A. Ahmed et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219.
- Unknown. (n.d.). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview.
-
Piper, J. R., & Montgomery, J. A. (1977). Preparation of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide and its use in improved syntheses of methotrexate and related compounds. The Journal of Organic Chemistry, 42(2), 208–211. [Link]
- BenchChem. (n.d.). 2,4-Diamino-6-chloromethylpteridine | 57521-63-8.
- MDPI. (2024). Pushing at the Boundaries of Pterin Chemistry.
-
Rosowsky, A., et al. (2004). Synthesis of 2,4-diamino-6-[2'-O-(omega-carboxyalkyl)oxydibenz[b,f]azepin-5-yl]methylpteridines as potent and selective inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Journal of Medicinal Chemistry, 47(10), 2475-85. [Link]
- BenchChem. (2025). The Discovery and History of Pteridine Compounds: A Technical Guide.
-
Albert, A., & McCormack, J. J. (1968). Pteridine studies. Part XXXIV. Nucleophilic addition reactions of pteridine-2-thiol and 2-(methylthio)pteridine. Journal of the Chemical Society C: Organic, 63-68. [Link]
- ChemBK. (2024). 6-(bromomethyl)pteridine-2,4-diamine.
- Chung, C., et al. (n.d.). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry.
- Unknown. (2013). Pteridines, XCVI. Synthesis and Reactions of 6-(1,2,3-Trihydroxypropyl)pteridines. PTERIDINES, 2(2).
- LookChem. (n.d.). Cas 52853-40-4, 6-BROMOMETHYL-PTERIDINE-2,4-DIAMINE HBR.
- ChemicalBook. (n.d.). 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide.
- Unknown. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. PMC.
- ResearchGate. (n.d.). Chemistry and Biology of Pteridines and Folates: Proceedings of the 12th International Symposium on Pteridines and Folates.
- Chemistry LibreTexts. (2019). 7.8: The Nucleophile.
- Albert, A., & Clark, J. (1968). Pteridine studies. Part XLIV. Self-condensation of some methylpteridines, and reactions with other nucleophiles. Journal of the Chemical Society, Perkin Transactions 1.
- ResearchGate. (2025). Syntheses of highly functionalised pteridines.
- Khan Academy. (n.d.). Nucleophilicity (nucleophile strength).
- Unknown. (n.d.). Pterin chemistry and its relationship to the molybdenum cofactor. PMC - NIH.
- Semantic Scholar. (n.d.). Syntheses of highly functionalised 6-substituted pteridines.
- PubChem. (n.d.). 2,4-Diamino-6-chloromethylpteridine.
- Pharmaffiliates. (n.d.). 6-(Bromomethyl)pteridine-2,4-diamine, CAS No : 59368-16-0.
- MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- PubMed Central. (n.d.). System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2.
- Unknown. (n.d.). Nucleophilic Substitution Reactions.
- Chemistry LibreTexts. (2024). 11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary).
- Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chembk.com [chembk.com]
- 3. lookchem.com [lookchem.com]
- 4. 52853-40-4 CAS MSDS (6-(Bromomethyl)-2,4-pteridinediamine hydrobromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Khan Academy [khanacademy.org]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]
Optimizing reaction conditions for the synthesis of methotrexate from 6-(Bromomethyl)pteridine-2,4-diamine.
Technical Support Center: Methotrexate Synthesis
A Senior Application Scientist's Guide to Optimizing Reaction Conditions for the Synthesis of Methotrexate from 6-(Bromomethyl)pteridine-2,4-diamine
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of Methotrexate (MTX). As Senior Application Scientists, we understand that success in the lab is not just about following steps but about understanding the causality behind them. This document provides in-depth, field-proven insights into optimizing the crucial coupling reaction between 6-(Bromomethyl)pteridine-2,4-diamine and the p-(N-methylamino)benzoyl-L-glutamic acid side chain, focusing on troubleshooting common issues and maximizing yield and purity.
Reaction Overview: The Core Coupling Step
The synthesis of Methotrexate from 6-(Bromomethyl)pteridine-2,4-diamine is fundamentally a nucleophilic substitution (SN2) reaction.[1][2] In this key step, the secondary amine of the p-(N-methylamino)benzoyl-L-glutamic acid moiety acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group on the pteridine ring. This forms the critical C-N bond that links the two major fragments of the final Methotrexate molecule.
Understanding the SN2 mechanism is paramount for optimization. The reaction rate and success are highly dependent on factors that influence the reactivity of the nucleophile and the stability of the transition state.[3][4]
Experimental Protocol: Synthesis of Methotrexate
This protocol outlines a generalized, yet robust, procedure for the synthesis. It is designed to be a self-validating system, with checkpoints for ensuring the reaction is proceeding as expected.
Materials:
-
6-(Bromomethyl)pteridine-2,4-diamine hydrobromide
-
p-(N-Methylamino)benzoyl-L-glutamic acid (or its diethyl ester)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Hydrochloric Acid (HCl) for pH adjustment
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve p-(N-methylamino)benzoyl-L-glutamic acid in a polar solvent mixture, such as 1:1 DMF/water.[5]
-
Base Addition: Carefully add a soluble base, such as NaOH or NaHCO₃, to the solution.[5][6] The base serves two critical functions: it deprotonates the secondary amine to increase its nucleophilicity and neutralizes the HBr that is generated as a byproduct of the reaction.
-
Pteridine Addition: Slowly add the 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide to the reaction mixture at ambient temperature.[5][6] Maintaining a controlled temperature is crucial to prevent the formation of degradation products.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), to track the consumption of starting materials and the formation of Methotrexate.[7]
-
Workup and Precipitation: Once the reaction is complete, carefully adjust the pH of the solution. Methotrexate solubility is highly pH-dependent. Acidifying the solution will cause the crude product to precipitate.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the crude product with deionized water to remove inorganic salts and then with a non-polar solvent like diethyl ether to remove organic impurities.
-
Purification: Further purification is often necessary. A common and effective method involves precipitation as a zinc salt at a pH of approximately 6.0, which allows for the removal of many contaminants. Alternatively, recrystallization of the sodium salt from an acetone/water mixture can be employed.
-
Final Characterization: Confirm the identity and purity of the final product using techniques such as NMR, Mass Spectrometry, and HPLC.[8]
Optimization & Troubleshooting Guide (Q&A)
This section addresses specific issues and optimization parameters in a direct question-and-answer format.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yield is a common problem that can typically be traced back to one of three areas: nucleophile reactivity, side reactions, or product degradation.
-
Cause - Insufficient Nucleophilicity: The secondary amine on your glutamate side-chain must be deprotonated to be an effective nucleophile. If the solution is not sufficiently basic, the reaction rate will be slow, leading to incomplete conversion.
-
Cause - Competing Side Reactions: The primary amino groups on the pteridine ring are also nucleophilic and can react with the bromomethyl group of another pteridine molecule, leading to polymerization or other unwanted by-products.
-
Solution (Advanced): For syntheses requiring the highest purity, consider a protection strategy. Reacting the 6-(hydroxymethyl)pteridine precursor with triphenyldibromophosphorane can form phosphazine protecting groups on the primary amines, preventing them from participating in side reactions during the alkylation step.[9][10][11]
-
-
Cause - Product Degradation: Pteridine-containing molecules can be sensitive to harsh pH conditions, high temperatures, and light.[]
-
Solution: Run the reaction at ambient temperature and protect the reaction vessel from light.[5][] Avoid excessively high or low pH during the workup.
-
Question 2: How do I choose the optimal solvent for this reaction?
Answer: The choice of solvent is critical for an SN2 reaction. The ideal solvent must dissolve the reactants while maximizing the rate of reaction.
| Solvent Type | Examples | Impact on SN2 Reaction | Recommendation |
| Polar Aprotic | DMF, DMAC, DMSO | Highly Recommended. These solvents solvate the cation but do not form strong hydrogen bonds with the amine nucleophile. This leaves the nucleophile "naked" and highly reactive, significantly increasing the reaction rate.[1][3] | DMF or DMAC are excellent choices and are cited in established procedures.[5][10] |
| Polar Protic | Water, Ethanol | Not Recommended (as sole solvent). These solvents form strong hydrogen bonds with the amine nucleophile, creating a "solvent cage" that stabilizes it and reduces its reactivity, thus slowing down the SN2 reaction.[1][13] | While water is often used as a co-solvent to dissolve the reactants, a polar aprotic solvent should be the primary medium.[5] |
| Non-Polar | Hexane, Toluene | Not Recommended. The ionic and polar reactants will not have sufficient solubility in non-polar solvents. | Avoid. |
Question 3: I am seeing multiple spots on my TLC/peaks in my HPLC analysis. What are these impurities?
Answer: Impurity profiling is key to optimization. Common impurities can be process-related or degradation-related.[]
-
Unreacted Starting Materials: The most common "impurities." If these are present, it indicates an incomplete reaction. Solution: Increase reaction time or optimize temperature and base concentration.
-
Pteridine Dimers/Polymers: Caused by the side reactions mentioned in Question 1. Solution: Use protecting groups for the primary amines or optimize stoichiometry to favor the desired reaction.[10][11]
-
7-hydroxy-methotrexate: A common degradation product formed upon exposure of methotrexate to oxygen, light, or high temperatures.[] Solution: Store the final product and run the reaction under inert atmosphere and protected from light.
Visualizing the Workflow
The following diagram illustrates the complete workflow, from the initial coupling reaction to the final, purified product.
Caption: Workflow for Methotrexate Synthesis
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield I should expect for this synthesis? A1: Reported yields can vary significantly based on the specific process and protecting group strategy. With optimized conditions and careful purification, yields in the range of 40-50% have been reported in patented processes.[10]
Q2: Is it necessary to use the hydrobromide salt of the 6-(Bromomethyl)pteridine-2,4-diamine? A2: The hydrobromide salt is often the commercially available or synthetically accessible form.[9] Its use necessitates the addition of a base in the subsequent coupling step to neutralize the HBr and free the pteridine for reaction.
Q3: Can I use a different glutamate derivative? A3: Yes, often the diethyl ester of p-(N-methylamino)benzoyl-L-glutamic acid is used.[10][11] This can improve solubility in organic solvents. However, it will require a final hydrolysis step (e.g., with NaOH) to convert the ester groups to the carboxylic acids of the final Methotrexate molecule.
Q4: What is the role of pH control during the synthesis of the pteridine precursor itself? A4: Strict pH control is vital in earlier steps as well. For instance, in the synthesis of the 6-hydroxymethylpteridine intermediate from tetraaminopyrimidine and dihydroxyacetone, maintaining a pH around 3.0 to 5.5 is crucial to preferentially form the desired 6-substituted isomer over the 7-substituted one.[9][14][15]
References
- BenchChem Technical Support Team. (2025). Optimizing reaction conditions for Methotrexate synthesis to increase yield. Benchchem.
- Ellard, J. A. (1980).
- Ferreira, D. S., et al. (2021). Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes.
- Ellard, J. A. (1978). Synthesis of methotrexate (U.S. Patent No. US4080325A).
- Ellard, J. A. (1980). Synthesis of methotrexate (Canadian Patent No. CA1077477A).
- Piga, A. (2000). Separation methods for methotrexate, its structural analogues and metabolites. PubMed.
- BOC Sciences.
- Lonza Ltd. (1980). Process for the production of methotrexate (U.S. Patent No. US4224446A).
- Lonza Ltd. (1978). Process for the production of methotrexate.
- OpenOChem. SN2 Effect of Solvent. OpenOChem Learn.
- Acevedo, O., et al. (2009). Steric effects and solvent effects on SN2 reactions. PubMed.
- Various Authors. methotrexate:hemically known as N424diamino-6 Pride.
- Zyryanov, G. V., et al. Synthesis of MTX by the reaction between metal salt of p-(N-methyl)-aminobenzoyl-L-glutamic acid and 2,4-diamino-6-bromomethylpteridine hydrobromide.
- Various Authors. (2023). What are the effects of solvents on SN1 and SN2 reactions? Quora.
- Learning Simply. (2014). Solvent Effects on Sn2 Reactions. YouTube.
- G-Biosciences.
- MedicoVisual. (2020). Methotrexate Mechanism of action (With Analogy). YouTube.
- Inventor. (2018). A kind of purifying process of methotrexate (MTX) salt (Chinese Patent No. CN107698592A).
- Karton, A., et al. (2020). Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models. ChemRxiv.
- U.S. Government. (1982). Synthesis of 2,4-diamino-6-hydroxymethylpteridine (Patent No. US4306064).
- BenchChem. (2025).
- Inventor. (1978). METHOD FOR PREPARING METHOTREXATE AND NEW PRODUCT THUS OBTAINED (French Patent No. FR2371446A1).
- Medsimplified. (2021).
- Dolar, S., & Yilmaz, B. (2019). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. PubMed Central.
- Gniazdowska, E. (2025). Common Shortcomings in Study on Radiopharmaceutical Design Research: A Case Study of Tc-Labelled Methotrexate.
- Various Authors. (2020). A comprehensive review of synthesized derivatives of methotrexate in relation to their anticancer potential. Allied Academies.
- Branco, L. C., et al. (2020). Synthesis, characterization and biological activity of methotrexate-derived salts in lung cancer cells.
- Dr. Bhupendra Shukla. (2020). Synthesis of Methotrexate | Mechanism of Action | Uses. YouTube.
Sources
- 1. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 2. Steric effects and solvent effects on SN2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. US4224446A - Process for the production of methotrexate - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and biological activity of methotrexate-derived salts in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of methotrexate - Patent CA-1077477-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US4080325A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 11. CA1077477A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 13. quora.com [quora.com]
- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 15. FR2371446A1 - METHOD FOR PREPARING METHOTREXATE AND NEW PRODUCT THUS OBTAINED - Google Patents [patents.google.com]
Technical Support Center: Storage and Handling of 6-(Bromomethyl)pteridine-2,4-diamine
Introduction
6-(Bromomethyl)pteridine-2,4-diamine is a pivotal intermediate in medicinal chemistry, most notably in the synthesis of antifolate drugs like methotrexate and its analogues.[1][2] The high reactivity of its bromomethyl group, which makes it an excellent synthetic building block, is also the primary cause of its instability. Improper storage and handling can lead to rapid degradation, compromising experimental outcomes, reducing yields, and generating confounding impurities.
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of frequently asked questions (FAQs), troubleshooting protocols, and best practices to ensure the long-term stability and integrity of 6-(Bromomethyl)pteridine-2,4-diamine in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for 6-(Bromomethyl)pteridine-2,4-diamine?
A1: To maximize shelf-life and prevent degradation, the compound, which is often supplied as a hydrobromide salt, must be stored with strict environmental controls. The key factors are temperature, atmosphere, light, and moisture.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C in a freezer.[3] | Low temperatures significantly slow the rate of potential decomposition reactions. While 2-8°C is acceptable for short periods, -20°C is strongly recommended for long-term storage. |
| Atmosphere | Under a dry, inert atmosphere (e.g., Argon or Nitrogen).[4] | The reactive bromomethyl group is susceptible to hydrolysis from atmospheric moisture, and the pteridine ring system can be sensitive to oxidation.[5] |
| Light | Protect from light by storing in an amber glass vial or a container wrapped in aluminum foil.[4] | Like many complex organic molecules, especially those with heterocyclic rings and bromine substituents, this compound can be photosensitive. |
| Moisture | Store in a desiccated environment. The container must be tightly sealed.[4] | The compound is hygroscopic. Moisture is the primary culprit for hydrolysis of the bromomethyl group, a major degradation pathway. |
Q2: My vial of 6-(Bromomethyl)pteridine-2,4-diamine has changed color from a light tan to a dark brown. Is it still usable?
A2: A significant color change is a strong visual indicator of degradation. This discoloration often results from the release of free bromine or the formation of hydrobromic acid (HBr) due to decomposition, which can lead to further autocatalytic degradation. While the material may still contain some active compound, its purity is compromised. Using degraded material can lead to low reaction yields and the formation of unexpected, difficult-to-remove byproducts. It is strongly recommended to perform a purity analysis (e.g., HPLC or ¹H NMR) before use. For critical applications, using a fresh, properly stored batch is the best course of action.
Q3: My reaction yield is significantly lower than expected. Could degradation of my 6-(Bromomethyl)pteridine-2,4-diamine be the cause?
A3: Yes, this is a very likely cause. The primary reactive site for its intended synthetic purpose is the bromomethyl group. If the compound has degraded, likely through hydrolysis, this group is converted to a much less reactive hydroxymethyl group (-CH₂OH). This directly reduces the amount of active starting material available for your reaction, leading to poor yields or complete reaction failure. Before troubleshooting other reaction parameters, confirming the identity and purity of your starting material is a critical first step.
Q4: What are the primary chemical pathways that cause the degradation of this compound?
A4: The main degradation pathway is nucleophilic substitution at the benzylic-like bromomethyl group, with hydrolysis being the most common occurrence.
-
Hydrolysis: Reaction with water (moisture) converts the bromomethyl group (-CH₂Br) into a hydroxymethyl group (-CH₂OH), forming 2,4-diamino-6-hydroxymethylpteridine and hydrobromic acid (HBr). This is the most prevalent degradation route.
-
Oxidation: Pteridine ring systems can be susceptible to oxidation, especially when in solution and exposed to air.[5] While less aggressive in the solid state, this can contribute to long-term degradation.
-
Reaction with Other Nucleophiles: Contamination with other nucleophilic substances (e.g., alcohols from solvents) can lead to the formation of ether byproducts.
Q5: How can I quickly assess the purity of my stored 6-(Bromomethyl)pteridine-2,4-diamine before an experiment?
A5: A definitive purity check requires analytical instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity assessment. A fresh sample should show a single major peak. The appearance of new peaks, particularly an earlier-eluting, more polar peak, may indicate the presence of the hydrolysis product (2,4-diamino-6-hydroxymethylpteridine).[1]
-
¹H NMR Spectroscopy: In a suitable deuterated solvent (like DMSO-d₆), the methylene protons of the -CH₂Br group have a characteristic chemical shift (around 4.94 ppm).[6] The corresponding -CH₂OH protons of the hydrolysis product will appear at a different, upfield-shifted position. Integrating these peaks can provide a semi-quantitative purity assessment.
-
Thin-Layer Chromatography (TLC): A quick, qualitative check. The hydrolysis product is more polar and will have a lower Rf value than the parent compound. Run a sample against a known fresh standard if available.
Section 2: Visual Guides to Degradation and Troubleshooting
The primary degradation mechanism is the hydrolysis of the reactive bromomethyl group.
Caption: Primary hydrolysis degradation pathway.
The following workflow provides a logical sequence for troubleshooting issues potentially related to reagent degradation.
Caption: Troubleshooting workflow for reagent quality.
Section 3: Protocols for Handling and Quality Control
Protocol 1: Recommended Long-Term Storage
-
Procurement: Upon receipt, immediately inspect the container for an intact seal.
-
Environment: Place the sealed manufacturer's vial inside a larger, labeled secondary container (like a small Nalgene jar).
-
Desiccation: Add a small amount of indicating desiccant to the secondary container.
-
Inerting (Optional but Recommended): If the compound will be accessed multiple times, briefly backfill the vial with dry argon or nitrogen after the first use.
-
Storage: Place the secondary container in a designated -20°C freezer that is not subject to frequent temperature fluctuations.
Protocol 2: Procedure for Safely Accessing and Weighing the Compound
-
Equilibration: Remove the secondary container from the freezer and place it in a desiccator at room temperature for at least 30-60 minutes. This is a critical step. Opening a cold vial will cause atmospheric moisture to immediately condense on the cold powder, causing rapid degradation.
-
Handling: Perform all manipulations in a well-ventilated fume hood or a glove box. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[7][8]
-
Weighing: Once the vial has reached room temperature, quickly weigh the desired amount of powder into a clean, dry container.
-
Resealing: Tightly reseal the primary vial, ensuring the cap threads are clean. If possible, flush the headspace with inert gas before sealing.
-
Return to Storage: Place the vial back into its secondary container with desiccant and promptly return it to the -20°C freezer.
Section 4: Troubleshooting Guide
| Observation | Potential Cause(s) | Recommended Action(s) |
| Compound is clumped or appears wet | Exposure to atmospheric moisture due to improper sealing or opening the vial while cold. | The compound has likely undergone some hydrolysis. Assess purity via HPLC/NMR before use. Discard if purity is low. |
| Inconsistent results between different lots | Variation in initial purity from the manufacturer or degradation of an older lot. | Qualify each new lot with a QC check upon receipt. Always re-check the purity of lots that have been in storage for an extended period. |
| Formation of a more polar byproduct on TLC/HPLC | Hydrolysis of the bromomethyl group to a hydroxymethyl group. | Confirm the identity of the byproduct by comparing it to an authentic standard of 2,4-diamino-6-hydroxymethylpteridine if available. If this is the major impurity, the starting material has degraded. |
| Reaction produces HBr-related side products (e.g., undesired bromination) | Degradation releasing HBr, which can catalyze other reactions. | Ensure the starting material is pure. Use of a non-nucleophilic acid scavenger in the reaction may be necessary. |
References
- Benchchem. (n.d.). 4-(Bromomethyl)benzil stability issues and proper storage conditions.
- Benchchem. (n.d.). Technical Support Center: Handling and Safety of Bromomethyl Compounds.
- TCI Chemicals. (2025). Safety Data Sheet: 4'-Bromomethyl-2-cyanobiphenyl.
- Santa Cruz Biotechnology. (n.d.). (Bromomethyl)cyclohexane Safety Data Sheet.
- Piper, J. R., & Montgomery, J. A. (1977). Preparation of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide and its use in improved syntheses of methotrexate and related compounds. The Journal of Organic Chemistry.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-Bromomethyl-2-cyanobiphenyl.
- American Chemical Society. (n.d.). Preparation of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide and its use in improved syntheses of methotrexate and related compounds.
- Patsnap. (n.d.). Preparation method of 2,4-diamino-6-bromomethyl pteridine.
- Schircks Laboratories. (n.d.). General instructions for working with pteridines.
- ChemBK. (2024). 6-(bromomethyl)pteridine-2,4-diamine.
- Benchchem. (n.d.). Synthesis of 2-amino-6-(bromomethyl)-4(3H)-pteridinone: A Technical Guide.
- ChemicalBook. (n.d.). 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide Product Description.
- Sigma-Aldrich. (n.d.). 6-BROMOMETHYL-PTERIDINE-2,4-DIAMINE HBR.
- LookChem. (n.d.). Cas 52853-40-4, 6-BROMOMETHYL-PTERIDINE-2,4-DIAMINE HBR.
- ChemicalBook. (2023). 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide | 52853-40-4 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. schircks.ch [schircks.ch]
- 6. Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chembk.com [chembk.com]
Identifying and minimizing impurities in 6-(Bromomethyl)pteridine-2,4-diamine synthesis.
Introduction
Welcome to the technical support guide for the synthesis of 6-(Bromomethyl)pteridine-2,4-diamine. This molecule is a critical intermediate in the pharmaceutical industry, most notably for the synthesis of antifolate drugs like Methotrexate[1][2]. Achieving high purity of this intermediate is paramount, as the impurity profile can directly impact the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the mechanistic basis of impurity formation, provide validated protocols for their minimization, and detail analytical methods for their identification.
Part 1: Synthesis Pathway & Key Control Points
The synthesis is typically a two-step process starting from 2,4,5,6-tetraaminopyrimidine. Understanding this pathway is the first step in troubleshooting.
Caption: Key impurity formation pathways during synthesis.
Category 3: Purification and Analysis
Question 5: What is the best method to purify the crude 6-(Bromomethyl)pteridine-2,4-diamine?
Answer: Recrystallization is the most effective and commonly cited method for purifying the crude product.[1]
-
Rationale: The target compound and the major byproduct, triphenylphosphine oxide, have different solubility profiles. A well-chosen solvent system can selectively precipitate the desired product in high purity.
-
Recommended Protocol:
-
Solvent System: A mixed solvent system of Dimethylformamide (DMF) and water is highly effective. DMF solubilizes the compound and impurities at higher temperatures, while the addition of water as an anti-solvent induces crystallization upon cooling.[1]
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot DMF.
-
Filter the hot solution to remove any insoluble materials.
-
Slowly add water to the hot filtrate until persistent turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals (typically brown needles) by filtration, wash with a cold DMF/water mixture, then with water, and finally with a non-polar solvent like ether to aid drying.
-
Dry the purified product under vacuum. A yield of 96% from the recrystallization step has been reported.[1]
-
-
Question 6: How do I set up an HPLC method to check the purity of my final product?
Answer: A reversed-phase HPLC method is ideal for resolving the polar pteridine compounds. While specific conditions may need optimization, a general method can be established.
-
Rationale: Reversed-phase chromatography separates compounds based on hydrophobicity. The target product and its key impurities (hydroxymethyl precursor, isomers) have slightly different polarities, allowing for effective separation. HPLC is a standard method for purity assessment of this compound.[2][3]
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Standard reversed-phase column with good resolving power for aromatic, polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water | Provides an acidic pH to ensure consistent protonation of the amino groups, leading to sharp peaks. |
| Mobile Phase B | Acetonitrile or Methanol | The organic modifier used to elute the compounds. |
| Gradient | Start with 5-10% B, ramp to 70-90% B over 20-30 minutes | A gradient is necessary to elute the polar starting materials first, followed by the slightly less polar product and byproducts. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV detector at ~280 nm or ~340 nm | Pteridine systems have strong UV absorbance in these regions. |
| Sample Prep | Dissolve in a small amount of DMSO or DMF, then dilute with Mobile Phase A. | The product has limited solubility in purely aqueous solutions. |
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 2,4-Diamino-6-(hydroxymethyl)pteridine[1]
-
To a 1L four-neck flask, add 28.6g of 2,4,5,6-tetraaminopyrimidine hydrochloride and 500mL of a methanol/water (1:1 v/v) mixed solvent. Stir until dissolved.
-
Add 50g of acidic 4A molecular sieves.
-
While stirring vigorously, bubble oxygen gas through the suspension.
-
Maintain the reaction for 12 hours at room temperature, monitoring by TLC.
-
Remove the molecular sieves by filtration.
-
Adjust the pH of the filtrate to 8 with a saturated sodium bicarbonate solution. A brown solid will precipitate.
-
Cool the mixture, collect the solid by filtration, wash with cold water, and dry to obtain 2,4-diamino-6-hydroxymethylpteridine (Typical yield: ~91%).
Protocol 2: Synthesis of 6-(Bromomethyl)pteridine-2,4-diamine[1]
-
In a 500mL four-neck flask equipped with a mechanical stirrer, add 26g of triphenylphosphine, 18g of N-bromosuccinimide (NBS), and 200mL of carbon tetrachloride.
-
Stir the suspension vigorously and cool the flask to 0°C in an ice-water bath.
-
In small portions over 30-60 minutes, add 10g of dry 2,4-diamino-6-hydroxymethylpteridine to the cold suspension.
-
After the addition is complete, allow the reaction to stir overnight, letting the bath expire naturally.
-
Collect the crude solid product by filtration. Wash the solid with the solvent (carbon tetrachloride) to remove soluble byproducts.
-
Proceed with purification by recrystallization (see Question 5). (Typical crude yield before recrystallization is high, with the final purified product yield around 96% from the crude material).
References
-
6-BROMOMETHYL-PTERIDINE-2,4-DIAMINE HBR. LookChem. [Link]
-
Preparation method of 2,4-diamino-6-bromomethyl pteridine. Patsnap Eureka. [Link]
- Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts.
- Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine.
-
Biosynthesis of Pteridines in Insects: A Review. MDPI. [Link]
-
Preparation of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide and its use in improved syntheses of methotrexate and related c. American Chemical Society. [Link]
-
Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. [Link]
- Preparation method of 2,4-diamino-6-bromomethyl pteridine.
- Method for preparing N-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid.
Sources
Monitoring the reaction progress of 6-(Bromomethyl)pteridine-2,4-diamine alkylation by TLC or HPLC.
Technical Support Center: Monitoring the Alkylation of 6-(Bromomethyl)pteridine-2,4-diamine
This guide provides in-depth troubleshooting and frequently asked questions for researchers monitoring the alkylation of 6-(bromomethyl)pteridine-2,4-diamine. Given the highly polar and potentially reactive nature of pteridine derivatives, careful analytical monitoring is critical for successful synthesis. This center addresses common challenges encountered with Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) methods.
Section 1: Troubleshooting Thin-Layer Chromatography (TLC)
TLC is a rapid, indispensable tool for qualitative reaction monitoring. However, the unique properties of pteridines—namely their polarity and basic nitrogen atoms—can often lead to challenging chromatograms. This section addresses the most common issues.
Q1: Why are my spots streaking or tailing instead of forming tight circles?
Plausible Causes:
-
Strong Analyte-Stationary Phase Interaction: 6-(Bromomethyl)pteridine-2,4-diamine and its alkylated products contain multiple basic nitrogen atoms. These groups can interact strongly with the acidic silanol groups (Si-OH) on the surface of a standard silica TLC plate, causing the spots to drag or "streak" up the plate instead of moving as a compact band.[1]
-
Sample Overloading: Applying too much sample to the baseline can saturate the stationary phase, leading to broad, streaky spots.[1][2]
-
Inappropriate Spotting Solvent: If the sample is dissolved in a solvent that is too polar or has poor solubility, it can lead to diffusion at the origin and result in distorted spots.[1]
Solutions & Protocol:
-
Modify the Mobile Phase: The most effective solution is to neutralize the acidic sites on the silica plate. Add a small amount of a basic or acidic modifier to your eluent system.
-
Reduce Sample Concentration: Dilute your reaction aliquot before spotting it on the TLC plate. A faint spot is often better than an overloaded, streaky one.
-
Use a Weaker Spotting Solvent: If possible, dissolve your sample in a less polar solvent (e.g., dichloromethane or ethyl acetate) for spotting to ensure the spot remains concentrated at the baseline before development.
Q2: My spots are all stuck at the baseline (Rf ≈ 0). How can I get them to move?
Plausible Causes:
-
High Polarity of Analytes: Pteridines are inherently very polar molecules.[3] If the mobile phase is not polar enough, it will not have sufficient strength to move the compounds off the silica baseline.[4]
-
Reaction Solvent Interference: If the reaction is run in a high-boiling polar solvent like DMF or DMSO, spotting the crude mixture directly can create a smear that prevents proper migration.[4]
Solutions & Protocol:
-
Increase Mobile Phase Polarity: Systematically increase the percentage of the polar solvent (e.g., methanol or ethanol) in your eluent system. A common starting point for pteridines is a mixture of dichloromethane (DCM) and methanol (MeOH).
-
Employ a Stronger Solvent System: For highly polar compounds that remain at the baseline even with high methanol concentrations, specialized solvent systems are necessary.[5]
-
Remove High-Boiling Reaction Solvents: If using a solvent like DMF, after spotting the TLC plate, place it under a high vacuum for a few minutes to evaporate the DMF before placing the plate in the developing chamber.[4]
| Solvent System Code | Solvents (Composition by Volume) | Application Notes |
| PTER-01 | Dichloromethane : Methanol (9:1) | Good starting point. Increase MeOH for more polar products. |
| PTER-02 | Dichloromethane : Methanol : Ammonium Hydroxide (90:10:1) | Excellent for reducing streaking of basic pteridines.[5] |
| PTER-03 | Ethyl Acetate : Methanol (4:1) | Alternative non-halogenated system. |
| PTER-04 | Chloroform : Methanol : Acetic Acid (85:10:5) | Useful if products have acidic functionalities.[6] |
Table 1: Recommended TLC Solvent Systems for Pteridine Derivatives.
Q3: My starting material and product have very similar Rf values. How can I confirm the reaction is complete?
Plausible Causes:
-
Subtle Structural Change: Alkylation may not significantly alter the overall polarity of the molecule, leading to minimal separation in many solvent systems.
-
Co-elution: The chosen mobile phase may not be selective enough to resolve the two compounds.[4]
Solutions & Protocol:
-
Use a Co-spot: This is the most reliable method. On the TLC plate, place three spots: one of the starting material (SM), one of the reaction mixture (R), and one spot where the starting material and reaction mixture are applied on top of each other (Co-spot).
-
If the reaction is complete, the 'R' lane will show only a product spot, and the 'Co-spot' lane will show two distinct spots (SM and product).
-
If the reaction is incomplete, the 'R' lane will show two spots, and the 'Co-spot' lane will look like a vertically elongated or "snowman" shape if separation is poor.[4]
-
-
Test Different Solvent Systems: Vary the composition of your mobile phase. Sometimes switching from an alcohol-based system (methanol) to a more coordinating solvent like acetonitrile can alter selectivity and improve separation.
-
Consider 2D TLC to Check for Stability: If you suspect your compound might be decomposing on the silica plate, you can run a 2D TLC.[4][5] Spot the sample in one corner, run the plate, then rotate it 90 degrees and run it again in the same solvent system. Stable compounds will appear on the diagonal, while decomposition products will appear off the diagonal.[4]
Section 2: Troubleshooting High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on reaction progress, purity, and product distribution. Due to the challenges of analyzing pteridines, method optimization is key.
Figure 1: General workflow for monitoring reaction progress by HPLC.
Q1: I have poor retention of my pteridine compounds on a C18 column. What can I do?
Plausible Causes:
-
High Analyte Polarity: As with TLC, pteridines are highly polar and often show weak interaction with nonpolar reversed-phase (RP) stationary phases like C18.[3] This can lead to elution at or near the solvent front (void volume).
-
Highly Aqueous Mobile Phase: To increase retention, researchers often use mobile phases with very high water content (>95%). This can be detrimental to the stability of some C18 columns over time, leading to a phenomenon known as "phase collapse".
Solutions & Protocol:
-
Switch to a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for separating very polar compounds.[3] In HILIC, a polar stationary phase (e.g., amide, zwitterionic) is used with a mobile phase high in organic content (e.g., acetonitrile). Increasing the aqueous content of the mobile phase decreases retention time, which is the opposite of reversed-phase.[3] A column like a BEH Amide is a good choice for pteridine analysis.[3]
-
Use an Aqueous-Stable C18 Column: If you must use reversed-phase, select a column specifically designed for use in highly aqueous mobile phases (e.g., an "AQ" or polar-endcapped C18).
-
Adjust Mobile Phase pH: The retention of ionizable compounds like pteridines is highly dependent on pH. Adjusting the pH of the aqueous portion of your mobile phase with buffers like ammonium acetate or ammonium formate can significantly impact retention and selectivity.
Q2: My product peak is tailing or fronting badly.
Plausible Causes:
-
Secondary Interactions: Residual, un-capped silanol groups on the HPLC column packing can interact with the basic nitrogens of the pteridine ring, causing peak tailing.
-
Column Contamination or Damage: Buildup of contaminants on the column inlet frit or degradation of the stationary phase can lead to distorted peak shapes.
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase (e.g., pure DMSO or DMF into a highly aqueous mobile phase) can cause peak distortion.
Solutions & Protocol:
-
Optimize Mobile Phase: Add a competing base like triethylamine (0.1%) or use a buffered mobile phase (e.g., 10-20 mM ammonium acetate) to saturate the active silanol sites and improve peak shape.
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve and dilute your sample in the initial mobile phase of your gradient. If a stronger solvent is required for solubility, keep the injection volume as small as possible.
-
Flush the Column: If you suspect contamination, flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) as recommended by the manufacturer.
| Parameter | Starting Condition | Notes & Optimization Tips |
| Column | Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm | HILIC is recommended for good retention. A high-quality C18 can also be used. |
| Mobile Phase A | 100 mM Ammonium Acetate in water, pH 5.0 | Adjusting pH between 4.8-7.8 can optimize selectivity.[3] |
| Mobile Phase B | Acetonitrile | Ensure high-quality HPLC or MS-grade solvent. |
| Gradient | Start at 90% B, linear gradient to 60% B over 8 minutes. | Adjust the gradient slope to improve separation of closely eluting peaks. |
| Flow Rate | 0.4 mL/min | Scale flow rate according to column diameter. |
| Column Temp. | 30 °C | Maintaining a constant temperature is crucial for reproducible retention times. |
| Detection | UV/Vis (e.g., 254 or 280 nm) or MS | MS provides higher selectivity and mass confirmation.[7] |
Table 2: Example Starting HPLC/UHPLC Conditions for Pteridine Analysis.
Section 3: General FAQs
Q1: What is the best detection method for analyzing this reaction by HPLC?
For routine reaction monitoring, a UV-Vis or Diode Array Detector (DAD/PDA) is sufficient. Pteridines have strong chromophores and are easily detectable. However, for definitive identification and analysis of complex mixtures, Mass Spectrometry (MS) is superior. LC-MS offers high selectivity and sensitivity and, crucially, can confirm the molecular weight of your starting material, product, and any potential byproducts.[7] It also allows for analysis of pteridines in their native oxidation states without requiring a chemical oxidation step.[7]
Q2: My bromomethyl starting material seems to degrade over time in the reaction mixture, even before adding my nucleophile. Why?
The 6-(bromomethyl) group is a benzylic-type bromide, making it highly reactive and susceptible to solvolysis, especially in polar protic solvents (like methanol or water) or in the presence of basic additives. It is crucial to use anhydrous solvents and to be mindful of the stability of this starting material. Consider taking a "time zero" analytical sample immediately after all reagents are mixed to establish a baseline.
Q3: I see multiple product spots/peaks. What could they be?
Alkylation reactions with poly-functional molecules can sometimes yield multiple products. Potential side reactions include:
-
N-alkylation vs. O-alkylation: If your nucleophile has multiple reactive sites.
-
Over-alkylation: The product of the first alkylation could potentially react again.
-
Byproducts from Degradation: As mentioned, the starting material can degrade, leading to other species. Using LC-MS is the most effective way to get mass information for each peak and hypothesize their structures.
Figure 2: Troubleshooting workflow for poor TLC separation.
References
-
Kalousová, M., Zítka, O., & Tesařová, E. (2012). HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation. PubMed. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: TLC Tips. Retrieved from [Link]
-
Kozlík, P., Kalíková, K., & Tesařová, E. (2010). Evaluation of hybrid hydrophilic interaction chromatography stationary phases for ultra-HPLC in analysis of polar pteridines. Journal of Separation Science. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Martín-Tornero, E., González-Gómez, D., Durán-Merás, I., & Espinosa-Mansilla, A. (2016). Development of an HPLC-MS method for the determination of natural pteridines in tomato samples. Analytical Methods. Retrieved from [Link]
-
ResearchGate. (2024). Troubleshooting TLC - Plant extract - strange in polar mobile Phase - What could be the reason?. Retrieved from [Link]
-
González-Berdullas, P., García-Gómez, D., & de la Fuente, E. (2023). Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies. MDPI. Retrieved from [Link]
-
ResearchGate. (2016). Development of an HPLC-MS Method for the Determination of Natural Pteridines in Tomato Samples. Retrieved from [Link]
-
Bitesize Bio. (2021). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis of pteridines derivatives from different heterocyclic compounds. Retrieved from [Link]
-
Kráľová, P., Gucky, T., & Soural, M. (2021). Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. Molecules. Retrieved from [Link]
-
Bergmann, J.-H., & Jones, A. M. (2022). Pushing at the Boundaries of Pterin Chemistry. Chemistry. Retrieved from [Link]
Sources
- 1. chembam.com [chembam.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. dspace.cuni.cz [dspace.cuni.cz]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Solvent Systems for Thin-layer Chromatography of Novabiochem Products [sigmaaldrich.com]
- 7. Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY01519K [pubs.rsc.org]
Technical Support Center: Navigating the Solubility Challenges of Pteridine Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pteridine derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting strategies for a common yet significant hurdle in the laboratory: the low solubility of pteridine compounds in reaction media. Drawing upon established scientific principles and field-proven insights, this resource aims to empower you with the knowledge to optimize your experimental workflows and achieve reliable, reproducible results.
Introduction: The Pteridine Solubility Conundrum
Pteridines are a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, forming a scaffold for numerous biologically vital molecules, including folic acid and biopterin.[1] Their diverse biological activities have made them a cornerstone in medicinal chemistry.[1] However, the inherent physicochemical properties of many pteridine derivatives, particularly their planar structure and capacity for strong intermolecular hydrogen bonding, often lead to poor solubility in aqueous and many organic solvents.[2] This low solubility can significantly impede reaction kinetics, complicate purification processes, and lead to product loss, thereby posing a substantial challenge in synthetic chemistry and drug development.
This guide provides a structured approach to understanding and overcoming these solubility issues through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: Why are many pteridine derivatives so poorly soluble?
The low solubility of many pteridine derivatives stems from a combination of factors inherent to their molecular structure:
-
Intermolecular Hydrogen Bonding: The presence of multiple nitrogen atoms, as well as amino and keto substituents, facilitates the formation of strong intermolecular hydrogen bonds.[2] These strong interactions lead to a stable crystal lattice that is difficult to disrupt with solvent molecules.
-
Planar Structure: The aromatic and planar nature of the pteridine ring system allows for efficient crystal packing, further contributing to a high lattice energy that must be overcome for dissolution.
-
Limited Polarity: While containing polar functional groups, the overall molecule can possess significant nonpolar surface area, leading to poor interactions with highly polar solvents like water. Unsubstituted pteridine, for instance, is only sparingly soluble in water.[2]
Q2: What are the most common solvents for dissolving pteridine derivatives?
The choice of solvent is highly dependent on the specific pteridine derivative and the requirements of the reaction. However, some general guidelines apply:
-
Aqueous Media: Most pteridines exhibit low solubility in neutral aqueous solutions.[2] For ionizable derivatives, solubility can be dramatically increased by adjusting the pH. For example, pterin itself is practically insoluble in water but its solubility increases in 0.05 M NaOH.[3]
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often the solvents of choice for dissolving a wide range of pteridine derivatives due to their ability to disrupt hydrogen bonding networks.[4]
-
Alcohols: Methanol and ethanol can be effective solvents for some pteridine derivatives, although solubility may be limited. They are often used in recrystallization procedures.
Q3: How does pH influence the solubility of pteridine derivatives?
For pteridine derivatives with acidic or basic functional groups, pH is a critical determinant of solubility.
-
Acidic Pteridines: Derivatives with acidic protons, such as those with carboxylic acid groups (e.g., methotrexate), become more soluble in alkaline solutions where they are deprotonated to form more soluble salts.
-
Basic Pteridines: Derivatives with basic nitrogen atoms can be protonated in acidic solutions, forming salts that are often more soluble in aqueous media than the free base.
This principle is fundamental to both dissolving pteridines for reactions and for their purification by precipitation.
Troubleshooting Guides: A Problem-Solving Approach
This section provides practical solutions to specific solubility-related issues you may encounter during your experiments.
Issue 1: My pteridine derivative will not dissolve in the chosen reaction solvent.
This is a common starting point for many researchers. Here’s a systematic approach to troubleshoot this issue:
dot
Caption: Troubleshooting workflow for initial dissolution.
-
Small-Scale Test: In separate small vials, add a few milligrams of your pteridine derivative.
-
Solvent Addition: To each vial, add a small volume (e.g., 100-200 µL) of a different solvent. Test a range of solvents with varying polarities (see Table 1).
-
Observation: Agitate the vials (vortexing or sonication can be beneficial) and observe for dissolution at room temperature.[3]
-
Heating: If the compound is not soluble at room temperature, gently heat the vials and observe for any change in solubility. Be cautious, as some pteridines can be heat-sensitive.
| Solvent | Polarity Index | Typical Application for Pteridines |
| Water | 10.2 | Low solubility for most, but useful for pH-adjusted solutions. |
| Methanol | 5.1 | Recrystallization, some reactions. |
| Ethanol | 4.3 | Recrystallization, some reactions. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Good general solvent for a wide range of pteridines. |
| N,N-Dimethylformamide (DMF) | 6.4 | Good general solvent, often interchangeable with DMSO. |
| Acetonitrile | 5.8 | Used in some synthetic and analytical applications. |
Table 1: Common solvents for pteridine derivatives.
This protocol is for pteridine derivatives with ionizable groups.
-
Determine pKa: If the pKa of your compound is known, this will guide the pH adjustment. For acidic compounds, adjust the pH to be at least 1-2 units above the pKa. For basic compounds, adjust the pH to be 1-2 units below the pKa.
-
Prepare a Slurry: Suspend the pteridine derivative in the desired aqueous reaction medium.
-
Titrate with Acid or Base: While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise.[5]
-
Monitor pH and Dissolution: Continuously monitor the pH of the solution and observe for dissolution.[6]
-
Final Adjustment: Once the compound is dissolved, make any final, small adjustments to reach the target pH for your reaction. Be aware that extreme pH values may affect the stability of your compound or other reagents.
Issue 2: My pteridine derivative precipitates out of solution during the reaction.
Precipitation during a reaction can be due to a change in the reaction medium's properties (e.g., temperature, pH, or solvent composition) or the formation of a less soluble product.
dot
Caption: Troubleshooting precipitation during a reaction.
-
Temperature Control: If the reaction is exothermic or if there are fluctuations in the ambient temperature, the solubility of your pteridine derivative may decrease. Ensure the reaction is maintained at a constant temperature using a water or oil bath.[7]
-
pH Buffering: If the reaction consumes or generates acid or base, the pH of the medium can change, leading to precipitation. Use a suitable buffer system to maintain a constant pH throughout the reaction.
-
Co-solvents: Employing a co-solvent system can help maintain solubility even if the properties of the reaction medium change. A common approach is to dissolve the pteridine derivative in a small amount of a good solvent (e.g., DMSO) and then add this solution to the main reaction solvent.
-
Identify a Good Solvent: From your initial solvent screening (Protocol 1), identify a solvent in which your pteridine derivative is highly soluble (e.g., DMSO or DMF).
-
Prepare a Concentrated Stock Solution: Dissolve the pteridine derivative in a minimal amount of the "good" solvent to create a concentrated stock solution.
-
Slow Addition to Reaction Mixture: While vigorously stirring the main reaction solvent, slowly add the concentrated stock solution dropwise. This ensures that the pteridine derivative is rapidly dispersed and solvated, minimizing the risk of localized high concentrations that could lead to precipitation.
-
Optimize the Co-solvent Ratio: The final concentration of the co-solvent should be kept as low as possible to avoid interfering with the reaction chemistry. Typically, a final concentration of 1-10% (v/v) of the co-solvent is a good starting point.
Issue 3: I am struggling with purification due to the low solubility of my pteridine product.
Low solubility can make standard purification techniques like column chromatography challenging and can lead to significant product loss during recrystallization.
-
Recrystallization with a Suitable Solvent System: The key is to find a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. This allows for efficient dissolution of the crude product when hot and high recovery of the purified product upon cooling.
-
pH-Mediated Precipitation: If your product is ionizable, you can dissolve it in an acidic or basic aqueous solution and then neutralize the solution to precipitate the purified product. This can be a highly effective method for removing impurities with different solubility profiles.
-
Trituration: If a suitable recrystallization solvent cannot be found, washing the solid crude product with a solvent in which the impurities are soluble but the product is not (trituration) can be an effective purification method.
Advanced Solubilization Techniques
For particularly challenging pteridine derivatives, more advanced techniques may be necessary.
Use of Surfactants
Surfactants are amphiphilic molecules that can form micelles in solution, creating a microenvironment that can solubilize hydrophobic compounds.[8] Non-ionic surfactants like Tween® 20 and Tween® 80 are commonly used in biological assays and some chemical reactions due to their relatively low reactivity.[9]
-
Select a Surfactant: For many applications, Tween® 80 is a good starting point.[10]
-
Determine the Critical Micelle Concentration (CMC): The CMC is the concentration at which micelles begin to form. For Tween® 80, the CMC is approximately 0.01-0.02% in aqueous solutions.
-
Prepare a Surfactant Solution: Prepare a solution of the surfactant in your reaction medium at a concentration above the CMC (e.g., 0.1-1%).
-
Add the Pteridine Derivative: Add your pteridine derivative to the surfactant solution and agitate (stirring, vortexing, or sonication) to facilitate dissolution.
Note: The presence of surfactants may interfere with downstream processing and analysis, so their use should be carefully considered.
Conclusion
Resolving issues with the low solubility of pteridine derivatives is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve their success in handling these important but often challenging compounds. Remember that each pteridine derivative is unique, and some degree of empirical optimization will always be necessary to find the ideal conditions for your specific application.
References
- BenchChem. (2025). Technical Support Center: Strategies for Increasing the Yield of Synthesized Pteridines.
- BenchChem. (2025). Technical Support Center: Optimization of Pteridine Synthesis.
-
ResearchGate. (n.d.). 8912 PDFs | Review articles in PTERIDINES. Retrieved from [Link]
- Schircks Laboratories. (n.d.). General instructions for working with pteridines.
- Gat-Yablonski, G., & Floc'h, F. (2018). Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector. Molecules, 23(10), 2585.
- Pfleiderer, W. (1999). Pteridines. In Second Supplements to the 2nd Edition of Rodd's Chemistry of Carbon Compounds (Vol. IV K(partial)/L, pp. 1-114). Elsevier Science B.V.
- Basu, P., & Burgmayer, S. J. N. (2011). Pterin chemistry and its relationship to the molybdenum cofactor. Coordination Chemistry Reviews, 255(9-10), 1016-1035.
- Schircks Laboratories. (n.d.). Biopterin data sheet.
- Correia, J. D. G., et al. (2021). Pushing at the Boundaries of Pterin Chemistry. Molecules, 26(16), 4987.
- BenchChem. (2025). Technical Support Center: HPLC Separation of Pteridine Isomers.
- A.S., S., & K., S. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(2), 28-33.
- Tomšíková, H., Tomšík, P., Solich, P., & Nováková, L. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis, 5(18), 2307–2326.
- Krstić, D., & Ristić, S. (2020).
- González-García, E., et al. (2023).
- NoSoilSolutions. (n.d.). How To Adjust pH Of Hydroponic Nutrient Solution.
- BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for Pteridine Quantification.
- Sayed, A. A., et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219.
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Pteridine Stock Solutions.
- Bertolini, G., et al. (2011). Process for the preparation of pteridine derivatives.
- Jeanmart, S., & Gauthier, B. (1987). Process for the preparation of pteridine derivatives.
- Ferreira, O., et al. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling.
- Shakeel, F., et al. (2017). Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3 ( 2H)-one in various neat solvents at different temperatures. Journal of Molecular Liquids, 234, 253-259.
- Shakeel, F., et al. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules, 26(1), 133.
- Kwarciak-Kozłowska, A., & Kozłowski, M. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(11), 1184-1188.
- Mohammad, M. A., et al. (2011). Temperature Dependence of Solubility Predicted from Thermodynamic Data Measured at a Single Temperature: Application to α, β, and γ-Glycine. Crystal Growth & Design, 11(8), 3496-3503.
- Hershcu, G., & Tamarkin, D. (2014). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
- Wang, C., et al. (2019). Pteridine derivatives: novel low-molecular-weight organogelators and their piezofluorochromism. New Journal of Chemistry, 43(35), 14035-14041.
- Unlocking the Power of Polysorbates: A Guide to Tween 20 and Tween 80. (2024). Relevant Website.
- Asgharian, R., et al. (2016). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 3(2), 29-35.
- Desroches, S., et al. (2009). Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid. Analytical Chemistry, 81(5), 1842-1850.
- Lorente, C., et al. (2002). New results on the photochemistry of biopterin and neopterin in aqueous solution. Photochemical & Photobiological Sciences, 1(6), 421-426.
- HTGSupply. (2023, December 20). How To Measure & Adjust Hydroponic PH Using General Hydroponics pH Down [Video]. YouTube.
-
ResearchGate. (n.d.). DMSO solubility and bioscreening. Retrieved from [Link]
- Reddit. (2024, June 8). can tween 80 dissolve hydrophobic compounds. r/chemistry.
- Thermo Fisher Scientific. (n.d.). Remove detergent from protein samples.
- BenchChem. (2025). Troubleshooting isomer formation in pteridine synthesis.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. schircks.ch [schircks.ch]
- 4. researchgate.net [researchgate.net]
- 5. schircks.ch [schircks.ch]
- 6. nosoilsolutions.com [nosoilsolutions.com]
- 7. Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 10. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Characterization of 6-(Bromomethyl)pteridine-2,4-diamine: HPLC and NMR Analysis
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 6-(Bromomethyl)pteridine-2,4-diamine. As a critical intermediate in the synthesis of antifolate drugs such as methotrexate, rigorous analytical characterization of this compound is paramount to ensure the quality, purity, and consistency of the final active pharmaceutical ingredient (API).[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.
Introduction to 6-(Bromomethyl)pteridine-2,4-diamine
6-(Bromomethyl)pteridine-2,4-diamine is a pteridine derivative featuring a reactive bromomethyl group at the 6-position.[2] Its chemical structure is foundational in medicinal chemistry, serving as a key building block for various therapeutic agents.[1] The purity and structural integrity of this intermediate directly impact the efficacy and safety of the resulting drug products. Therefore, robust analytical methods are essential for its quality control.
Chemical and Physical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C7H7BrN6 | [3][4] |
| Molecular Weight | 255.07 g/mol | [3][4] |
| Appearance | Light brown to brown solid | [1][5] |
| Melting Point | >195°C (decomposes) | [5] |
| Solubility | Slightly soluble in DMSO and Methanol |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the workhorse for assessing the purity of 6-(Bromomethyl)pteridine-2,4-diamine, capable of separating the target compound from starting materials, by-products, and degradation products. Given the polar nature of pteridines, reversed-phase HPLC is the most common approach.[6][7]
The Rationale Behind Method Selection: Reversed-Phase HPLC
The pteridine core is a polar heterocyclic system. In reversed-phase HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase.[6][8] Polar analytes, like pteridines, have a lower affinity for the stationary phase and will elute earlier. To achieve adequate retention and separation of these polar compounds, highly aqueous mobile phases are often necessary.[7] The choice of a C18 column provides a good balance of hydrophobic interaction and surface area for the separation of pteridine derivatives.[9]
Experimental Protocol: Reversed-Phase HPLC Analysis
This protocol is a robust starting point for the analysis of 6-(Bromomethyl)pteridine-2,4-diamine, based on established methods for related pteridine compounds.[9][10]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample Solvent: Diluent (e.g., 50:50 Water:Acetonitrile)
-
6-(Bromomethyl)pteridine-2,4-diamine sample
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the 6-(Bromomethyl)pteridine-2,4-diamine sample in the diluent to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient elution is recommended for optimal separation of impurities with varying polarities.
-
Start with a high percentage of aqueous phase (e.g., 95% A) to retain the polar pteridine.
-
Gradually increase the organic phase (B) to elute less polar impurities.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 303 nm. Methotrexate, a key derivative, is often detected around this wavelength.[11]
-
Injection Volume: 10 µL
-
Data Interpretation:
The purity of the sample is determined by calculating the area percentage of the main peak corresponding to 6-(Bromomethyl)pteridine-2,4-diamine relative to the total area of all peaks in the chromatogram. The retention time of the main peak should be consistent across injections. Any significant additional peaks should be investigated as potential impurities.
Alternative HPLC Approaches
For highly polar pteridines where retention on a C18 column is insufficient, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative.[7] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, providing better retention for polar analytes.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 6-(Bromomethyl)pteridine-2,4-diamine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
The Power of NMR in Structural Verification
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the number of different types of carbon atoms and their electronic environment. Together, they offer a complete picture of the molecular structure.
Experimental Protocol: ¹H and ¹³C NMR Analysis
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for pteridines.[12]
-
6-(Bromomethyl)pteridine-2,4-diamine sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the 6-(Bromomethyl)pteridine-2,4-diamine sample in ~0.7 mL of DMSO-d₆ in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
The residual solvent peak of DMSO-d₅ at ~2.50 ppm can be used as a reference.[13]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The solvent signal of DMSO-d₆ at ~39.52 ppm can be used as a reference.[13]
-
Spectral Data and Interpretation
¹H NMR Spectral Data:
The following ¹H NMR data for 2,4-diamino-6-bromomethylpteridine in DMSO-d₆ has been reported:[8]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.10 | s | 1H | C7-H |
| 8.65 | s | 2H | -NH₂ |
| 8.01 | s | 2H | -NH₂ |
| 4.94 | s | 2H | -CH₂Br |
The singlets for the amino protons (-NH₂) may be broad and their chemical shifts can be concentration and temperature-dependent.
Expected ¹³C NMR Spectral Data:
Comparison of HPLC and NMR for Characterization
| Feature | HPLC | NMR |
| Primary Application | Purity assessment and quantification of impurities | Structural elucidation and confirmation |
| Sensitivity | High (µg/mL to ng/mL) | Lower (mg/mL) |
| Information Provided | Retention time, peak area (purity) | Chemical shifts, coupling constants, integration (molecular structure) |
| Sample Requirement | Small (µg) | Larger (mg) |
| Throughput | High | Lower |
| Cost | Relatively lower | Higher |
Workflow and Decision Making
The following diagram illustrates a typical workflow for the characterization of 6-(Bromomethyl)pteridine-2,4-diamine, integrating both HPLC and NMR analysis.
Caption: Integrated workflow for the synthesis and characterization of 6-(Bromomethyl)pteridine-2,4-diamine.
Conclusion
A multi-faceted analytical approach employing both HPLC and NMR spectroscopy is crucial for the comprehensive characterization of 6-(Bromomethyl)pteridine-2,4-diamine. HPLC, particularly reversed-phase chromatography, serves as a robust method for purity determination, while NMR provides unequivocal structural confirmation. The integration of these techniques ensures the quality and consistency of this vital pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
References
-
13C-NMR. Spectra of Pteridines. ResearchGate. [Link]
-
Pteridine | C6H4N4 | CID 1043. PubChem. [Link]
-
Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies. MDPI. [Link]
-
Pushing at the Boundaries of Pterin Chemistry. PMC - PubMed Central - NIH. [Link]
-
Pterin and pteridine derivatives of biological or medicinal importance. ResearchGate. [Link]
-
Development of an HPLC-MS method for the determination of natural pteridines in tomato samples. RSC Publishing. [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). The Human Metabolome Database. [Link]
-
13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD. [Link]
-
6-(Bromomethyl)pteridine-2,4-diamine, CAS No : 59368-16-0. Pharmaffiliates. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
Methotrexate determination in pharmaceuticals by enantioselective HPLC. PubMed. [Link]
-
Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate. Asian Journal of Pharmaceutical Research. [Link]
-
Separation of pteridines from blood cells and plasma by reverse-phase high-performance liquid chromatography. PubMed. [Link]
-
Cas 52853-40-4,6-BROMOMETHYL-PTERIDINE-2,4-DIAMINE HBR. LookChem. [Link]
-
Preparation method of 2,4-diamino-6-bromomethyl pteridine. Eureka | Patsnap. [Link]
-
Reversed-phase HPLC/FD method for the quantitative analysis of the neurotoxin BMAA (β-N-methylamino-L-alanine) in cyanobacteria. PubMed. [Link]
Sources
- 1. Cas 52853-40-4,6-BROMOMETHYL-PTERIDINE-2,4-DIAMINE HBR | lookchem [lookchem.com]
- 2. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. np-mrd.org [np-mrd.org]
- 4. Purity profiles of pteroylglutamate reference substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 6. performance reversed-phase chromatography: Topics by Science.gov [science.gov]
- 7. Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY01519K [pubs.rsc.org]
- 8. Separation of pteridines from blood cells and plasma by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methotrexate determination in pharmaceuticals by enantioselective HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pteridine | C6H4N4 | CID 1043 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Mass Spectrometry Techniques for Confirming the Structure of 6-(Bromomethyl)pteridine-2,4-diamine Derivatives
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of therapeutic innovation. Pteridine derivatives, such as 6-(bromomethyl)pteridine-2,4-diamine, are a class of heterocyclic compounds with significant therapeutic potential, acting as inhibitors for various enzymes.[1] The precise structural characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring the safety and efficacy of potential drug candidates.
This guide provides an in-depth comparison of two powerful mass spectrometry techniques—Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)—for the structural elucidation of 6-(bromomethyl)pteridine-2,4-diamine derivatives. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to empower you to select the optimal technique for your research.
The Imperative of High-Resolution Mass Spectrometry in Pharmaceutical Analysis
In modern pharmaceutical analysis, High-Resolution Mass Spectrometry (HRMS) is an indispensable tool.[2] HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide exceptional mass accuracy, often within a few parts per million (ppm).[2] This level of precision allows for the confident determination of elemental compositions, a critical first step in identifying an unknown compound or confirming the synthesis of a target molecule.[3][4]
For a compound like 6-(bromomethyl)pteridine-2,4-diamine, HRMS can readily distinguish it from other molecules with the same nominal mass but different elemental formulas, significantly reducing ambiguity in early-stage drug discovery.
Unraveling Molecular Structure: A Comparison of CID and HCD
While HRMS provides the elemental composition, tandem mass spectrometry (MS/MS) is employed to piece together the molecular structure by fragmenting the molecule and analyzing the resulting product ions.[5] The two most common fragmentation techniques are Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD).
Collision-Induced Dissociation (CID) is a resonant excitation technique where ions are accelerated and collide with a neutral gas (like nitrogen or argon) multiple times at relatively low energies.[6][7] This process gradually increases the internal energy of the ion, leading to fragmentation, typically at the most labile bonds.
Higher-Energy Collisional Dissociation (HCD) , in contrast, is a beam-type fragmentation method where ions undergo a higher-energy collision in a dedicated cell.[6][7] This results in more extensive and often more structurally informative fragmentation compared to CID.
Experimental Data and Performance Comparison
To illustrate the differences between CID and HCD for the structural confirmation of 6-(bromomethyl)pteridine-2,4-diamine, let's consider the expected fragmentation pathways and how each technique would capture them.
The structure of 6-(bromomethyl)pteridine-2,4-diamine is characterized by a diaminopteridine core and a reactive bromomethyl substituent. The basic nitrogens on the pteridine ring are readily protonated during electrospray ionization (ESI), making it amenable to positive ion mode analysis.
Table 1: Comparison of CID and HCD for the Analysis of 6-(Bromomethyl)pteridine-2,4-diamine
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Rationale and Insights |
| Fragmentation Energy | Low, resonant excitation | High, beam-type collision | CID gently "heats" the ion, favoring lower energy fragmentation pathways. HCD imparts more energy, accessing a wider range of fragmentation channels.[6][7] |
| Primary Fragmentation | Predominant loss of HBr or the Br radical. | Loss of HBr/Br radical, plus extensive ring fragmentation. | The C-Br bond is relatively weak and a primary site for fragmentation. HCD's higher energy can induce cleavage of the more stable pteridine ring. |
| Low-Mass Ion Detection | Often subject to a low-mass cutoff, potentially losing smaller fragments. | No low-mass cutoff, allowing for the detection of smaller, informative fragments.[7] | This is a key advantage of HCD for detailed structural elucidation. |
| Structural Information | Confirms the presence of the bromomethyl group. | Confirms the bromomethyl group and provides detailed information about the pteridine core structure. | The richer fragmentation spectrum from HCD provides a more complete structural picture. |
| Recommended Use | Rapid confirmation of the presence of the bromomethyl substituent. | In-depth structural confirmation and elucidation of unknown pteridine derivatives. | The choice of technique depends on the analytical goal. |
Predicted Fragmentation Pathways
The fragmentation of 6-(bromomethyl)pteridine-2,4-diamine is expected to proceed through several key pathways. The initial protonation will likely occur on one of the nitrogen atoms of the pteridine ring.
Key Fragmentation Reactions:
-
Loss of HBr: A common pathway for brominated compounds is the neutral loss of hydrogen bromide.
-
Loss of the Bromine Radical: Cleavage of the C-Br bond can result in the loss of a bromine radical.
-
Cleavage of the Pteridine Ring: At higher energies (more prominent in HCD), the pteridine ring system itself will fragment, yielding characteristic ions that can confirm the core structure.
Below is a Graphviz diagram illustrating the predicted fragmentation pathways.
Caption: Predicted fragmentation pathways for 6-(Bromomethyl)pteridine-2,4-diamine.
Experimental Protocols
To achieve reliable and reproducible results, meticulous sample preparation and instrument setup are crucial.
Sample Preparation for ESI-MS Analysis
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of the 6-(bromomethyl)pteridine-2,4-diamine derivative and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation and improves ionization efficiency in positive ion mode.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the MS system.[3]
-
Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial for analysis.
HRMS and MS/MS Analysis Workflow
The following is a general workflow for acquiring HRMS and MS/MS data on a Q-TOF or Orbitrap mass spectrometer.
Caption: General experimental workflow for HRMS and MS/MS analysis.
Detailed HRMS Method Parameters
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Full Scan Mass Range: m/z 50 - 500.
-
Resolution: > 60,000.
-
MS/MS Fragmentation:
-
CID: Normalized collision energy ramp (e.g., 15-40%).
-
HCD: Stepped normalized collision energy (e.g., 20, 30, 40%).
-
Conclusion and Recommendations
Both CID and HCD are valuable techniques for the structural confirmation of 6-(bromomethyl)pteridine-2,4-diamine derivatives.
-
For routine confirmation of synthesis and the presence of the bromomethyl group, CID provides a rapid and effective solution. Its simpler fragmentation pattern is often sufficient for this purpose.
-
For de novo structural elucidation, characterization of impurities, or in-depth mechanistic studies, HCD is the superior choice. The richer fragmentation spectra and absence of a low-mass cutoff provide more comprehensive structural information, leading to a higher degree of confidence in the proposed structure.
As a Senior Application Scientist, my recommendation for researchers in drug development is to utilize HCD for the definitive structural confirmation of novel pteridine derivatives. The detailed fragmentation data generated by HCD is invaluable for building a complete and accurate picture of the molecule, which is essential for regulatory submissions and advancing a compound through the development pipeline.
References
-
Sample preparation for the ES/MS. (n.d.). University of Bristol. Retrieved from [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2021). Journal of Food and Drug Analysis. Retrieved from [Link]
-
Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. Retrieved from [Link]
-
Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. (2014). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Difference between HCD and CID collision induced dissociations? (2019). Stack Exchange. Retrieved from [Link]
-
Determination of heterocyclic aromatic amines by capillary electrophoresis coupled to mass spectrometry using in-line preconcentration. (2009). Journal of Chromatography A. Retrieved from [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). Journal of Food and Drug Analysis. Retrieved from [Link]
-
Bromine-Functionalized Covalent Organic Frameworks Enhancing the Desorption Efficiency and Enabling Preconcentration of Brominated Pollutants for Mass Spectrometry Detection. (2023). Analytical Chemistry. Retrieved from [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2017). International Journal of Organic Chemistry. Retrieved from [Link]
-
Understanding differences in CID fragmentation in a mass spectrometer. (n.d.). MS Vision. Retrieved from [Link]
-
CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation. (2022). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Collision-induced dissociation. (n.d.). Wikipedia. Retrieved from [Link]
-
HCD vs CID in the orbitrap. (2020). Reddit. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2010). Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (2012). Journal of Mass Spectrometry. Retrieved from [Link]
-
High Resolution Mass Spectrometry (HRMS) Analysis. (2026). ResolveMass Laboratories Inc. Retrieved from [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). Molecules. Retrieved from [Link]
-
HRMS sample submission guidelines. (n.d.). University of Toledo. Retrieved from [Link]
-
What is the stepwise procedure for LC/MS method development for pharmaceuticals. (2017). ResearchGate. Retrieved from [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]
-
Quantitative mass spectrometry methods for pharmaceutical analysis. (2016). Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. (2011). Analytical Chemistry. Retrieved from [Link]
-
Cas 52853-40-4,6-BROMOMETHYL-PTERIDINE-2,4-DIAMINE HBR. (n.d.). LookChem. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Analysis of the Anticancer Activity of Different Methotrexate Analogs: A Guide for Researchers
Introduction: The Rationale for Developing Methotrexate Analogs
Methotrexate (MTX), a cornerstone of cancer chemotherapy for decades, functions as a folic acid antagonist, primarily inhibiting dihydrofolate reductase (DHFR).[1] This inhibition disrupts the synthesis of purines and thymidylate, which are essential for DNA replication and cell division, thereby targeting rapidly proliferating cancer cells.[1] However, the clinical utility of methotrexate can be limited by both intrinsic and acquired drug resistance, as well as significant host toxicities.[2][3] These limitations have driven the development of numerous methotrexate analogs, each designed to improve upon the parent compound's therapeutic index. This guide provides a comparative analysis of key methotrexate analogs, focusing on their mechanisms of action, anticancer activity supported by experimental data, and the methodologies used for their evaluation.
The primary motivations for developing methotrexate analogs include:
-
Overcoming Resistance: Cancer cells can develop resistance to methotrexate through various mechanisms, including impaired drug transport into the cell, decreased polyglutamylation, and mutations in or amplification of the target enzyme, DHFR.[1][4] Analogs have been designed to circumvent these resistance mechanisms.
-
Enhanced Cellular Uptake and Retention: The efficacy of antifolates is critically dependent on their ability to enter and remain within cancer cells. Analogs with improved transport characteristics via the reduced folate carrier (RFC) or folate receptors (FRs), and more efficient intracellular polyglutamylation, can exhibit superior antitumor activity.[5][6]
-
Broadened Spectrum of Activity: By targeting additional enzymes in the folate pathway, such as thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT), some analogs can achieve a wider range of anticancer activity.[7]
-
Improved Toxicity Profile: Selective targeting of cancer cells over healthy tissues is a major goal in chemotherapy. Analogs with altered tissue distribution and metabolism may offer a more favorable safety profile.[2][8]
This guide will delve into a comparative analysis of prominent methotrexate analogs, including aminopterin, edatrexate, trimetrexate, pemetrexed, lometrexol, and raltitrexed, providing researchers with a comprehensive overview to inform their own investigations.
Mechanisms of Action: A Tale of Diverse Targets and Cellular Fates
While all methotrexate analogs interfere with folate metabolism, they exhibit important mechanistic distinctions that underpin their unique anticancer profiles. These differences primarily lie in their affinity for various target enzymes, their efficiency of cellular uptake, and their subsequent intracellular polyglutamylation.
Primary Enzymatic Targets
The key enzymes in the folate pathway targeted by methotrexate and its analogs are:
-
Dihydrofolate Reductase (DHFR): The primary target of methotrexate, responsible for regenerating tetrahydrofolate (THF), a crucial cofactor for nucleotide synthesis.
-
Thymidylate Synthase (TS): Essential for the synthesis of thymidylate, a building block of DNA.
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): An enzyme involved in the de novo purine synthesis pathway.
The following diagram illustrates the central role of these enzymes in folate metabolism and DNA synthesis.
Caption: Key enzymes in the folate pathway targeted by methotrexate and its analogs.
The table below summarizes the primary enzymatic targets and inhibitory constants (Ki or IC50) for methotrexate and several of its analogs.
| Analog | Primary Target(s) | DHFR Ki/IC50 | TS Ki/IC50 | GARFT Ki/IC50 | Reference(s) |
| Methotrexate | DHFR | 26 nM (Ki) | Weak inhibitor | Weak inhibitor | |
| Aminopterin | DHFR | 0.072 µM (IC50) | - | - | [9] |
| Pemetrexed | TS, GARFT, DHFR | >200 nM (Ki) | Potent inhibitor | Potent inhibitor | [7] |
| Raltitrexed | TS | - | 9 nM (IC50 for L1210 cell growth) | - | [10][11] |
| Lometrexol | GARFT | - | - | 6.5 nM (Ki) | [12] |
| Trimetrexate | DHFR | Potent inhibitor | - | - | [13] |
Note: Ki and IC50 values can vary depending on the experimental conditions and cell lines used.
Cellular Uptake and Polyglutamylation: The Keys to Intracellular Efficacy
The anticancer activity of most methotrexate analogs is critically dependent on two cellular processes:
-
Cellular Uptake: Primarily mediated by the Reduced Folate Carrier (RFC) and, in some cases, Folate Receptors (FRs) , which are often overexpressed on the surface of cancer cells.
-
Polyglutamylation: The addition of glutamate residues to the drug molecule by the enzyme folylpolyglutamate synthetase (FPGS) .[5] Polyglutamated forms are retained more effectively within the cell and often exhibit enhanced inhibitory activity against their target enzymes.[5][6]
The following diagram illustrates the cellular uptake and metabolic fate of methotrexate and its analogs.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.
Protocol:
-
Cell Preparation:
-
Treat cells with methotrexate analogs as desired.
-
Harvest both adherent and suspension cells and wash with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI is a fluorescent dye that stoichiometrically binds to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Fixation:
-
Harvest treated cells and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing to prevent clumping.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubate for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Generate a histogram of fluorescence intensity to visualize the cell cycle distribution.
-
Comparative Toxicity Profiles
A crucial aspect of developing new anticancer agents is to improve their safety profile compared to existing therapies. The table below summarizes the dose-limiting toxicities of methotrexate and some of its analogs.
| Analog | Dose-Limiting Toxicity | Other Common Toxicities | Reference(s) |
| Methotrexate | Myelosuppression, Mucositis | Nausea, vomiting, hepatotoxicity, nephrotoxicity | [2][3] |
| Edatrexate | Stomatitis | Skin toxicity, hair loss, myelosuppression | |
| Trimetrexate | Myelosuppression | Rash, mucositis, elevated liver enzymes | [14] |
| Pemetrexed | Myelosuppression | Fatigue, nausea, rash | [15] |
| Lometrexol | Cumulative hematological toxicity | Mucositis, diarrhea | [8] |
| Raltitrexed | Myelosuppression, Diarrhea | Nausea, vomiting, asthenia |
Conclusion and Future Perspectives
The development of methotrexate analogs has led to a diverse arsenal of antifolate drugs with distinct mechanisms of action, anticancer activities, and toxicity profiles. Analogs such as pemetrexed and raltitrexed, with their broader target profiles and efficient intracellular activation, have demonstrated significant clinical utility. Others, like trimetrexate, offer advantages in overcoming specific mechanisms of methotrexate resistance.
The comparative analysis presented in this guide highlights the importance of understanding the nuanced pharmacological differences between these agents. For researchers and drug development professionals, the choice of which analog to investigate or advance clinically will depend on the specific cancer type, the known or anticipated mechanisms of resistance, and the desired therapeutic window.
Future research in this field will likely focus on the development of even more selective and potent antifolates, the identification of predictive biomarkers to guide patient selection, and the rational design of combination therapies that exploit the unique mechanistic properties of each analog. The detailed experimental protocols provided herein offer a foundation for the rigorous preclinical evaluation of these next-generation antifolates.
References
- Goldman, I. D., & Matherly, L. H. (2007). Pemetrexed: biochemical and cellular pharmacology, mechanisms, and clinical applications. Molecular Cancer Therapeutics, 6(2), 404-417.
- Chen, X., et al. (2017). Metformin synergistic pemetrexed suppresses non-small-cell lung cancer cell proliferation and invasion in vitro. OncoTargets and Therapy, 10, 3565–3573.
-
ResearchGate. (n.d.). Mechanism of action of pemetrexed. After polyglutamation, pemetrexed... [Image]. Retrieved from [Link]
- Lu, C.-S., et al. (2020). Suppl. Table S1. IC50 values of various chemotherapeutic agents in cancer cell lines. Journal for ImmunoTherapy of Cancer.
- Egorin, M. J., et al. (1996). Cellular but not plasma pharmacokinetics of lometrexol correlate with the occurrence of cumulative hematological toxicity. Clinical Cancer Research, 2(5), 829-835.
- Jackman, A. L., et al. (1997). Impact of polyglutamylation on sensitivity to raltitrexed and methotrexate in relation to drug-induced inhibition of de novo thymidylate and purine biosynthesis in CCRF-CEM cell lines. Cancer Research, 57(24), 5523-5529.
- Goldman, I. D. (2002). Molecular, biochemical, and cellular pharmacology of pemetrexed. Seminars in Oncology, 29(6 Suppl 18), 3-17.
- Worzalla, J. F., et al. (1998). Whole-body disposition and polyglutamate distribution of the GAR formyltransferase inhibitors LY309887 and lometrexol in mice: effect of low-folate diet. Cancer Chemotherapy and Pharmacology, 42(1), 49-56.
- Memorial Sloan Kettering Cancer Center. (2007).
- Mendelsohn, L. G., et al. (1998). Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol. Seminars in Oncology, 25(2 Suppl 5), 4-10.
- Giaccone, G., et al. (2005). In-vitro effects of pemetrexed on bronchioloalveolar and adenocarcinoma of the lung. Lung Cancer, 48(2), 179-186.
-
ResearchGate. (n.d.). Figure S5 The IC50 values and inhibitory curve in lung cancer cell... [Image]. Retrieved from [Link]
- Cole, P. D., et al. (2007). Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias. Cancer Chemotherapy and Pharmacology, 59(5), 657-665.
-
ResearchGate. (n.d.). A-IC50 values after in vitro exposure for 30 min of CRC cells SW480,... [Image]. Retrieved from [Link]
- Wang, Y., et al. (2017). Sequentially administrated of pemetrexed with icotinib/erlotinib in lung adenocarcinoma cell lines in vitro. Oncotarget, 8(40), 67883–67891.
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Image]. Retrieved from [Link]
- Guiu, B., et al. (2013). Anticancer Drugs for Intra-Arterial Treatment of Colorectal Cancer Liver Metastases: In-Vitro Screening after Short Exposure Time. Anticancer Research, 33(6), 2411-2418.
- Rosowsky, A., et al. (1991). Methotrexate Analogues. 26. Inhibition of Dihydrofolate Reductase and Folylpolyglutamate Synthetase Activity and in Vitro Tumor Cell Growth by Methotrexate and Aminopterin Analogues Containing a Basic Amino Acid Side Chain. Journal of Medicinal Chemistry, 34(2), 548-555.
- Födinger, M., et al. (2013). Comparison of pharmacokinetics and toxicity after high-dose methotrexate treatments in children with acute lymphoblastic leukemia. Anticancer Drugs, 24(2), 189-197.
-
ResearchGate. (n.d.). (PDF) Comparison of pharmacokinetics and toxicity after high-dose methotrexate treatments in children with acute lymphoblastic leukemia. Retrieved from [Link]
- Miotti, S., et al. (1994). Role of Membrane Folate-Binding Protein in the Cytotoxicity of 5,10-dideazatetrahydrofolic Acid in Human Ovarian Carcinoma Cell Lines in Vitro. International Journal of Cancer, 58(5), 727-733.
- Matherly, L. H., et al. (1986). Antifolate polyglutamylation and competitive drug displacement at dihydrofolate reductase as important elements in leucovorin rescue in L1210 cells. Cancer Research, 46(11), 5733-5738.
-
National Institutes of Health. (2022, April 1). Methotrexate Analogs with Enhanced Efficacy and Safety Profile. NIH Technology Transfer. [Link]
- Zhao, R., et al. (2008). The membrane transport and polyglutamylation of pralatrexate, a new-generation dihydrofolate reductase inhibitor. The AAPS Journal, 10(3), 431-438.
- Schulz, A., et al. (2021). Comparative cytotoxic and antiproliferative profile of methotrexate and fluorouracil on different ocular cells. Acta Ophthalmologica, 99(7), e1070-e1076.
-
ResearchGate. (n.d.). In vitro cellular uptake of (A) pemetrexed and (B) liposomal pemetrexed... [Image]. Retrieved from [Link]
- National Institute of Diabetes and Digestive and Kidney Diseases. (2016). Trimetrexate. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
-
ResearchGate. (n.d.). IC50 values for different cell lines. [Image]. Retrieved from [Link]
- BenchChem. (n.d.). Pemetrexed vs.
- Rosowsky, A., et al. (1982). Methotrexate analogues. 15. A methotrexate analogue designed for active-site-directed irreversible inactivation of dihydrofolate reductase. Journal of Medicinal Chemistry, 25(8), 960-964.
- BenchChem. (n.d.).
- BenchChem. (n.d.). Lometrexol Disodium: A Technical Guide to Cellular Uptake Mechanisms.
-
Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Impaired polyglutamylation of methotrexate as a cause of resistance in CCRF-CEM cells after short-term, high-dose treatment with this drug. Retrieved from [Link]
- Spencer, C. M., & Goa, K. L. (1993). Trimetrexate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia. Drugs & Aging, 3(5), 419-440.
- Kalathiya, U., et al. (2020). In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics. Molecules, 25(15), 3510.
- Rosowsky, A., et al. (1982). Methotrexate analogues. 23. Synthesis, dihydrofolate reductase affinity, cytotoxicity, and in vivo antitumor activity of some putative degradation products of methotrexate-poly(L-lysine) conjugates. Journal of Medicinal Chemistry, 25(8), 960-964.
-
Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]
- Cunningham, D. (1998). Future developments with 'Tomudex' (raltitrexed). British Journal of Cancer, 78(Suppl 3), 29-33.
- BenchChem. (n.d.).
- Rosowsky, A., et al. (1988). Cytotoxicity, uptake, polyglutamate formation, and antileukemic effects of 8-deaza analogues of methotrexate and aminopterin in mice. Cancer Research, 48(6), 1545-1551.
- Franco, R., et al. (2020). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 12(9), 2473.
- Clarke, S. J. (1998). Raltitrexed: current clinical status and future directions. Seminars in Oncology, 25(5 Suppl 11), 59-65.
Sources
- 1. Methotrexate Analogs with Enhanced Efficacy and Safety Profile | Technology Transfer [techtransfer.nih.gov]
- 2. Comparison of pharmacokinetics and toxicity after high-dose methotrexate treatments in children with acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Impact of polyglutamation on sensitivity to raltitrexed and methotrexate in relation to drug-induced inhibition of de novo thymidylate and purine biosynthesis in CCRF-CEM cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cellular but not plasma pharmacokinetics of lometrexol correlate with the occurrence of cumulative hematological toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methotrexate analogues. 26. Inhibition of dihydrofolate reductase and folylpolyglutamate synthetase activity and in vitro tumor cell growth by methotrexate and aminopterin analogues containing a basic amino acid side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Raltitrexed? [synapse.patsnap.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trimetrexate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia [pubmed.ncbi.nlm.nih.gov]
- 14. Trimetrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Molecular, biochemical, and cellular pharmacology of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for Synthetic Chemists: 6-(Bromomethyl)pteridine-2,4-diamine vs. 6-(Chloromethyl)pteridine-2,4-diamine in Drug Synthesis
For researchers and professionals in the field of drug development, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, yield, and purity of the final active pharmaceutical ingredient (API). In the synthesis of pivotal antifolate drugs such as Methotrexate and Pemetrexed, the choice between 6-(bromomethyl)pteridine-2,4-diamine and 6-(chloromethyl)pteridine-2,4-diamine as the key pteridine intermediate is a frequent consideration. This guide provides an in-depth, objective comparison of these two reagents, supported by experimental data and protocols, to empower chemists in making informed decisions for their synthetic strategies.
At a Glance: Key Differences and Considerations
| Feature | 6-(Bromomethyl)pteridine-2,4-diamine | 6-(Chloromethyl)pteridine-2,4-diamine |
| Reactivity | Higher | Lower |
| Typical Leaving Group Ability | Better leaving group (Br⁻) | Poorer leaving group (Cl⁻) |
| Reaction Conditions | Milder conditions may be sufficient | May require more forcing conditions (e.g., higher temperatures, longer reaction times, or use of catalysts like KI) |
| Potential for Side Reactions | Higher potential for over-alkylation and degradation if not controlled | Generally lower potential for side reactions due to lower reactivity |
| Cost & Availability | Can be more expensive to synthesize | Generally more cost-effective to synthesize |
| Stability | Generally less stable | More stable for storage and handling |
The Synthetic Landscape: Preparation of Halomethylpteridines
Both 6-(halomethyl)pteridine-2,4-diamines are typically synthesized from the common precursor, 2,4-diamino-6-hydroxymethylpteridine. The choice of halogenating agent dictates the final product.
Synthesis of 6-(Bromomethyl)pteridine-2,4-diamine
A common and effective method for the bromination of 2,4-diamino-6-hydroxymethylpteridine involves the use of N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃) or dibromotriphenylphosphorane (Ph₃PBr₂).[1][2][3] This approach offers high yields and is adaptable for large-scale production.[2]
Caption: General synthesis of 6-(bromomethyl)pteridine-2,4-diamine.
Synthesis of 6-(Chloromethyl)pteridine-2,4-diamine
The conversion of the hydroxymethyl precursor to the chloromethyl derivative is frequently achieved using thionyl chloride (SOCl₂).[4] This method is straightforward and often results in the hydrochloride salt of the product, which can be used directly in subsequent steps.
Caption: General synthesis of 6-(chloromethyl)pteridine-2,4-diamine.
Head-to-Head Comparison in Synthetic Applications
The primary synthetic utility of both 6-(bromomethyl)- and 6-(chloromethyl)pteridine-2,4-diamine lies in their role as electrophiles in SN2 reactions, most notably in the alkylation of the secondary amine of p-(N-methyl)-aminobenzoyl-L-glutamic acid to form the core structure of Methotrexate.[5][6][7]
Reactivity: The Bromide Advantage
From a fundamental chemical principles standpoint, the bromide ion is a better leaving group than the chloride ion due to its larger size and lower electronegativity. This translates to a higher reactivity for the 6-(bromomethyl)pteridine derivative in nucleophilic substitution reactions. This enhanced reactivity can lead to several practical advantages:
-
Milder Reaction Conditions: Syntheses using the bromo derivative may proceed efficiently at lower temperatures and with shorter reaction times.[6]
-
Improved Yields: The increased reactivity can drive the reaction to completion more effectively, potentially resulting in higher product yields.
However, this higher reactivity is a double-edged sword. It can also increase the propensity for side reactions, such as over-alkylation or degradation of the pteridine ring, if the reaction conditions are not carefully controlled.
The Case for the Chloride: Stability and Cost-Effectiveness
While less reactive, 6-(chloromethyl)pteridine-2,4-diamine offers its own set of advantages:
-
Enhanced Stability: The chloromethyl compound is generally more stable than its bromo counterpart, making it easier to handle and store over longer periods without significant degradation.
-
Cost-Effectiveness: Thionyl chloride, the common reagent for its synthesis, is typically less expensive than the phosphorus-based brominating agents, which can be a significant factor in large-scale manufacturing.
To compensate for its lower reactivity, syntheses involving the chloromethyl derivative may employ strategies such as:
-
Higher Reaction Temperatures and Longer Reaction Times: To drive the reaction forward.
-
Use of a Catalyst: The addition of a catalytic amount of an iodide salt, such as potassium iodide (KI), can be used to perform an in situ Finkelstein reaction, converting the more stable chloromethyl compound to the highly reactive iodomethyl intermediate, thereby accelerating the reaction.[4]
Experimental Protocols: Synthesis of Methotrexate
To provide a practical context for this comparison, the following are representative protocols for the synthesis of Methotrexate using both intermediates.
Protocol 1: Methotrexate Synthesis via 6-(Bromomethyl)pteridine-2,4-diamine
This protocol is adapted from methodologies described in the literature where the bromomethylpteridine is reacted with the glutamate side chain.[1][7]
Step 1: Alkylation
-
In a reaction vessel under an inert atmosphere, dissolve diethyl p-(N-methyl)-aminobenzoyl-L-glutamate in a suitable polar aprotic solvent (e.g., dimethylformamide - DMF).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to the solution.
-
Slowly add a solution of 6-(bromomethyl)pteridine-2,4-diamine hydrobromide in DMF to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or HPLC.
Step 2: Saponification
-
Once the alkylation is complete, add an aqueous solution of sodium hydroxide to the reaction mixture.
-
Stir at room temperature until the saponification of the ethyl esters is complete.
-
Acidify the reaction mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the crude Methotrexate.
-
Isolate the product by filtration, wash with water and a suitable organic solvent, and dry under vacuum.
Caption: Workflow for Methotrexate synthesis using the bromo-intermediate.
Protocol 2: Methotrexate Synthesis via 6-(Chloromethyl)pteridine-2,4-diamine
This protocol illustrates a typical synthesis using the chloromethyl intermediate, potentially with the aid of a catalyst.[4]
Step 1: Alkylation
-
To a reaction vessel under an inert atmosphere, add 6-(chloromethyl)pteridine-2,4-diamine hydrochloride, diethyl p-(N-methyl)-aminobenzoyl-L-glutamate, and a catalytic amount of potassium iodide to a polar aprotic solvent (e.g., dimethyl sulfoxide - DMSO).
-
Add a suitable base (e.g., potassium carbonate) to the mixture.
-
Heat the reaction mixture to 50-70 °C and stir for 24-48 hours, monitoring the progress by TLC or HPLC.
Step 2: Saponification and Isolation
-
Follow the same saponification, precipitation, and isolation procedure as described in Protocol 1.
Caption: Workflow for Methotrexate synthesis using the chloro-intermediate.
Conclusion and Recommendations
The choice between 6-(bromomethyl)pteridine-2,4-diamine and 6-(chloromethyl)pteridine-2,4-diamine in a synthetic campaign is a nuanced decision that depends on the specific priorities of the project.
-
For exploratory, small-scale syntheses where rapid reaction times and potentially higher yields under milder conditions are paramount, the 6-(bromomethyl)pteridine-2,4-diamine is often the superior choice. Its higher reactivity can facilitate the desired transformation more readily.
-
For large-scale, process chemistry applications where cost, reagent stability, and a well-controlled, robust reaction are critical, the 6-(chloromethyl)pteridine-2,4-diamine presents a more compelling option. The lower reactivity can be managed with optimized reaction conditions, and the benefits of stability and lower cost often outweigh the need for more forcing conditions.
Ultimately, the optimal choice will be determined by a thorough evaluation of the project's goals, scale, and economic constraints. It is recommended that both routes be considered and potentially screened during the early phases of process development to identify the most efficient and robust method for the desired application.
References
-
Piper, J. R., & Montgomery, J. A. (1977). Preparation of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide and its use in improved syntheses of methotrexate and related compounds. The Journal of Organic Chemistry, 42(12), 208–211. [Link][1][8]
-
Chaykovsky, M. (1974). A New Synthesis of Methotrexate. Journal of Medicinal Chemistry, 17(11), 1212–1214. [Link]
-
DeGraw, J. I., & Huennekens, F. M. (1974). Process for the production of methotrexate. U.S. Patent 4,224,446. [5]
-
Costantino, L., et al. (2019). Optimization of N-alkylation in the Synthesis of Methotrexate and Pteridine-based Derivatives Under Microwave-Irradiation. ChemistrySelect, 4(15), 4535-4539. [Link][6]
-
Tianjin Scipharmacn Co Ltd. (2013). Preparation method of 2,4-diamino-6-bromomethyl pteridine. Chinese Patent CN102952137A. [2][9]
-
Hausheer, F. H., & Reddy, D. (1998). Process for synthesizing gamma-methylene-10-deazaaminopterin. World Intellectual Property Organization Patent WO 98/24789. [3]
-
American Cyanamid Co. (1980). Synthesis of methotrexate. Canadian Patent CA1077477A. [Link][10]
-
Kovacs, K., & Koczka, I. (1982). Method for preparing N-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid. European Patent EP0048002A2. [4]
-
ResearchGate. (n.d.). Synthesis of MTX by the reaction of 2,4-diamino-6-bromomethylpteridine... [Link][7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP0048002A2 - Method for preparing N-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid - Google Patents [patents.google.com]
- 5. US4224446A - Process for the production of methotrexate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN102952137A - Preparation method of 2,4-diamino-6-bromomethyl pteridine - Google Patents [patents.google.com]
- 10. Synthesis of methotrexate - Patent CA-1077477-A - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Purity of Synthesized 6-(Bromomethyl)pteridine-2,4-diamine
For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for evaluating the purity of 6-(Bromomethyl)pteridine-2,4-diamine, a critical intermediate in the synthesis of antifolate drugs like methotrexate. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure the integrity of your research and development pipeline.
The Criticality of Purity in 6-(Bromomethyl)pteridine-2,4-diamine Synthesis
6-(Bromomethyl)pteridine-2,4-diamine is a key building block in the synthesis of various therapeutic agents. Its reactive bromomethyl group allows for facile coupling with other molecules, making it a versatile intermediate. However, impurities arising from its synthesis can lead to the formation of undesired side products, complicating downstream reactions, reducing yields, and potentially introducing toxic components into the final active pharmaceutical ingredient (API). Therefore, rigorous purity assessment is not merely a quality control step but a crucial aspect of ensuring the safety and efficacy of the end product.
The primary synthesis of 6-(Bromomethyl)pteridine-2,4-diamine typically involves the bromination of 2,4-diamino-6-hydroxymethylpteridine. In this process, several key impurities can arise:
-
Unreacted Starting Material: 2,4-diamino-6-hydroxymethylpteridine.
-
Over-reduction Product: 6-methyl-2,4-pteridinediamine.
-
Other Related Substances: Isomeric pteridine derivatives.
This guide will focus on robust analytical techniques to identify and quantify these impurities, comparing their effectiveness and providing practical, field-proven insights.
Comparative Analysis of Purification and Analytical Methodologies
The choice of purification and analytical methods is critical for obtaining high-purity 6-(Bromomethyl)pteridine-2,4-diamine and accurately assessing its quality. Recrystallization is a common and effective purification technique.
Purification Strategy: A Comparative Look at Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial for its success, as the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should either be highly soluble or insoluble at all temperatures.
| Purification Method | Solvent System | Expected Purity | Advantages | Disadvantages |
| Recrystallization | Water/DMF mixed solvent[1][2] | >98%[1] | Effective at removing polar and non-polar impurities. High yield of purified product.[2] | Requires careful solvent selection and optimization. Potential for product loss if conditions are not optimal. |
| Recrystallization | Methanol[3] | High | Good for removing less polar impurities. | May not be as effective for highly polar impurities. |
Expert Insight: A mixed solvent system, such as water and Dimethylformamide (DMF), often provides the best results for pteridine derivatives. The water acts as a poor solvent at room temperature, while the DMF ensures good solubility at higher temperatures, allowing for the effective removal of a broader range of impurities upon cooling.
Analytical Techniques for Purity Assessment: A Head-to-Head Comparison
A multi-pronged analytical approach is recommended for the comprehensive evaluation of 6-(Bromomethyl)pteridine-2,4-diamine purity. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reversed-phase mode, is the workhorse for purity determination of organic compounds. It excels at separating the target compound from closely related impurities.
Workflow for HPLC Analysis
Caption: A streamlined workflow for the HPLC analysis of 6-(Bromomethyl)pteridine-2,4-diamine.
Detailed HPLC Protocol
This protocol is designed to provide a robust separation of 6-(Bromomethyl)pteridine-2,4-diamine from its primary impurities.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B (linear gradient)
-
15-17 min: 40% to 95% B (linear gradient)
-
17-20 min: 95% B (hold)
-
20-21 min: 95% to 5% B (linear gradient)
-
21-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Rationale for Method Selection: The C18 column provides excellent hydrophobic retention for the pteridine core. A gradient elution is employed to effectively separate the more polar starting material (hydroxymethylpteridine) from the product and the less polar methylpteridine impurity. TFA is used as an ion-pairing agent to improve peak shape and resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an indispensable tool for structural elucidation and can be used to identify and quantify impurities with distinct proton signals.
Comparative ¹H NMR Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Key Differentiating Signals |
| 6-(Bromomethyl)pteridine-2,4-diamine | 9.10 (s, 1H, H-7), 8.65 (s, 2H, NH₂), 8.01 (s, 2H, NH₂), 4.94 (s, 2H, CH₂Br)[2] | 4.94 ppm (s, 2H) : The characteristic singlet of the bromomethyl protons. |
| 2,4-diamino-6-hydroxymethylpteridine | ~8.8 (s, 1H, H-7), ~7.8 (br s, 2H, NH₂), ~6.5 (br s, 2H, NH₂), ~5.5 (t, 1H, OH), ~4.6 (d, 2H, CH₂OH) | ~4.6 ppm (d, 2H) and ~5.5 ppm (t, 1H) : Signals corresponding to the hydroxymethyl group. |
| 6-methyl-2,4-pteridinediamine | ~8.7 (s, 1H, H-7), ~7.7 (br s, 2H, NH₂), ~6.4 (br s, 2H, NH₂), ~2.5 (s, 3H, CH₃) | ~2.5 ppm (s, 3H) : The singlet of the methyl group protons. |
Expert Insight: The downfield shift of the methylene protons from ~4.6 ppm in the starting material to 4.94 ppm in the product is a clear indicator of successful bromination. The absence of a signal around 2.5 ppm confirms the absence of the 6-methyl impurity.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and its impurities, confirming their identity.
Expected Mass Spectrometry Data (Electrospray Ionization - Positive Mode)
| Compound | Expected [M+H]⁺ (m/z) | Key Fragmentation Ions |
| 6-(Bromomethyl)pteridine-2,4-diamine | 255/257 (Isotopic pattern for Br)[2] | Loss of Br (m/z 176), subsequent fragmentation of the pteridine ring. |
| 2,4-diamino-6-hydroxymethylpteridine | 193 | Loss of H₂O (m/z 175), loss of CH₂OH (m/z 162). |
| 6-methyl-2,4-pteridinediamine | 177[4] | Fragmentation of the pteridine ring. |
Rationale for MS Analysis: The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a definitive signature for the successful incorporation of the bromine atom in the target molecule. The absence of signals corresponding to the molecular weights of the starting material and the methyl derivative confirms the purity of the product.
Mass Spectrometry Fragmentation Workflow
Caption: A simplified representation of the expected mass spectrometry fragmentation pathway for 6-(Bromomethyl)pteridine-2,4-diamine.
Conclusion: A Triad of Techniques for Uncompromising Purity
Ensuring the purity of 6-(Bromomethyl)pteridine-2,4-diamine is a non-negotiable aspect of its use in research and drug development. A combination of effective purification, such as recrystallization from a mixed solvent system, and a triad of orthogonal analytical techniques—HPLC, NMR, and MS—provides a comprehensive and reliable assessment of purity. By understanding the principles behind each method and the expected data for the target compound and its potential impurities, researchers can confidently proceed with their synthetic endeavors, knowing that the quality of their starting materials is assured. This rigorous approach to purity evaluation is fundamental to the integrity and success of any scientific investigation.
References
- CN102952137A - Preparation method of 2,4-diamino-6-bromomethyl pteridine - Google Patents.
-
PubChem. 2,4-Pteridinediamine, 6-methyl-. Available at: [Link]
-
Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap. Available at: [Link]
- US4077957A - 6-(Bromomethyl)-2,4-diaminopteridine hydrobromide - Google Patents.
Sources
- 1. CN102952137A - Preparation method of 2,4-diamino-6-bromomethyl pteridine - Google Patents [patents.google.com]
- 2. Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. US4077957A - 6-(Bromomethyl)-2,4-diaminopteridine hydrobromide - Google Patents [patents.google.com]
- 4. 2,4-Pteridinediamine, 6-methyl- | C7H8N6 | CID 254916 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Pteridine Derivatives Against Cancer Cell Lines
The landscape of anticancer drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents.[1] Within this dynamic field, the pteridine scaffold, a heterocyclic compound composed of fused pyrimidine and pyrazine rings, has emerged as a privileged structure.[2] Its inherent versatility allows for a wide range of chemical modifications, leading to derivatives with diverse biological activities.[3] This guide provides a comprehensive comparison of the biological activity of various pteridine derivatives against a panel of cancer cell lines, supported by experimental data and detailed methodologies. We will delve into the key mechanisms of action, offering insights into the structure-activity relationships that govern their anticancer potential.
The Pteridine Core: A Versatile Scaffold for Anticancer Drug Design
The pteridine nucleus is a fundamental component of several essential biological molecules, including folic acid and biopterin, which play crucial roles in cellular metabolism and signaling.[1][4] This natural precedent has inspired medicinal chemists to explore the therapeutic potential of synthetic pteridine derivatives. The ability to modify the pteridine core at various positions allows for the fine-tuning of its pharmacological properties, leading to the development of potent and selective inhibitors of key cancer-related targets.
Several pteridine-based drugs have already gained FDA approval, such as Methotrexate and Pralatrexate, validating the clinical significance of this scaffold in oncology.[3][4] These established drugs, primarily function as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. However, the anticancer activity of pteridine derivatives extends far beyond DHFR inhibition, encompassing a broad spectrum of molecular targets.
Key Mechanisms of Action and Comparative Efficacy
The anticancer prowess of pteridine derivatives stems from their ability to interact with a variety of molecular targets that are dysregulated in cancer cells. This multi-targeted approach is a significant advantage, potentially overcoming the challenge of drug resistance that often plagues single-target therapies.
Dihydrofolate Reductase (DHFR) Inhibition
One of the most well-established mechanisms of action for pteridine derivatives is the inhibition of DHFR. This enzyme is pivotal in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA replication.[1] By blocking DHFR, these derivatives starve cancer cells of the necessary building blocks for proliferation, leading to cell cycle arrest and apoptosis.
Methotrexate is a classic example of a pteridine-based DHFR inhibitor. However, ongoing research has focused on developing novel derivatives with improved efficacy and reduced side effects.
Comparative Activity of DHFR-Inhibiting Pteridine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Methotrexate analogue (unspecified) | Murine Leukemia (L1210) | 4 - 24 |
| Ellipticine (Positive Control) | Murine Leukemia (L1210) | 0.5 |
| Pteridine-sulfonamide conjugate (Compound 3) | A549 (Lung), PC-3 (Prostate) | Low micromolar range for DHFR inhibition |
Note: Specific IC50 values for the pteridine-sulfonamide conjugate against cell lines were in the millimolar range, suggesting a need for improved cell permeability.[5]
Experimental Protocol: DHFR Inhibition Assay
This spectrophotometric assay quantifies the inhibitory activity of compounds against DHFR by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate.
Materials:
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
NADPH (e.g., 100 µM)
-
Dihydrofolate (e.g., 50 µM)
-
Test Pteridine Derivatives
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the test compound at various concentrations.
-
Initiate the reaction by adding dihydrofolate.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of reaction and determine the IC50 value for each compound.
DHFR Inhibition Pathway
Caption: Inhibition of DHFR by pteridine derivatives disrupts DNA synthesis.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell growth, proliferation, and survival.[1] Overexpression or mutations of EGFR are common in various cancers, making it an attractive target for cancer therapy. Several novel pteridine derivatives have been synthesized and shown to exhibit potent inhibitory activity against EGFR.
Jin Lin et al. synthesized a series of novel pteridine derivatives, with one compound showing comparable antiproliferative activity and superior inhibition of p-EGFR and p-ERK compared to existing inhibitors.[1] More recent studies have focused on developing dual inhibitors targeting both EGFR and other key kinases like BRAFV600E to overcome resistance mechanisms.[6]
Comparative Activity of EGFR-Inhibiting Pteridine Derivatives
| Compound/Derivative | Target | IC50 (nM) | Cancer Cell Line | GI50 (nM) |
| Compound VI (pteridine-7(8H)-dione derivative) | EGFRL858R/T790M | 0.68 | - | - |
| Compound VI (pteridine-7(8H)-dione derivative) | EGFRWT | 1.21 | - | - |
| Purine-based derivative 5a | EGFR/BRAFV600E | - | Various | 38 |
| Purine-based derivative 5e | EGFR/BRAFV600E | - | Various | 46 |
| Pteridine-based derivative 7e | EGFR/BRAFV600E | - | Various | 44 |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Pteridine derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the pteridine derivatives and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
EGFR Signaling Pathway
Caption: Pteridine derivatives can block EGFR signaling pathways.
Other Notable Mechanisms
The therapeutic potential of pteridine derivatives extends to a variety of other targets:
-
Carbonic Anhydrase (CA) Inhibition: Certain isoforms of carbonic anhydrase, particularly CA IX and XII, are overexpressed in tumors and contribute to the acidic tumor microenvironment.[1] Pteridine-based inhibitors of these enzymes can disrupt tumor growth.[5]
-
Dual PLK1/BRD4 Inhibition: Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4) are both implicated in cancer cell proliferation. A 4,5-dihydro-[1][4]triazolo[4,3-f]pteridine derivative has been identified as a potent dual inhibitor of both PLK1 and BRD4.[1]
-
Monocarboxylate Transporter 1 (MCT1) Inhibition: MCT1 is highly expressed in many aggressive tumors and is a target for cancer therapy.[4] Certain pteridine derivatives have shown inhibitory effects on MCT1, leading to reduced lactate transport and antiproliferative effects.[4]
Conclusion and Future Directions
Pteridine derivatives represent a highly versatile and promising class of compounds in the quest for novel anticancer agents.[1][3] Their ability to target a wide array of key enzymes and signaling pathways involved in cancer progression provides a significant advantage in overcoming drug resistance and improving therapeutic outcomes. The data presented in this guide highlights the potent and selective activity of various pteridine derivatives against a range of cancer cell lines.
Future research should continue to focus on the design and synthesis of novel pteridine analogues with enhanced potency, selectivity, and improved pharmacokinetic properties. Further elucidation of their molecular mechanisms of action and exploration of their efficacy in in vivo models will be crucial for translating these promising preclinical findings into clinically effective cancer therapies. The continued investigation of this privileged scaffold holds immense potential for the development of the next generation of anticancer drugs.
References
[1] Chauhan, A. et al. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. International Journal of Pharmaceutical Sciences and Research, 77(2). [4] Panchal, V. & Vaghela, R. (2022). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Oriental Journal of Chemistry, 38(4), 822-839. [3] Carmona-Martínez, V. et al. (2019). Therapeutic potential of pteridine derivatives: A comprehensive review. Medicinal Research Reviews, 39(2), 461-516. BenchChem. (2025). Pteridine ring system as a privileged scaffold in medicinal chemistry. BenchChem. BenchChem. (2025). Benchmarking New Pteridine Derivatives Against Etoposide in Cancer Cell Lines: A Comparative Guide. BenchChem. [2] Oriental Journal of Chemistry. (2022). Pteridine a Colored Heterocycle and Its Anticancer activity: (An Overview). Oriental Journal of Chemistry, 38(4). [7] Manna, T. et al. (2024). Pteridine-based derivatives with anti-proliferative activity. Molecules. [8] Hashmi, M. A. et al. (2025). Synthesis of the most active pteridine based purine analogues as anti-cancer agents. Future Medicinal Chemistry. [9] Geng, P.-F. et al. (2017). Design, synthesis and preliminary biological evaluation of 5,8-dihydropteridine-6,7-diones that induce apoptosis and suppress cell migration. European Journal of Medicinal Chemistry, 143, 1959-1967. Manna, T. et al. (2023). Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E. Molecules, 28(9), 3898. [5] Marques, S. M. et al. (2010). Pteridine-sulfonamide conjugates as dual inhibitors of carbonic anhydrases and dihydrofolate reductase with potential antitumor activity. Bioorganic & Medicinal Chemistry, 18(14), 5081-5089. BenchChem. (2025). In Vitro Cytotoxicity of Pterosin Derivatives on Cancer Cell Lines: A Technical Overview. BenchChem. Al-Abdullah, E. S. et al. (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 9(1), 241-249. [10] Al-Suwaidan, I. A. et al. (2013). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 18(9), 10735-10749. [11] Kotb, E. R. & Awad, H. M. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Medicinal Chemistry Research, 25(11), 2547-2559.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. orientjchem.org [orientjchem.org]
- 3. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]
- 5. Pteridine-sulfonamide conjugates as dual inhibitors of carbonic anhydrases and dihydrofolate reductase with potential antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Mechanism of Action of Novel Antifolates Derived from 6-(Bromomethyl)pteridine-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of novel antifolates, specifically focusing on derivatives of 6-(bromomethyl)pteridine-2,4-diamine. We will objectively compare the performance of these novel compounds with established alternatives like methotrexate, supported by detailed experimental protocols and data interpretation strategies. This document is intended to serve as a core resource for researchers engaged in the discovery and development of next-generation antifolate therapeutics.
Introduction: The Rationale for Novel Antifolates
Antifolates are a cornerstone of chemotherapy and antimicrobial therapy, primarily by disrupting the folate metabolic pathway essential for DNA synthesis and cellular replication.[1] The primary target for many of these drugs is dihydrofolate reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolate to the biologically active tetrahydrofolate.[2][3] Inhibition of DHFR leads to a depletion of downstream folates, causing cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells.[2]
However, the clinical utility of classical antifolates like methotrexate is often hampered by significant side effects and the emergence of drug resistance.[4] Common resistance mechanisms include impaired drug transport, mutations in the target enzyme (DHFR), and amplification of the DHFR gene.[4][5][6][7] This necessitates the development of novel antifolates that can overcome these limitations. Pteridine derivatives, such as those based on the 6-(bromomethyl)pteridine-2,4-diamine scaffold, represent a promising class of next-generation DHFR inhibitors.[8]
This guide outlines a multi-pronged approach to rigorously validate the mechanism of action of these novel compounds, ensuring a thorough understanding of their biological activity from the molecular to the cellular level.
The Folate Metabolic Pathway: The Target Landscape
A clear understanding of the folate pathway is critical to contextualize the mechanism of action of these novel antifolates. The following diagram illustrates the key enzymatic steps and the central role of DHFR.
Caption: The Folate Metabolic Pathway and the Site of Action for DHFR Inhibitors.
A Hierarchical Approach to Mechanism of Action Validation
To build a compelling case for a novel antifolate's mechanism of action, a logical progression of experiments is required, moving from direct target interaction to cellular consequences.
Caption: A logical workflow for validating the mechanism of action of novel antifolates.
Step 1: Biochemical Validation of DHFR Inhibition
The foundational experiment is to confirm that the novel pteridine derivatives directly inhibit the activity of the primary hypothesized target, DHFR.
Experimental Protocol: DHFR Enzyme Inhibition Assay (Spectrophotometric)
-
Principle: This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as DHFR reduces dihydrofolate (DHF) to tetrahydrofolate (THF).[9][10] An inhibitor will slow down this reaction rate.
-
Procedure:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5).
-
In a 96-well UV-transparent plate, add the reaction buffer, a known concentration of recombinant human DHFR enzyme, and NADPH.[11][12]
-
Add serial dilutions of the novel pteridine compound or methotrexate (positive control) to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the substrate, dihydrofolate (DHF).[11][12]
-
Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[9][11]
-
Calculate the rate of NADPH oxidation (decrease in A340) for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Rationale: This experiment provides the first piece of quantitative evidence that the novel compound can modulate the activity of the target enzyme. Comparing the IC50 values to a well-characterized inhibitor like methotrexate provides an initial benchmark of potency.
Step 2: Biophysical Confirmation of Direct Target Binding
While enzymatic inhibition is crucial, it is an indirect measure of interaction. A direct binding assay is necessary to confirm a physical interaction between the compound and DHFR and to determine the thermodynamics of this interaction.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand (the novel compound) to a macromolecule (DHFR).[13][14][15] This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a label-free, in-solution format.[14][15]
-
Procedure:
-
Prepare solutions of purified recombinant human DHFR and the novel pteridine compound in the same dialysis buffer (e.g., PBS).
-
Load the DHFR solution into the sample cell of the ITC instrument and the compound solution into the titration syringe.
-
Perform a series of small, sequential injections of the compound into the DHFR solution while monitoring the heat changes.
-
Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH, ΔS).
-
-
Rationale: ITC provides unequivocal evidence of direct binding and offers deeper mechanistic insights.[16] For example, a favorable enthalpic contribution (negative ΔH) often suggests strong hydrogen bonding and van der Waals interactions, which can guide future structure-activity relationship (SAR) studies.[13][14]
Step 3: Validating Target Engagement in a Cellular Context
Demonstrating that a compound can inhibit a purified enzyme is a critical first step, but it is essential to confirm that it can reach and engage its target within the complex environment of a living cell.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein, leading to an increase in its melting temperature.[17] This change in thermal stability can be detected in intact cells or cell lysates.[18][19]
-
Procedure:
-
Culture cells (e.g., a relevant cancer cell line) and treat them with the novel pteridine compound or vehicle control for a defined period.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).
-
Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble DHFR remaining at each temperature by Western blot or another protein detection method like ELISA.
-
Plot the fraction of soluble DHFR against temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the drug-treated samples indicates target engagement.[20]
-
-
Rationale: CETSA is a powerful tool for confirming that the compound engages DHFR in a physiologically relevant setting.[18][19] A positive result strongly supports the hypothesis that the observed cellular effects are a direct result of the compound binding to its intended target.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA) for target engagement.
Comparative Performance Analysis
A key component of this guide is the direct comparison of the novel 6-(bromomethyl)pteridine-2,4-diamine derivatives with the standard-of-care, methotrexate. The data generated from the aforementioned experiments should be compiled into clear, comparative tables.
Table 1: Comparative Biochemical and Biophysical Parameters
| Compound | DHFR IC50 (nM) | Binding Affinity (Kd) (nM) | ΔH (kcal/mol) | TΔS (kcal/mol) |
| Methotrexate | 5.2 | 3.8 | -12.5 | -1.2 |
| Novel Pteridine A | 3.1 | 2.5 | -13.8 | -2.1 |
| Novel Pteridine B | 15.8 | 12.4 | -10.2 | 0.5 |
Data are hypothetical and for illustrative purposes.
Table 2: Comparative Cellular Activity and Target Engagement
| Compound | Cell Proliferation EC50 (nM) (MCF-7 cells) | CETSA ΔTₘ (°C) at 10 µM |
| Methotrexate | 22.5 | +4.8 |
| Novel Pteridine A | 15.3 | +5.5 |
| Novel Pteridine B | 85.1 | +2.1 |
Data are hypothetical and for illustrative purposes.
Interpretation of Comparative Data:
-
Novel Pteridine A demonstrates superior potency compared to methotrexate both at the biochemical level (lower IC50 and Kd) and in cellular assays (lower EC50). The significant thermal shift in CETSA confirms robust target engagement in cells. The thermodynamic profile suggests a strong, enthalpy-driven binding interaction.
-
Novel Pteridine B is less potent than methotrexate across all assays. The smaller thermal shift in CETSA correlates with its weaker enzymatic inhibition and cellular activity, reinforcing the link between target engagement and cellular phenotype.
Conclusion
The validation of a novel drug's mechanism of action requires a rigorous, multi-faceted approach. By systematically progressing from in vitro enzymatic and biophysical assays to in-cell target engagement studies, researchers can build a robust and scientifically sound case for their lead compounds. The 6-(bromomethyl)pteridine-2,4-diamine scaffold shows promise for developing next-generation antifolates. The comparative framework presented here provides a clear roadmap for evaluating their performance against established drugs like methotrexate, ultimately guiding the selection of candidates with the highest potential for clinical success.
References
-
Cronin, C. N. (1997). The mechanism of action of methotrexate. Rheum Dis Clin North Am, 23(4), 739-55. [Link]
-
Tellinghuisen, J. (2001). Isothermal titration calorimetry in drug discovery. Anal Biochem, 297(1), 1-13. [Link]
-
Mitsuaki, Y. (2000). Cellular and molecular mechanisms of resistance to antifolate drugs: new analogues and approaches to overcome the resistance. Hum Cell, 13(2), 77-86. [Link]
-
Wikipedia. (2024). Methotrexate. [Link]
-
Pfizer Medical Information - Canada. (n.d.). METHOTREXATE, VIALS 10 Clinical Pharmacology. [Link]
-
The Content Rheum. (n.d.). Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review. [Link]
-
Goldman, I. D. (2001). Resistance to antifolates. Curr Pharm Des, 7(9), 797-817. [Link]
-
Zhang, T., et al. (2020). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opin Drug Discov, 15(10), 1229-1240. [Link]
-
Gorlick, R., et al. (1996). Molecular mechanisms of resistance to antifolates, a review. J Clin Pharmacol, 36(10), 885-93. [Link]
-
TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]
-
Andre, K. L., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chem Biol, 17(9), 2419-2429. [Link]
-
Patel, D., et al. (2024). Methotrexate. In StatPearls. StatPearls Publishing. [Link]
-
Gorlick, R., et al. (1996). Molecular mechanisms of resistance to antifolates, a review. ResearchGate. [Link]
-
Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Anal Chem, 93(31), 10999-11009. [Link]
-
Reeve, S. M., et al. (2016). Antibacterial Antifolates: From Development through Resistance to the Next Generation. Annu Rev Biochem, 85, 405-29. [Link]
-
Nosulenko, I. S., et al. (2021). Dihydrofolate reductase inhibitors among pteridine and furo[3,2-g] pteridine derivatives. Biopolymers and Cell, 37(1), 59-67. [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods Mol Biol, 1470, 209-29. [Link]
-
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. [Link]
-
Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. [Link]
-
Marques, S. M., et al. (2014). Pteridine-sulfonamide conjugates as dual inhibitors of carbonic anhydrases and dihydrofolate reductase with potential antitumor activity. Bioorg Med Chem, 22(21), 6041-50. [Link]
-
Creative Biolabs. (n.d.). Isothermal Titration Calorimetry (ITC). [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. IJPSR, 13(12), 4616-4628. [Link]
-
Widemann, B. C., et al. (2000). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 46(11), 1795-1802. [Link]
-
Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). [Link]
-
Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). [Link]
-
Widemann, B. C., et al. (2000). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 46(11), 1795-1802. [Link]
-
van der Sligte, L. M., et al. (2023). A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance. EMBO Mol Med, 15(11), e18014. [Link]
-
Adjei, A. A. (2004). Novel Antifolate Drugs. JAMA, 292(17), 2154-5. [Link]
-
van der Sligte, L. M., et al. (2023). A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance. ResearchGate. [Link]
-
Assaraf, Y. G. (2012). Antifolates in cancer therapy: structure, activity and mechanisms of drug resistance. Drug Resist Updat, 15(5-6), 281-98. [Link]
-
ChemWhat. (n.d.). 6-BROMOMETHYL-PTERIDINE-2,4-DIAMINE HBR CAS#: 52853-40-4. [Link]
-
ChemBK. (2024). 6-Bromomethyl-2,4-Diaminopteridine. [Link]
-
Pharmaffiliates. (n.d.). 6-(Bromomethyl)pteridine-2,4-diamine, CAS No : 59368-16-0. [Link]
-
Piper, J. R., et al. (1982). Preparation of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide and its use in improved syntheses of methotrexate and related compounds. J Org Chem, 47(26), 5300-5304. [Link]
Sources
- 1. Novel antifolate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Cellular and molecular mechanisms of resistance to antifolate drugs: new analogues and approaches to overcome the resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of resistance to antifolates, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 9. scispace.com [scispace.com]
- 10. assaygenie.com [assaygenie.com]
- 11. assaygenie.com [assaygenie.com]
- 12. content.abcam.com [content.abcam.com]
- 13. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 17. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to Methotrexate Precursors: An In-Depth Technical Guide
Introduction: Methotrexate (MTX), an antifolate agent first synthesized in 1947, remains a cornerstone therapeutic for a range of neoplastic diseases and autoimmune disorders like rheumatoid arthritis.[1][2] Its mechanism of action relies on the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and, consequently, DNA and RNA.[1][3] The efficacy of Methotrexate is intrinsically linked to its complex chemical structure, a pteridine derivative linked to a p-aminobenzoyl-L-glutamic acid moiety.[4]
The total synthesis of Methotrexate is a multi-step process, and the efficiency, purity, and scalability of the entire operation are critically dependent on the strategic synthesis of its two key precursors: a substituted pteridine ring and the N-methylated benzoyl-L-glutamate side-chain. This guide provides a head-to-head comparison of the dominant synthetic pathways to these crucial intermediates, offering field-proven insights, supporting experimental data, and detailed protocols to aid researchers and drug development professionals in making informed decisions for their specific applications.
Part I: Synthesis of the Pteridine Moiety: 2,4-Diamino-6-(halomethyl)pteridine
The pteridine core is the pharmacophoric anchor of Methotrexate. The most common and industrially relevant precursor is 2,4-diamino-6-bromomethylpteridine, derived from its hydroxymethyl analogue. The primary challenge in this synthesis is achieving regioselectivity to favor the desired 6-substituted isomer over the inactive 7-substituted byproduct.
Route A: The Classical Approach from 2,4,5,6-Tetraaminopyrimidine
This is the most established and widely documented pathway, beginning with the condensation of 2,4,5,6-tetraaminopyrimidine (TAMP) with a three-carbon electrophile.
Logical Workflow for Route A
Caption: Route A: Synthesis of the pteridine precursor from TAMP.
Step 1: Pteridine Ring Formation
The condensation of TAMP with an appropriate C3 carbonyl compound, most commonly dihydroxyacetone, forms the pteridine ring system. The causality behind the choice of reaction conditions is paramount for success:
-
pH Control: This is the most critical parameter for regioselectivity. Acidic conditions (pH 2.5-5.5) strongly favor the formation of the desired 2,4-diamino-6-hydroxymethylpteridine isomer over the unwanted 7-hydroxymethyl isomer.[5][6] Patents reveal that maintaining a pH of around 3.0 can yield isomer ratios as high as 20:1.[5][7] This is because protonation states of the pyrimidine nitrogens influence the site of cyclization.
-
Starting Salt Form: The reaction typically uses a salt of TAMP, such as the sulfate or hydrochloride.[8][9] Using the hydrochloride salt and eliminating acetate buffers has been shown to improve the preferential formation of the 6-isomer.[9]
-
Oxidant: An oxidant is required for the final aromatization of the pteridine ring. While atmospheric air is sufficient, some process improvements utilize pure oxygen to enhance reaction efficiency.[5][7]
Step 2: Halogenation of the 6-Hydroxymethyl Group
The 6-hydroxymethyl group is a poor leaving group and must be converted to a more reactive halide, typically a bromide, to facilitate the subsequent coupling with the side-chain.
-
Methodology 1 (Phosphorane-based): A common industrial method involves reacting the 6-hydroxymethylpteridine hydrobromide salt with triphenyldibromophosphorane.[6][9] This reagent effectively converts the alcohol to the bromide. A key innovation in this process involves the simultaneous formation of triphenylphosphazine protecting groups on the 2- and 4-amino positions, which prevents undesired side reactions during the final alkylation step.[9]
-
Methodology 2 (NBS/PPh₃): For laboratory-scale synthesis, a combination of N-Bromosuccinimide (NBS) and triphenylphosphine (PPh₃) offers a reliable method for bromination.[10] This approach can achieve high yields, with one protocol reporting a 96% yield after recrystallization.[10]
Alternative Pteridine Precursors
While the TAMP route is dominant, other methods exist. One involves the condensation of TAMP with 2,3-dibromopropionaldehyde to directly produce 6-bromomethyl-2,4-diaminopteridine.[3] Another approach uses 1,1-dichloroacetone with TAMP in the presence of sodium bisulfite.[8] However, these routes can suffer from lower yields and more complex purification challenges compared to the well-optimized dihydroxyacetone pathway.
Head-to-Head Comparison: Pteridine Synthesis Routes
| Feature | Route A (TAMP + Dihydroxyacetone) | Alternative Route (TAMP + Dibromoaldehyde) |
| Starting Materials | 2,4,5,6-Tetraaminopyrimidine salt, Dihydroxyacetone | 2,4,5,6-Tetraaminopyrimidine, 2,3-Dibromopropionaldehyde |
| Key Advantage | High regioselectivity via pH control, well-optimized for scale-up.[5][11] | Forms the brominated intermediate in a single condensation step.[3] |
| Key Disadvantage | Two-step process (hydroxymethyl intermediate). | Lower reported yields, potential for more side products.[8] |
| Typical Yield | High (Yields for bromination step can be >90%[10]). | Often low, with one early industrial method reporting yields below 6% for the overall MTX synthesis.[8] |
| Process Control | Critical pH management (2.5-5.5) is essential.[5][9] | Requires careful handling of the reactive dibromoaldehyde. |
Part II: Synthesis of the Side-Chain: N-(p-(methylamino)benzoyl)-L-glutamic acid
The second key precursor is the glutamic acid side-chain. The most common and cost-effective syntheses begin with p-nitrobenzoic acid.
Route C: The p-Nitrobenzoic Acid Pathway
This is a robust, multi-step synthesis that allows for the construction of the side-chain with high purity.
Logical Workflow for Route C
Caption: Route C: Synthesis of the side-chain precursor from p-Nitrobenzoic Acid.
Step 1: Acyl Chlorination
The carboxylic acid of p-nitrobenzoic acid is activated by converting it to the more reactive acyl chloride. This is a standard transformation in organic synthesis.
-
Reagent Choice: Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common reagents. Oxalyl chloride can be used under milder conditions, often with a catalytic amount of DMF.[12] Phosphorus pentachloride (PCl₅) is also a viable, though highly reactive, option. The choice of reagent is often dictated by cost, scale, and desired reaction conditions.
Step 2: Condensation with L-Glutamic Acid
The activated p-nitrobenzoyl chloride is reacted with L-glutamic acid (or its sodium salt) to form an amide bond, yielding N-(4-nitrobenzoyl)-L-glutamic acid.[12] This is typically a straightforward condensation reaction.
Step 3: Reduction of the Nitro Group
The critical step is the selective reduction of the aromatic nitro group to an amine without affecting other functional groups.
-
Catalytic Hydrogenation: The most common method involves catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst.[13]
-
Transfer Hydrogenation: An alternative that avoids the need for a pressurized hydrogen gas apparatus is transfer hydrogenation using ammonium formate as the hydrogen source in the presence of a Pd/C catalyst.[13] This method is highly efficient, with reported yields of 96.58% and purities of 99.88% by HPLC.[13]
Step 4: N-Methylation
The final step for the side-chain is the introduction of the N-methyl group. This can be complex, and various strategies exist. One patented process involves first protecting the amine via formylation, performing the necessary condensations, and then removing the formyl group to yield the final methylated product.[14] This multi-step approach is designed to avoid side reactions and improve overall yield on an industrial scale.[14]
Head-to-Head Comparison: Side-Chain Synthesis Routes
| Feature | Route C (p-Nitrobenzoic Acid) | Alternative (Protected p-aminobenzoic acid) |
| Starting Materials | p-Nitrobenzoic acid, L-Glutamic acid | p-(N-methyl)aminobenzoic acid, L-Glutamic acid |
| Key Advantage | Utilizes cheap, readily available starting materials. The reduction step is high-yielding and produces a high-purity product.[13] | Starts with the methylated amine already in place, potentially shortening the synthesis.[14] |
| Key Disadvantage | Multi-step process (chlorination, condensation, reduction, methylation). | Requires protection of the secondary amine (e.g., with a formyl or carbobenzoxy group) before acyl chlorination to prevent side reactions, adding steps.[14] |
| Overall Yield | High. One report cites a total yield of 95.64% from p-nitrobenzoic acid to N-(4-aminobenzoyl)-L-glutamic acid.[13] | Can be high but depends heavily on the efficiency of the protection/deprotection steps. |
| Purity | Excellent. Purity of 99.88% (HPLC) has been reported for the amine intermediate.[13] | Can be high, but protecting group strategy is key. |
Part III: Final Assembly and Conclusion
The synthesis of Methotrexate culminates in the condensation of the two primary precursors. Typically, 2,4-diamino-6-bromomethylpteridine is reacted with N-(p-(methylamino)benzoyl)-L-glutamic acid to form the final product.[3]
Final Condensation Reaction
Sources
- 1. alliedacademies.org [alliedacademies.org]
- 2. Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METHOTREXATE SAR, Synthesis, Mechanism of action, Therapeutic actions, Side effects and MCQ - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. nbinno.com [nbinno.com]
- 5. US4306064A - Synthesis of 2,4-diamino-6-hydroxymethylpteridine - Google Patents [patents.google.com]
- 6. GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. US4224446A - Process for the production of methotrexate - Google Patents [patents.google.com]
- 9. US4080325A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 10. Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap [eureka.patsnap.com]
- 11. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]
- 12. CN108147977B - Preparation method of N-p-aminobenzoyl-L-glutamic acid - Google Patents [patents.google.com]
- 13. N-(p-Aminobenzoyl)glutamic acid synthesis - chemicalbook [chemicalbook.com]
- 14. patents.justia.com [patents.justia.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-(Bromomethyl)pteridine-2,4-diamine
Navigating the lifecycle of specialized research chemicals requires a commitment to safety that extends beyond the benchtop to the final point of disposal. 6-(Bromomethyl)pteridine-2,4-diamine, a pteridine derivative utilized as a pharmaceutical intermediate, demands meticulous handling due to its inherent chemical properties and potential biological activity.[1][2][3] This guide provides a procedural framework for its safe and compliant disposal, grounded in an understanding of its hazard profile and regulatory requirements.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Proper disposal begins with a thorough understanding of the risks. 6-(Bromomethyl)pteridine-2,4-diamine is not an inert substance; its hazard classification dictates the stringent protocols necessary for its handling and disposal. According to its Safety Data Sheet (SDS), the compound is classified with several GHS hazard statements, indicating it can cause significant irritation upon contact or inhalation.[4][5]
The primary risks are associated with its reactivity and irritant properties. Skin or eye contact can lead to inflammation, redness, pain, and potentially severe damage.[4] Inhalation of the dust may cause respiratory irritation.[4][5] Therefore, every step in the disposal process is designed to minimize direct contact and prevent aerosolization.
Table 1: GHS Hazard Classification for 6-(Bromomethyl)pteridine-2,4-diamine
| Hazard Class | Category | Hazard Statement | Signal Word |
|---|---|---|---|
| Skin Irritation | 2 | H315: Causes skin irritation[4][5] | Warning[4][5] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[4][5] | Warning[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4][5] | Warning[4][5] |
Engineering Controls and Personal Protective Equipment (PPE): Establishing a Safe Workspace
Before beginning any disposal procedure, the workspace must be prepared to contain the chemical effectively, and personnel must be equipped with the appropriate PPE.
-
Primary Engineering Control: All handling and disposal activities must be conducted within a certified chemical fume hood.[4] This is non-negotiable, as it provides the primary barrier against inhalation of dust particles. The facility should also be equipped with an operational eyewash station and safety shower.[4]
-
Personal Protective Equipment (PPE): The following PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
Table 2: Required PPE for Handling and Disposal
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] | Protects against accidental splashes or airborne dust contacting the eyes. |
| Hand | Chemical-resistant gloves (e.g., nitrile or neoprene). Always check manufacturer compatibility charts.[6] | Prevents skin contact and irritation.[4] |
| Body | A fully-buttoned laboratory coat. Impervious or flame-resistant clothing is recommended for added protection.[5] | Protects skin on the arms and body from contamination. |
| Respiratory | Not required if handled within a fume hood. If a fume hood is not available or if exposure limits are exceeded, a full-face respirator is necessary.[5] | Prevents inhalation of irritating dust.[4] |
Waste Characterization and Segregation: A Critical Step for Compliance
Proper disposal hinges on correct waste classification. 6-(Bromomethyl)pteridine-2,4-diamine is a brominated organic compound .[7] This classification is critical because halogenated compounds require specific disposal methods, typically high-temperature incineration at a licensed facility, to prevent the formation of toxic byproducts.[7][8]
Actionable Directive: This waste must be segregated and collected as Halogenated Organic Waste .[7] It must not be mixed with non-halogenated organic waste, aqueous waste, or general laboratory trash. Mis-segregation can lead to regulatory non-compliance and unsafe disposal outcomes.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for disposing of residual solid 6-(Bromomethyl)pteridine-2,4-diamine and its empty containers.
Step 1: Preparation
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE as detailed in Table 2.
-
Prepare the designated, compatible hazardous waste container.
Step 2: Containerization
-
Select a waste container that is compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass container with a screw-top lid).[6]
-
The container must be clearly labeled as "Hazardous Waste" and specify its contents: "Halogenated Organic Waste: 6-(Bromomethyl)pteridine-2,4-diamine".
-
Attach a completed hazardous waste label before adding any waste.
Step 3: Waste Transfer
-
Working inside the fume hood, carefully transfer the solid waste into the prepared container using a dedicated spatula or scoop.
-
Avoid any actions that could generate dust, such as dropping the material from a height.
Step 4: Decontamination of Empty Containers
-
The original product container is considered hazardous waste even when "empty," as it contains chemical residue.
-
Do not rinse the container into the sink.
-
Securely cap the empty container and dispose of it as unused product within the same halogenated organic waste stream.[4]
Step 5: Final Sealing, Storage, and Collection
-
Once all waste has been transferred, securely seal the hazardous waste container.
-
Wipe the exterior of the container with a damp cloth to remove any potential external contamination, and dispose of the cloth in the same waste container.
-
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.
-
Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.
Emergency Procedures: Spill and Exposure Management
Small Spill (Inside a Fume Hood):
-
Ensure all PPE is correctly worn.
-
Contain the spill by gently covering it with an inert absorbent material like sand or diatomaceous earth.[4]
-
Carefully sweep or vacuum the absorbed material and place it into the designated halogenated organic waste container.[4]
-
Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]
The Disposal Workflow: A Visual Guide
The following diagram illustrates the decision-making and procedural flow for the safe disposal of 6-(Bromomethyl)pteridine-2,4-diamine.
Caption: Disposal workflow for 6-(Bromomethyl)pteridine-2,4-diamine.
Regulatory Framework
All disposal activities must adhere to a hierarchy of regulations. Chemical waste generators are legally required to determine if a discarded chemical is classified as hazardous waste under the U.S. Environmental Protection Agency (EPA) guidelines listed in 40 CFR 261.3.[4] Furthermore, generators must consult and comply with all state and local hazardous waste regulations, which may be more stringent than federal rules.[4] Partnering with your institution's EHS department is the most effective way to ensure full compliance.
References
- AK Scientific, Inc. (n.d.). 6-Bromomethyl-pteridine-2,4-diamine HBr Safety Data Sheet.
- ChemBK. (2024, April 9). 6-(bromomethyl)pteridine-2,4-diamine - Introduction.
- Echemi. (n.d.). 6-BROMOMETHYL-PTERIDINE-2,4-DIAMINE HBR Safety Data Sheets.
- ChemicalBook. (2023, September 14). 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide Chemical Properties,Uses,Production.
- ChemWhat. (n.d.). 6-BROMOMETHYL-PTERIDINE-2,4-DIAMINE HBR CAS#: 52853-40-4.
- ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - 6-(Bromomethyl)-2,4-pteridinediamine.
- Darnell, A.J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
- Sigma-Aldrich. (n.d.). 6-BROMOMETHYL-PTERIDINE-2,4-DIAMINE HBR | 52853-40-4.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- ChemicalBook. (n.d.). 52853-40-4(6-(Bromomethyl)-2,4-pteridinediamine hydrobromide) Product Description.
- PharmaCompass.com. (n.d.). 6-(Bromomethyl)-2,4-pteridinediaminehydrobromide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- ECHEMI. (n.d.). 52853-40-4, 6-BROMOMETHYL-PTERIDINE-2,4-DIAMINE HBR Formula.
- Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION.
- U.S. Environmental Protection Agency (EPA). (n.d.). Environmental Fact Sheet, Organobromine.
- Washington State University. (n.d.). Bromine Standard Operating Procedure.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
- Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine.
- Salido, M., et al. (2018, October 19). Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. Medicinal Research Reviews.
- LookChem. (n.d.). Cas 52853-40-4, 6-BROMOMETHYL-PTERIDINE-2,4-DIAMINE HBR.
- Oettl, K., & Reibnegger, G. (2002).
- University of Washington Environmental Health & Safety. (n.d.). Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines.
- Weill Cornell Medicine Environmental Health and Safety. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.
- University of Rhode Island Environmental Health & Safety. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs.
- National Center for Biotechnology Information (NCBI). (2023, February 28). Management guidelines for preventing exposure to antineoplastics.
- Google Patents. (n.d.). CN102952137A - Preparation method of 2,4-diamino-6-bromomethyl pteridine.
Sources
- 1. chembk.com [chembk.com]
- 2. 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide | 52853-40-4 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. aksci.com [aksci.com]
- 5. echemi.com [echemi.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
A Comprehensive Guide to the Safe Handling of 6-(Bromomethyl)pteridine-2,4-diamine
For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of 6-(Bromomethyl)pteridine-2,4-diamine, a key intermediate in the synthesis of various biologically active compounds. By understanding the inherent risks and adhering to the protocols outlined below, you can ensure a safe laboratory environment while maintaining the integrity of your research.
Understanding the Risks: Hazard Profile of 6-(Bromomethyl)pteridine-2,4-diamine
6-(Bromomethyl)pteridine-2,4-diamine, in its hydrobromide salt form, is a reactive organic compound that requires careful handling. According to its Safety Data Sheet (SDS), the primary hazards associated with this compound are:
-
Skin Irritation and Burns: Causes skin irritation and in some cases, severe burns.[1][2][3]
-
Serious Eye Damage: Poses a significant risk of serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
-
Harmful if Swallowed or Inhaled: Can be harmful if ingested or if its dust or fumes are inhaled.[4]
-
Suspected Carcinogen: This compound is suspected of causing cancer.[4]
The presence of a bromomethyl group makes this molecule a lachrymator and a potent alkylating agent, which is the underlying cause of its irritant and potentially harmful properties. Alkylating agents can react with biological macromolecules, which underscores the need for stringent safety measures.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protective equipment is crucial when handling 6-(Bromomethyl)pteridine-2,4-diamine. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Tightly fitting safety goggles | Chemical-resistant gloves (Nitrile or Neoprene) | Laboratory coat | Not generally required if handled in a chemical fume hood |
| Running reactions and work-up | Tightly fitting safety goggles and a face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant laboratory coat or apron | Recommended if there is a risk of aerosol generation outside of a fume hood |
| Handling large quantities or in case of a spill | Tightly fitting safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | Full-face respirator with appropriate cartridges |
Expert Insight: The choice of glove material is critical. While latex gloves offer minimal protection, nitrile or neoprene gloves provide better resistance to a range of chemicals.[5] Always inspect gloves for any signs of degradation or perforation before use. For procedures with a high risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.
Operational Plan: From Receipt to Disposal
A clear and concise operational plan is essential for the safe handling of 6-(Bromomethyl)pteridine-2,4-diamine. The following workflow diagram illustrates the key steps.
Caption: A streamlined workflow for the safe handling of 6-(Bromomethyl)pteridine-2,4-diamine.
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[3] Prepare all necessary equipment and reagents.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Engineering Controls: All handling of solid 6-(Bromomethyl)pteridine-2,4-diamine and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Weighing: To avoid generating dust, weigh the solid compound carefully. A balance with a draft shield is recommended.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly and stir to dissolve.
-
Reaction: Carry out the reaction in a well-maintained reaction setup within the fume hood.
-
Post-Reaction: After the reaction is complete, quench any unreacted reagent carefully according to your specific protocol.
Proper disposal is a critical final step.
-
Solid Waste: Collect any solid waste, including contaminated weighing paper and gloves, in a clearly labeled, sealed container for hazardous waste.[1][2]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Decontamination: All glassware that has come into contact with the compound should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before washing.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[1][2]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Caption: Immediate first aid measures for exposure to 6-(Bromomethyl)pteridine-2,4-diamine.
In all cases of exposure, it is imperative to seek immediate medical attention and provide the attending physician with the Safety Data Sheet for the compound.[1]
By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling 6-(Bromomethyl)pteridine-2,4-diamine, ensuring a safe and productive research environment.
References
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Protective Gear. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
